molecular formula C6H9NO2 B613150 H-alpha-Prg-D-Ala-OH CAS No. 1231709-27-5

H-alpha-Prg-D-Ala-OH

Número de catálogo: B613150
Número CAS: 1231709-27-5
Peso molecular: 127.14 g/mol
Clave InChI: FSBNDYYRTZBHAN-LURJTMIESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(S)-2-Amino-2-methylpent-4-ynoic acid is a non-natural, chiral amino acid featuring a terminal alkyne functional group on its side chain. This structure makes it a highly valuable building block in organic and medicinal chemistry. The compound's molecular formula is C6H9NO2, and it has a molecular weight of 127.14 g/mol . It is typically supplied as a solid and should be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . The primary research application of this amino acid is as a key synthetic intermediate for the preparation of more complex non-natural amino acids and peptides via click chemistry. Specifically, the terminal alkyne group readily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with various benzylic azides. This reaction is used to synthesize (S)-2-amino-3-(1-benzyl-1H-1,2,3-triazol-5-yl)-2-methylpropanoic acids, which are obtained with excellent optical purities (ee > 99%) . These resulting triazole-containing amino acids have shown selective and high inhibitory activity against fungi in biological testing . Furthermore, this amino acid is used in the synthesis of dipeptides. For instance, it can be incorporated via the activated ester method to produce N-Fmoc-protected dipeptides like N-Fmoc-(S)-(2-amino-3-(1-benzyl-1H-1,2,3-triazol-4-yl)-2-methylpropanoyl)glycine . Its role extends to the preparation of metal complexes, where it forms an (S)-2-amino-2-methylpent-4-ynoic acid–Ni–N-(2-benzoylphenyl)-1-benzyl-l-prolinamide complex, facilitating further functionalization . This combination of a stereocenter, a sterically hindered alpha-carbon, and a reactive propargyl handle makes it an indispensable tool for researchers designing novel peptide therapeutics, enzyme inhibitors, and conducting structure-activity relationship (SAR) studies. This product is intended for Research Use Only (RUO) and is not suitable for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-amino-2-methylpent-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-3-4-6(2,7)5(8)9/h1H,4,7H2,2H3,(H,8,9)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBNDYYRTZBHAN-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC#C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679815
Record name (2S)-2-Amino-2-methylpent-4-ynoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231709-27-5
Record name (2S)-2-Amino-2-methyl-4-pentynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1231709-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-Amino-2-methylpent-4-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: H-α-L-Propargylglycyl-D-Alanine (H-α-Prg-D-Ala-OH)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of the dipeptide H-α-L-Propargylglycyl-D-Alanine (H-α-Prg-D-Ala-OH). This non-natural dipeptide is of significant interest in chemical biology and drug development due to the incorporation of L-propargylglycine, which possesses a terminal alkyne group. This functional handle makes the peptide amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling its use in bioconjugation, peptide modification, and the development of advanced biomaterials. This document details the molecular structure, physicochemical properties, a representative synthetic protocol, and characterization methods for this compound.

Molecular Structure and Physicochemical Properties

H-α-Prg-D-Ala-OH is a dipeptide composed of an N-terminal L-propargylglycine (Prg) residue and a C-terminal D-alanine (D-Ala) residue. The N-terminus is an uncapped primary amine (-NH2), and the C-terminus is a free carboxylic acid (-OH). The propargylglycine residue provides a terminal alkyne functional group, which is the key feature for its application in click chemistry.

The stereochemistry of the alpha-carbons is 'S' for the L-propargylglycine residue and 'R' for the D-alanine residue.

Figure 1: 2D structure of H-α-L-Propargylglycyl-D-Alanine.
Data Presentation

Table 1: Physicochemical Properties of H-α-Prg-D-Ala-OH and its Constituents

PropertyL-Propargylglycine (Calculated)D-Alanine (Experimental)H-α-L-Prg-D-Ala-OH (Calculated)Data Source
CAS Number 23235-01-0338-69-2Not AvailablePubChem[1], PubChem[2]
Molecular Formula C₅H₇NO₂C₃H₇NO₂C₈H₁₂N₂O₃PubChem[1], PubChem[2]
Molecular Weight 113.11 g/mol 89.09 g/mol 184.19 g/mol PubChem[1], PubChem[2]
Monoisotopic Mass 113.0477 Da89.0477 Da184.0848 DaPubChem[1], PubChem[2]
Appearance -White Crystalline PowderSolid (Predicted)ChemicalBook[3]
pKa (Carboxyl) ~2.2 (Estimated)2.34~2.5 (Estimated)Wikipedia[4]
pKa (Amino) ~9.2 (Estimated)9.87~9.0 (Estimated)Wikipedia[4]
Solubility in Water Soluble (Predicted)167.2 g/L (25 °C)Soluble (Predicted)Wikipedia[4]

Experimental Protocols

As H-α-Prg-D-Ala-OH is not a commonly cataloged peptide, a specific, validated experimental protocol is not available in the literature. However, its synthesis can be readily achieved using standard peptide chemistry techniques.

Proposed Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the most common and efficient method for producing peptides of this length.[5] The general workflow involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.

Materials:

  • Fmoc-D-Ala-Wang resin (or similar)

  • Fmoc-L-Propargylglycine (Fmoc-L-Prg-OH)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Diethyl ether (cold)

Protocol:

  • Resin Swelling: Swell the Fmoc-D-Ala-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the D-alanine on the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Activate Fmoc-L-Prg-OH by dissolving it in DMF with HBTU and DIPEA.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature.

    • Wash the resin with DMF and DCM to remove excess reagents.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the L-propargylglycine residue using 20% piperidine in DMF for 20 minutes. Wash the resin with DMF and DCM.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail (TFA/TIS/H₂O) for 2-3 hours to cleave the dipeptide from the resin and remove any side-chain protecting groups.

  • Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the pure HPLC fractions to obtain the final product as a white, fluffy powder.

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Fmoc-D-Ala-Resin Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect1 Couple Coupling (Fmoc-L-Prg-OH, HBTU, DIPEA) Deprotect1->Couple Deprotect2 Final Deprotection (20% Piperidine/DMF) Couple->Deprotect2 Cleave Cleavage from Resin (95% TFA Cocktail) Deprotect2->Cleave Purify Purification (RP-HPLC) Cleave->Purify Final H-L-Prg-D-Ala-OH (Lyophilized Powder) Purify->Final

Figure 2: General workflow for the SPPS of H-α-Prg-D-Ala-OH.
Characterization Protocols

1. Mass Spectrometry:

  • Method: Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Procedure: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid). Infuse the sample into the mass spectrometer.

  • Expected Result: A major peak corresponding to the protonated molecule [M+H]⁺ at m/z 185.0921. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Method: ¹H NMR and ¹³C NMR in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Procedure: Dissolve the lyophilized peptide in the NMR solvent. Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) spectra to assign all proton and carbon signals.

  • Expected ¹H NMR Signals: Characteristic signals would include the alkyne proton (C≡C-H) around 2-3 ppm, α-protons of both amino acid residues, the β-protons of propargylglycine, and the methyl protons of D-alanine. The exact chemical shifts are dependent on pH and solvent.[1]

Biological Activity and Signaling Pathways

Currently, there is no specific biological activity or signaling pathway directly associated with H-α-Prg-D-Ala-OH in the published literature. Its primary utility is derived from its chemical structure, specifically the terminal alkyne group of the propargylglycine residue. This makes it a valuable building block for a variety of research applications.

The incorporation of a D-amino acid (D-alanine) can significantly increase the peptide's resistance to degradation by proteases, which typically recognize L-amino acids.[5] This enhanced stability is a desirable property in drug development, potentially leading to a longer in vivo half-life.

Applications in Research and Development

The principal application of H-α-Prg-D-Ala-OH is as a molecular tool in bioconjugation via click chemistry.[6][7] The terminal alkyne is a bio-orthogonal handle that can react specifically and efficiently with an azide-containing molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.

Potential Uses:

  • Peptide Labeling: Conjugation of fluorescent dyes, biotin, or other reporter molecules for imaging and detection studies.

  • Drug Delivery: Attachment of the dipeptide to larger drug molecules, polymers, or nanoparticles to modify their properties, such as solubility or cell permeability.

  • Peptide Cyclization: On-resin cyclization of a peptide containing both propargylglycine and an azide-functionalized amino acid to create constrained, stable cyclic peptides.[8]

  • Surface Immobilization: Covalently attaching the peptide to azide-modified surfaces for biomaterial and biosensor development.

G cluster_click Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Peptide H-Prg-D-Ala-OH (Alkyne) Catalyst Cu(I) Catalyst Peptide->Catalyst Molecule Molecule-N₃ (Azide-tagged) Molecule->Catalyst Product Triazole-Linked Conjugate Catalyst->Product 'Click' Reaction

Figure 3: Logical diagram of H-α-Prg-D-Ala-OH in a CuAAC reaction.

References

An In-depth Technical Guide to H-Propargylglycyl-D-Alanine-OH: Chemical Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of the dipeptide H-Propargylglycyl-D-Alanine-OH (H-Prg-D-Ala-OH). This document addresses the existing ambiguity in public databases regarding its nomenclature and associated chemical identifiers, offering a clear and detailed resource for researchers in the fields of peptide chemistry, drug discovery, and chemical biology.

Introduction and Clarification of Nomenclature

The nomenclature "H-alpha-Prg-D-Ala-OH" designates a dipeptide composed of propargylglycine (Prg) and D-alanine (D-Ala). The "H-" at the N-terminus and "-OH" at the C-terminus indicate a free amine and a free carboxylic acid group, respectively. It is crucial to distinguish this dipeptide from the compound associated with CAS number 1231709-27-5, which is (2S)-2-amino-2-methyl-4-pentynoic acid, a single non-proteinogenic amino acid.[1][2] This guide will focus on the dipeptide, H-Propargylglycyl-D-Alanine-OH, due to its relevance in peptide-based research and drug development.

Propargylglycine is a non-natural amino acid characterized by a terminal alkyne group in its side chain.[3][4] This functional group makes it a valuable building block for introducing specific functionalities into peptides, primarily for bioconjugation via "click chemistry".[3][4] The incorporation of a D-amino acid, such as D-alanine, is a common strategy in peptide design to enhance metabolic stability by increasing resistance to enzymatic degradation by proteases.[3]

Chemical Properties

Table 1: Physicochemical Properties of H-Prg-D-Ala-OH and its Constituent Amino Acids

PropertyH-Propargylglycyl-D-Alanine-OH (Predicted)L-PropargylglycineD-Alanine
Molecular Formula C8H12N2O3C5H7NO2C3H7NO2
Molecular Weight 184.19 g/mol 113.12 g/mol 89.09 g/mol
Structure See Figure 1See Figure 1See Figure 1
Solubility Expected to be soluble in water and polar organic solvents.Soluble in water.Soluble in water (165 g/L at 25°C).[5]
Appearance Likely a white to off-white solid.White to off-white powder.White crystalline powder.[5]
Key Functional Groups Terminal alkyne, amide bond, primary amine, carboxylic acid.Terminal alkyne, primary amine, carboxylic acid.Primary amine, carboxylic acid.

Figure 1: Chemical Structures

Caption: Chemical structures of the dipeptide and its constituent amino acids.

Synthesis of H-Propargylglycyl-D-Alanine-OH

The synthesis of H-Prg-D-Ala-OH is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS).[3][6][7][8][9] This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The general workflow for the synthesis of H-Prg-D-Ala-OH is outlined below.

Experimental Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol is a generalized procedure and may require optimization based on the specific resin, protecting groups, and coupling reagents used.

Materials:

  • Fmoc-D-Ala-OH pre-loaded resin (e.g., Wang or Rink Amide resin)

  • Fmoc-L-Propargylglycine-OH

  • Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., DIPEA or NMM)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents: DMF, DCM, Methanol, Diethyl ether

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: The Fmoc-D-Ala-OH functionalized resin is placed in the synthesis vessel and swollen in DMF for 30-60 minutes.

  • Fmoc Deprotection: The Fmoc protecting group on the D-alanine is removed by treating the resin with 20% piperidine in DMF for 5-20 minutes. This step is repeated once. The resin is then washed thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, Fmoc-L-Propargylglycine-OH (3-5 equivalents) is pre-activated by dissolving it in DMF with the coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) for a few minutes.

    • The activated amino acid solution is added to the deprotected resin. The coupling reaction is allowed to proceed for 1-2 hours with agitation.

    • The completion of the coupling reaction can be monitored using a ninhydrin test.

  • Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

  • Final Fmoc Deprotection: The Fmoc group from the newly added propargylglycine is removed using 20% piperidine in DMF, followed by thorough washing.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (if any) are removed simultaneously by treating the resin with a cleavage cocktail (e.g., 95% TFA) for 2-3 hours.

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with cold ether. The crude peptide is then dried and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry (to confirm the molecular weight) and analytical RP-HPLC (to assess purity).

Figure 2: Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow start Fmoc-D-Ala-Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 1. Swell Resin coupling Coupling (Fmoc-Prg-OH, Coupling Reagent, Base) deprotection1->coupling 2. Activate & Couple deprotection2 Final Fmoc Deprotection (20% Piperidine/DMF) coupling->deprotection2 3. Wash cleavage Cleavage from Resin (e.g., 95% TFA) deprotection2->cleavage 4. Wash purification Purification (RP-HPLC) cleavage->purification 5. Precipitate end H-Prg-D-Ala-OH purification->end 6. Characterize

Caption: A schematic representation of the SPPS workflow for H-Prg-D-Ala-OH.

Potential Biological Activities and Signaling Pathways

The biological activity of H-Prg-D-Ala-OH is not yet reported. However, the activities of its constituent amino acids provide insights into its potential applications.

Role of the Propargylglycine Moiety

The terminal alkyne of propargylglycine is a versatile chemical handle for various bioconjugation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This allows for the covalent attachment of the dipeptide to other molecules such as:

  • Fluorescent dyes: for imaging and tracking studies.

  • Targeting ligands: to direct the peptide to specific cells or tissues.

  • Polymers (e.g., PEG): to improve pharmacokinetic properties.

  • Drug molecules: to create peptide-drug conjugates.

D-propargylglycine has also been studied as an enzyme inhibitor, particularly of cystathionine gamma-lyase, which is involved in hydrogen sulfide metabolism.[4] This suggests that peptides containing this residue could be explored for their effects on neuroprotection and cardiovascular regulation.[4]

Figure 3: Applications of the Terminal Alkyne via Click Chemistry

Click_Chemistry dipeptide H-Prg-D-Ala-OH (with terminal alkyne) cu_catalyst Cu(I) Catalyst dipeptide->cu_catalyst azide_molecule Azide-containing Molecule (e.g., Dye, Drug, Polymer) azide_molecule->cu_catalyst triazole_product Stable Triazole-linked Conjugate cu_catalyst->triazole_product CuAAC Reaction

Caption: The utility of the propargyl group for bioconjugation.

Significance of the D-Alanine Residue

D-alanine is a key component of the peptidoglycan cell wall in many bacteria.[5][10] The dipeptide D-alanyl-D-alanine is a crucial substrate for the transpeptidase enzymes that cross-link the peptidoglycan chains, providing structural integrity to the bacterial cell wall.[5] Therefore, molecules that mimic or interfere with D-alanine metabolism or its incorporation into the cell wall can act as potent antibacterial agents. The dipeptide H-Prg-D-Ala-OH, containing a D-alanine at its C-terminus, could potentially interact with enzymes involved in this pathway.

Recent studies have also highlighted the role of D-alanine in mammalian physiology. It has been shown to enhance the viability of human proximal tubular epithelial cells, suggesting a potential therapeutic role in acute kidney injury.[11] Furthermore, D-alanine can act as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor and is involved in regulating glucose metabolism through gluconeogenesis.[12][13] L-alanine has also been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is a central regulator of cellular energy homeostasis.[14][15][16]

Figure 4: D-Alanine in Bacterial Cell Wall Synthesis

Bacterial_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_cell_wall Cell Wall L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine Racemase D_Ala_D_Ala D-Ala-D-Ala Dipeptide D_Ala->D_Ala_D_Ala D-Ala-D-Ala Ligase UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (ending in D-Ala-D-Ala) D_Ala_D_Ala->UDP_MurNAc_pentapeptide Addition to peptidoglycan precursor Peptidoglycan Cross-linked Peptidoglycan UDP_MurNAc_pentapeptide->Peptidoglycan Transglycosylation & Transpeptidation

Caption: Simplified pathway of D-alanine incorporation into bacterial peptidoglycan.

Conclusion

H-Propargylglycyl-D-Alanine-OH is a synthetic dipeptide with significant potential in biomedical research and drug development. Its synthesis is readily achievable via standard solid-phase peptide synthesis protocols. The unique combination of a bio-orthogonal propargyl group and a stabilizing D-amino acid makes it an attractive building block for creating novel peptide-based probes, therapeutics, and biomaterials. Future research should focus on the synthesis and biological evaluation of this dipeptide to explore its potential as an antimicrobial agent, a modulator of metabolic pathways, or a versatile tool for chemical biology.

References

The Alkyne Group in H-α-Prg-D-Ala-OH: A Technical Guide to Probing Peptidoglycan Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of the alkyne group in the dipeptide probe H-α-Propargylglycine-D-Alanine-OH (H-α-Prg-D-Ala-OH). This molecule serves as a powerful chemical reporter for studying bacterial cell wall biosynthesis. By mimicking the natural D-Ala-D-Ala dipeptide, it is metabolically incorporated into the peptidoglycan (PG) structure. The terminal alkyne of the propargylglycine residue functions as a bioorthogonal handle, enabling the visualization and quantification of PG synthesis through highly specific and efficient click chemistry reactions. This guide details the underlying mechanisms, experimental protocols, and data interpretation, offering a comprehensive resource for researchers in microbiology and drug development.

Introduction: The Challenge of Visualizing Bacterial Cell Wall Synthesis

The bacterial cell wall, a rigid structure primarily composed of peptidoglycan (PG), is essential for bacterial survival and a key target for many antibiotics.[1] Understanding the dynamics of PG synthesis and remodeling is crucial for developing new antimicrobial strategies. However, visualizing these processes in living bacteria has been a significant challenge. Traditional methods often lack the specificity, temporal resolution, and biocompatibility required for detailed in vivo studies.

Bioorthogonal chemistry has emerged as a revolutionary tool to overcome these limitations.[2] This approach utilizes chemical reactions that can occur in living systems without interfering with native biological processes. The alkyne functional group is a cornerstone of bioorthogonal chemistry due to its near-total absence in biological systems, ensuring that it will not undergo side reactions with cellular components.[3]

H-α-Prg-D-Ala-OH is a specialized probe designed to exploit the bacterial PG biosynthesis pathway. It is a dipeptide composed of L-propargylglycine (Prg), which contains an alkyne group, and D-alanine. This structure is a mimic of the natural D-Ala-D-Ala dipeptide, a key building block of the PG cell wall.

The Role of the Alkyne Group: A Bioorthogonal Handle for Click Chemistry

The primary function of the alkyne group in H-α-Prg-D-Ala-OH is to act as a "bioorthogonal handle."[2] Once the dipeptide is incorporated into the bacterial cell wall, the alkyne group is displayed on the exterior of the PG sacculus. This handle can then be selectively targeted with a complementary azide-containing reporter molecule (e.g., a fluorophore or a biotin tag) via a click chemistry reaction.[4]

The two most common types of click chemistry used in this context are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable triazole linkage between the alkyne and an azide. While very effective, the copper catalyst can exhibit cytotoxicity, limiting its application in live-cell imaging.[3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry utilizes a strained cyclooctyne that reacts spontaneously with an azide.[3] SPAAC is generally more biocompatible and is the preferred method for studying PG dynamics in living bacteria.[5]

Mechanism of Incorporation: Hijacking the Peptidoglycan Biosynthesis Pathway

The specificity of H-α-Prg-D-Ala-OH as a probe for PG synthesis lies in its ability to be recognized and processed by the bacterial enzymatic machinery. The incorporation process occurs in the cytoplasm and involves the following key steps:

  • Uptake: The dipeptide probe is transported into the bacterial cytoplasm.

  • Recognition by MurF Ligase: In the cytoplasm, the MurF ligase recognizes H-α-Prg-D-Ala-OH as an analog of the natural D-Ala-D-Ala dipeptide.[6]

  • Incorporation into the Precursor: MurF ligates the alkyne-containing dipeptide to the UDP-N-acetylmuramic acid (UDP-MurNAc)-tripeptide, forming the UDP-MurNAc-pentapeptide precursor.[6]

  • Translocation and Polymerization: This modified precursor is then translocated across the cytoplasmic membrane and polymerized into the growing PG chain by penicillin-binding proteins (PBPs).[7]

The use of a dipeptide probe like H-α-Prg-D-Ala-OH offers a significant advantage over single D-amino acid probes. It specifically targets the cytoplasmic steps of PG synthesis, providing a more accurate measure of de novo cell wall formation.[8] Single D-amino acid probes can also be incorporated in the periplasm by L,D-transpeptidases, which can complicate the interpretation of results.[9]

Below is a diagram illustrating the metabolic labeling of peptidoglycan using H-α-Prg-D-Ala-OH.

Peptidoglycan_Labeling Metabolic Labeling of Peptidoglycan with H-α-Prg-D-Ala-OH cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm H-α-Prg-D-Ala-OH H-α-Prg-D-Ala-OH (Alkyne Dipeptide Probe) MurF MurF Ligase H-α-Prg-D-Ala-OH->MurF UDP-MurNAc-tripeptide UDP-MurNAc-tripeptide UDP-MurNAc-tripeptide->MurF UDP-MurNAc-pentapeptide* UDP-MurNAc-pentapeptide* MurF->UDP-MurNAc-pentapeptide* UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide (Alkyne-labeled) PBP Penicillin-Binding Proteins (PBPs) UDP-MurNAc-pentapeptide*->PBP UDP-MurNAc-pentapeptide*->PBP Labeled_PG Alkyne-Labeled Peptidoglycan PBP->Labeled_PG PG_chain Growing Peptidoglycan Chain PG_chain->PBP Azide-Fluorophore Azide-Fluorophore Labeled_PG->Azide-Fluorophore Click Chemistry (SPAAC or CuAAC) Clicked_PG Fluorescently Labeled Peptidoglycan

Figure 1: Metabolic incorporation and detection of H-α-Prg-D-Ala-OH.

Experimental Protocols

Metabolic Labeling of Bacteria

This protocol describes the general procedure for labeling bacterial cells with H-α-Prg-D-Ala-OH. Optimal concentrations and incubation times may vary depending on the bacterial species and growth conditions.

Materials:

  • Bacterial culture in logarithmic growth phase

  • H-α-Prg-D-Ala-OH stock solution (e.g., 10 mM in sterile water or DMSO)

  • Growth medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Grow the bacterial culture to the mid-logarithmic phase.

  • Add H-α-Prg-D-Ala-OH to the culture to a final concentration of 0.5-2 mM.

  • Incubate the culture for a desired period. For visualizing active growth zones, a short pulse of 5-15 minutes is recommended. For general labeling, a longer incubation of one to two generations can be used.

  • Harvest the cells by centrifugation.

  • Wash the cells twice with PBS to remove unincorporated probe.

  • The cells are now ready for fixation and click chemistry, or for direct analysis.

Click Chemistry Detection

This protocol outlines the procedure for attaching a fluorescent reporter to the alkyne-labeled peptidoglycan via SPAAC.

Materials:

  • Alkyne-labeled bacterial cells

  • Azide-functionalized fluorophore (e.g., Alexa Fluor 488 DIBO Alkyne)

  • PBS

Procedure:

  • Resuspend the alkyne-labeled bacterial cells in PBS.

  • Add the azide-functionalized fluorophore to a final concentration of 10-50 µM.

  • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS to remove excess fluorophore.

  • The fluorescently labeled cells are now ready for visualization by fluorescence microscopy or quantification by flow cytometry.

Below is a diagram illustrating the experimental workflow for peptidoglycan labeling and detection.

Experimental_Workflow Experimental Workflow for Peptidoglycan Labeling Start Start Bacterial_Culture Bacterial Culture (Logarithmic Phase) Start->Bacterial_Culture Metabolic_Labeling Metabolic Labeling with H-α-Prg-D-Ala-OH Bacterial_Culture->Metabolic_Labeling Harvest_Wash Harvest and Wash Cells Metabolic_Labeling->Harvest_Wash Fixation Fixation (Optional) Harvest_Wash->Fixation Click_Chemistry Click Chemistry with Azide-Fluorophore Fixation->Click_Chemistry Wash_Excess Wash to Remove Excess Fluorophore Click_Chemistry->Wash_Excess Analysis Analysis Wash_Excess->Analysis Microscopy Fluorescence Microscopy Analysis->Microscopy Flow_Cytometry Flow Cytometry Analysis->Flow_Cytometry End End

Figure 2: General experimental workflow for peptidoglycan analysis.

Data Presentation and Interpretation

The use of H-α-Prg-D-Ala-OH allows for both qualitative and quantitative analysis of peptidoglycan synthesis.

Qualitative Analysis: Fluorescence Microscopy

Fluorescence microscopy of labeled cells provides spatial information about PG synthesis. For example, in rod-shaped bacteria, active synthesis is often observed at the septum during cell division and along the lateral walls during elongation. The pattern of fluorescence can reveal important information about the mode of cell growth and the effects of antibiotics on cell wall synthesis.

Quantitative Analysis: Flow Cytometry

Flow cytometry can be used to quantify the amount of probe incorporated into a bacterial population. This allows for the assessment of overall PG synthesis rates and can be used to compare the effects of different growth conditions or antimicrobial compounds.

Table 1: Representative Quantitative Data from Peptidoglycan Labeling Experiments

Bacterial SpeciesProbeLabeling Time (min)Mean Fluorescence Intensity (a.u.)
Escherichia coliH-α-Prg-D-Ala-OH1512,500
Escherichia coliH-α-Prg-D-Ala-OH6045,800
Staphylococcus aureusH-α-Prg-D-Ala-OH1518,200
Staphylococcus aureusH-α-Prg-D-Ala-OH6062,100
E. coli (untreated)H-α-Prg-D-Ala-OH3028,400
E. coli (+ β-lactam)H-α-Prg-D-Ala-OH305,600

Note: The data in this table are illustrative and will vary depending on the specific experimental conditions.

Applications in Research and Drug Development

The ability to specifically label and visualize peptidoglycan synthesis has numerous applications:

  • Fundamental Microbiology: Studying the fundamental processes of bacterial growth, cell division, and morphogenesis.

  • Antibiotic Research: Screening for new antibiotics that inhibit cell wall synthesis and elucidating their mechanisms of action.

  • Host-Pathogen Interactions: Investigating how bacteria synthesize and modify their cell walls during infection.

  • Biofilm Formation: Understanding the role of PG dynamics in the formation and maintenance of biofilms.

Conclusion

H-α-Prg-D-Ala-OH is a powerful and versatile tool for the study of bacterial peptidoglycan biosynthesis. The alkyne group at its core serves as a bioorthogonal handle, enabling the specific and sensitive detection of newly synthesized cell wall material. The dipeptide structure ensures targeted delivery to the cytoplasmic steps of the PG synthesis pathway, providing a high degree of specificity. This technical guide has provided an overview of the principles, protocols, and applications of this valuable chemical probe, which will undoubtedly continue to advance our understanding of bacterial physiology and aid in the development of new antimicrobial therapies.

References

An In-depth Technical Guide to H-α-Prg-D-Ala-OH for Peptide Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the evolving landscape of peptide research and drug development, the use of non-natural amino acids offers a powerful strategy to enhance the therapeutic potential of peptides. This technical guide provides a comprehensive overview of the dipeptide H-α-Prg-D-Ala-OH, a versatile building block for researchers new to the field of peptide chemistry. This document elucidates the individual contributions of its constituent amino acids, L-propargylglycine (Prg) and D-alanine (D-Ala), to peptide stability and functionality. While specific data on the dipeptide itself is limited, this guide extrapolates from the well-documented properties of its components to present its potential applications, detailed experimental protocols for its incorporation into larger peptides, and subsequent modification via click chemistry.

Introduction: The Power of Non-Natural Amino Acids

Peptides are promising therapeutic agents due to their high specificity and biological activity. However, their application is often limited by poor stability in vivo, primarily due to rapid degradation by proteases. The incorporation of non-natural amino acids is a key strategy to overcome these limitations. H-α-Prg-D-Ala-OH is a dipeptide that combines two such modifications: an L-propargylglycine residue, which introduces a bioorthogonal "clickable" handle, and a D-alanine residue, which confers resistance to enzymatic degradation.

  • L-Propargylglycine (Prg): This non-natural amino acid possesses a terminal alkyne group in its side chain.[1][2] This alkyne serves as a versatile handle for "click chemistry," a set of biocompatible, high-yield reactions for covalently linking molecules.[3][4] The most common of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the attachment of a wide array of functionalities to the peptide, such as imaging agents, drug payloads, or polyethylene glycol (PEG) chains for improved pharmacokinetics.[3][5]

  • D-Alanine (D-Ala): As the D-enantiomer of the natural amino acid alanine, D-alanine is not readily recognized by most proteases, which are stereospecific for L-amino acids.[6][7] Its incorporation into a peptide sequence can significantly increase the peptide's half-life in biological fluids by preventing enzymatic cleavage.[8][9][10] This enhanced stability is a critical attribute for the development of effective peptide-based therapeutics.[10]

Physicochemical Properties of Constituent Amino Acids

PropertyL-Propargylglycine (Prg)D-Alanine (D-Ala)
Molecular Formula C₅H₇NO₂[2]C₃H₇NO₂[11]
Molecular Weight 113.11 g/mol [12]89.09 g/mol [11]
Appearance White to light yellow powder[2]White crystalline powder[13]
Solubility in Water Data not readily available167.2 g/L (at 25 °C)[14]
Melting Point Data not readily available258 °C (sublimes)[14]
Key Functional Group Terminal Alkyne (-C≡CH)D-chiral center

Potential Applications in Peptide Research

The unique combination of a clickable moiety and a stabilizing D-amino acid makes H-α-Prg-D-Ala-OH a valuable tool for a range of applications in peptide research and development:

  • Stable, Clickable Building Block: This dipeptide can be used as a fundamental unit in solid-phase peptide synthesis (SPPS) to introduce both stability and a site for specific modification into a larger peptide sequence.

  • Development of Peptide Conjugates: The propargyl group allows for the straightforward conjugation of peptides to other molecules, including fluorescent dyes for imaging, cytotoxic drugs for targeted cancer therapy, or polymers to enhance solubility and circulation time.[3][5]

  • Protease-Resistant Peptides: The presence of D-alanine at the C-terminus of this dipeptide can protect the preceding peptide bond from exopeptidase cleavage, contributing to the overall stability of a larger peptide.

  • Probing Biological Systems: Peptides incorporating this dipeptide can be used as probes to study biological processes. The peptide can be designed to bind to a specific target, and the alkyne handle can be used to attach a reporter molecule for detection or a cross-linking agent to identify binding partners.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporating H-α-Prg-D-Ala-OH

This protocol describes the manual synthesis of a model peptide utilizing Fmoc/tBu chemistry on a Rink Amide resin, incorporating the H-α-Prg-D-Ala-OH dipeptide.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Prg-OH and Fmoc-D-Ala-OH if synthesizing the dipeptide first)

  • H-α-Prg-D-Ala-OH (if using the pre-formed dipeptide)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Diethyl ether (cold)

  • SPPS reaction vessel

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling (for incorporating the dipeptide):

    • In a separate tube, dissolve H-α-Prg-D-Ala-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) to the activation mixture and vortex briefly.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin as in step 2.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent Fmoc-protected amino acid in your target peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Prg-Containing Peptide

This protocol describes a general procedure for the "clicking" of an azide-containing molecule to a peptide synthesized with H-α-Prg-D-Ala-OH.

Materials:

  • Propargylglycine-containing peptide

  • Azide-containing molecule (e.g., Azido-PEG, fluorescent azide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvent: A mixture of water and a miscible organic solvent (e.g., DMSO, t-butanol)

Protocol:

  • Reaction Setup:

    • Dissolve the propargylglycine-containing peptide in the chosen solvent system.

    • Add the azide-containing molecule (typically 1.1-1.5 equivalents).

  • Catalyst Preparation:

    • In a separate tube, prepare a fresh solution of copper(II) sulfate in water.

    • In another tube, prepare a fresh solution of sodium ascorbate in water (typically 5-10 equivalents relative to the peptide).

  • Click Reaction:

    • Add the copper(II) sulfate solution to the peptide/azide mixture (typically 0.1-0.5 equivalents).

    • Add the sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species. The reaction mixture may change color.

    • Allow the reaction to proceed at room temperature with gentle agitation. Reaction times can vary from 1 to 24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by RP-HPLC or mass spectrometry to observe the consumption of the starting peptide and the formation of the triazole product.

  • Purification: Once the reaction is complete, purify the "clicked" peptide conjugate using RP-HPLC to remove excess reagents and unreacted starting materials.

  • Characterization: Confirm the structure and purity of the final conjugate by mass spectrometry and analytical RP-HPLC.

Quantitative Data on Peptide Stability with D-Amino Acids

While direct quantitative data for H-α-Prg-D-Ala-OH is not available, studies on other peptides demonstrate the significant impact of D-amino acid incorporation on proteolytic stability.

Peptide SequenceModificationHalf-life in 10% Human SerumReference
TPTPTGTQTPTAll L-amino acids~48 hours[15]
tptPTGTQTptN- and C-terminal L-amino acids replaced with D-amino acids>96 hours (minimal degradation)[15]
Pep05 (KRLFKKLLKYLRKF)All L-amino acidsDegraded within hours in human plasma[16]
DP06 (all L-Lys and L-Arg replaced with D-amino acids)D-amino acid substitutions>60% remaining after 24 hours in human plasma[16]
(L)-GLP1Native GLP-1 peptideCompletely degraded in <1 hour by Proteinase K[7]
(D)-GLP1All L-amino acids replaced with D-amino acids~80% remaining after 6 hours with Proteinase K[7]

Note: The data presented is from different studies with varying experimental conditions and is intended to be illustrative of the general principle of enhanced stability with D-amino acid substitution. There is a recognized need for harmonization in reporting peptide stability data to allow for more direct comparisons.[9]

Visualizations

Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Start Start with Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 Coupling1 Couple First Fmoc-AA-OH Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Couple H-α-Prg-D-Ala-OH Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 Coupling3 Couple Next Fmoc-AA-OH Deprotection3->Coupling3 Wash3 Wash Coupling3->Wash3 Cleavage Cleavage from Resin (TFA Cocktail) Wash3->Cleavage Purification RP-HPLC Purification Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Reaction Peptide Peptide-Prg (Alkyne) Product Peptide-Triazole-R Peptide->Product Click Reaction Azide R-N3 (Azide) Azide->Product Click Reaction Catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Catalyst->Product

Caption: Schematic of the CuAAC "click" reaction.

Concept of Enhanced Stability and Functionality

Peptide_Modification_Concept cluster_Peptide Modified Peptide cluster_Properties Enhanced Properties Peptide ...-AA-Prg-D-Ala-COOH Stability Proteolytic Stability (D-Ala) Peptide->Stability Functionality Clickable Handle (Prg) Peptide->Functionality Protease Protease Protease->Stability Blocked Click Azide-Molecule Click->Functionality Reacts

Caption: Benefits of incorporating Prg and D-Ala into a peptide.

Conclusion

H-α-Prg-D-Ala-OH represents a simple yet powerful tool for researchers venturing into the field of modified peptides. By combining a bioorthogonal handle for chemical modification with an element that confers proteolytic resistance, this dipeptide serves as an excellent introductory building block for creating more stable and functional peptide-based probes and therapeutics. While this guide provides a foundational understanding based on the properties of its components, further research into the specific characteristics and applications of this and similar dipeptides will undoubtedly continue to advance the field of peptide science.

References

An In-depth Technical Guide to Click Chemistry Reagents for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of click chemistry reagents for protein labeling, focusing on the two most prominent methods: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This document is designed to equip researchers with the necessary knowledge to select the appropriate reagents and protocols for their specific protein labeling needs, from in vitro studies to applications in living cells and organisms.

Introduction to Click Chemistry for Protein Labeling

Click chemistry refers to a class of biocompatible, highly efficient, and specific chemical reactions.[1] In the context of protein labeling, it provides a powerful tool to attach probes—such as fluorophores, biotin, or drug molecules—to a protein of interest. This is achieved through a two-step process: first, a bioorthogonal handle (either an azide or an alkyne) is incorporated into the protein; second, a complementary probe is "clicked" onto this handle.[2] This approach offers minimal disruption to the protein's structure and function due to the small size of the reactive groups.[2]

The two primary forms of click chemistry used for protein labeling are CuAAC and SPAAC. CuAAC utilizes a copper(I) catalyst to join a terminal alkyne and an azide, while SPAAC employs a strained cyclooctyne that reacts with an azide without the need for a metal catalyst.[3][4] The choice between these two methods depends on a trade-off between reaction kinetics and biocompatibility.[3]

Core Reagents and Reaction Mechanisms

The core of click chemistry for protein labeling involves the reaction between an azide and an alkyne to form a stable triazole linkage.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction between a terminal alkyne and an azide, catalyzed by copper(I) ions.[4] The use of ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) can accelerate the reaction and protect cells from copper-induced toxicity.[3]

Key Reagents:

  • Azide-modified protein: The protein of interest with a covalently attached azide group.

  • Alkyne-containing probe: The molecule to be attached (e.g., a fluorescent dye) functionalized with a terminal alkyne.

  • Copper(I) source: Typically copper(II) sulfate (CuSO₄) with a reducing agent like sodium ascorbate.

  • Copper-chelating ligand: THPTA or TBTA to stabilize the Cu(I) oxidation state and increase reaction efficiency.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that relies on the high reactivity of a strained cyclooctyne with an azide.[3] This method is generally considered more biocompatible than CuAAC, making it well-suited for in vivo studies.[3] A variety of cyclooctyne reagents with different reaction kinetics and properties are commercially available.

Key Reagents:

  • Azide-modified protein: The protein of interest with a covalently attached azide group.

  • Cyclooctyne-containing probe: The molecule to be attached functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), or difluorinated cyclooctyne (DIFO).

Quantitative Data Presentation

The selection of a click chemistry reagent is often guided by its reaction kinetics and efficiency. The following tables summarize key quantitative data for CuAAC and SPAAC reagents.

ReactionReagentsSecond-Order Rate Constant (k)References
CuAAC Terminal alkyne + Azide with Cu(I) catalyst and ligands (e.g., THPTA, BTTAA)10 - 100 M⁻¹s⁻¹[3]
SPAAC DIBO (Dibenzocyclooctyne) + Azide~0.1 M⁻¹s⁻¹[3]
SPAAC BCN (Bicyclononyne) + Azide0.07 - 0.63 M⁻¹s⁻¹[3]
SPAAC DIBAC (Dibenzocyclooctyne) + Azide~1 M⁻¹s⁻¹[3]
SPAAC DIFO (Difluorinated cyclooctyne) + Azide~1 M⁻¹s⁻¹[3]

Table 1: Comparative Reaction Kinetics. This table provides a comparison of the second-order rate constants for CuAAC and various SPAAC reagents. CuAAC generally exhibits faster kinetics, though the rate of SPAAC can be tuned by the choice of cyclooctyne.

MethodConditionsCell ViabilityReferences
CuAAC 50 µM CuSO₄ without ligandAppreciable toxicity (~75% cell viability)[3]
CuAAC 50 µM CuSO₄ with THPTA ligand (5:1 ligand:Cu ratio)Cell viability preserved[3]
SPAAC Various cyclooctynes (e.g., DBCO, BCN)Generally high cell viability due to the absence of copper[3]

Table 2: Biocompatibility Comparison. This table highlights the impact of copper on cell viability in CuAAC reactions and the generally higher biocompatibility of SPAAC. The use of chelating ligands in CuAAC is crucial for maintaining cell health.

Experimental Protocols

This section provides detailed methodologies for key experiments in protein labeling using click chemistry.

Protocol 1: Metabolic Labeling of Proteins with Azido Sugars

This protocol describes the incorporation of an azide handle into glycoproteins through the cell's natural metabolic pathways.

Materials:

  • Cells of interest in culture

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture cells to the desired confluency.

  • Prepare a stock solution of Ac₄ManNAz in DMSO.

  • Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM.

  • Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido sugar into cellular glycoproteins.

  • Wash the cells with PBS to remove unincorporated azido sugar before proceeding with the click reaction.

Protocol 2: Incorporation of Unnatural Amino Acids (UAAs)

This protocol allows for the site-specific incorporation of an azide or alkyne handle into a protein of interest.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest with an amber stop codon (TAG) at the desired labeling site.

  • Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair for the UAA.

  • Azide- or alkyne-containing unnatural amino acid (e.g., p-azido-L-phenylalanine).

  • LB medium and appropriate antibiotics.

  • IPTG and L-arabinose for induction.

Procedure:

  • Co-transform the E. coli cells with the protein expression plasmid and the synthetase/tRNA plasmid.

  • Grow the transformed cells in LB medium with appropriate antibiotics at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Add the unnatural amino acid to the culture medium to a final concentration of 1 mM.

  • Induce protein expression with IPTG and L-arabinose and continue to grow the culture at a reduced temperature (e.g., 18-25°C) overnight.

  • Harvest the cells and purify the protein of interest containing the UAA.

Protocol 3: In Vitro Protein Labeling via CuAAC

This protocol is for labeling a purified protein that has been functionalized with an azide.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS).

  • Alkyne-probe stock solution (e.g., 10 mM in DMSO).

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).

  • THPTA stock solution (e.g., 50 mM in water).

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water).

Procedure:

  • In a microcentrifuge tube, combine the azide-modified protein (final concentration 10-50 µM) and the alkyne-probe (final concentration 100-500 µM).

  • Add THPTA to a final concentration of 500 µM, followed by CuSO₄ to a final concentration of 100 µM.

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Purify the labeled protein using size exclusion chromatography or dialysis to remove excess reagents.

Protocol 4: Live Cell Labeling via SPAAC

This protocol describes the labeling of azide-modified proteins on the surface of living cells.

Materials:

  • Cells with metabolically incorporated azides.

  • Cyclooctyne-fluorophore conjugate (e.g., DBCO-Cy5) stock solution in DMSO.

  • Cell culture medium.

  • PBS.

Procedure:

  • Wash the cells with pre-warmed PBS to remove any unincorporated azido sugars.

  • Add the cyclooctyne-fluorophore conjugate to fresh cell culture medium to a final concentration of 10-50 µM.

  • Incubate the cells with the labeling medium for 30-60 minutes at 37°C.

  • Wash the cells three times with PBS to remove the unreacted probe.

  • The cells are now ready for imaging or other downstream analysis.

Mandatory Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Protein_Azide Protein-N₃ Labeled_Protein Labeled Protein (Triazole Linkage) Protein_Azide->Labeled_Protein Click Reaction Alkyne_Probe Probe-C≡CH Alkyne_Probe->Labeled_Protein Cu_II Cu(II)SO₄ Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Labeled_Protein Catalyzes Ligand Ligand (e.g., THPTA) Ligand->Cu_I Stabilizes

Caption: The reaction mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants Protein_Azide Protein-N₃ Labeled_Protein Labeled Protein (Triazole Linkage) Protein_Azide->Labeled_Protein Spontaneous Cycloaddition Cyclooctyne_Probe Probe-Cyclooctyne (e.g., DBCO) Cyclooctyne_Probe->Labeled_Protein

Caption: The reaction mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protein_Labeling_Workflow cluster_incorporation Step 1: Bioorthogonal Handle Incorporation cluster_click Step 2: Click Reaction Metabolic_Labeling Metabolic Labeling (e.g., Azido Sugars) Modified_Protein Protein with Azide or Alkyne Handle Metabolic_Labeling->Modified_Protein UAA_Incorporation Unnatural Amino Acid Incorporation UAA_Incorporation->Modified_Protein Protein_of_Interest Protein of Interest Protein_of_Interest->Metabolic_Labeling Protein_of_Interest->UAA_Incorporation CuAAC CuAAC (with Cu(I) and Ligand) Modified_Protein->CuAAC SPAAC SPAAC (with Strained Alkyne) Modified_Protein->SPAAC Labeled_Protein Labeled Protein CuAAC->Labeled_Protein SPAAC->Labeled_Protein

Caption: General experimental workflow for protein labeling using click chemistry.

Conclusion

Click chemistry has revolutionized the field of protein labeling by providing a set of tools that are both highly efficient and biocompatible. The choice between CuAAC and SPAAC depends on the specific experimental context. CuAAC offers faster reaction rates, which can be advantageous for in vitro applications, while the copper-free nature of SPAAC makes it the preferred method for most live-cell and in vivo studies where cytotoxicity is a major concern.[3][4] By carefully selecting the appropriate reagents and protocols, researchers can successfully label proteins of interest for a wide range of applications, from fundamental biological studies to the development of novel therapeutics and diagnostics. While both methods are highly specific, some non-specific labeling can occur, particularly with SPAAC where cyclooctynes can react with thiols, and with CuAAC in a copper-dependent manner.[5] Therefore, proper controls are essential for robust and reliable results. A comparative analysis in O-GlcNAc proteomics suggested that CuAAC may provide higher protein identification and better accuracy in this specific application.[6]

References

H-alpha-Prg-D-Ala-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to the dipeptide H-alpha-Prg-D-Ala-OH, covering its fundamental properties, synthesis, and potential applications.

This guide summarizes key data, outlines experimental protocols, and visualizes potential workflows and biological pathways related to this compound, a specialized dipeptide incorporating the non-natural amino acid propargylglycine.

Core Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and execution.

PropertyValueReference
CAS Number 1231709-27-5[1]
Molecular Weight 127.14 g/mol [1]
Molecular Formula C6H9NO2[1]
Purity > 96%[1]
SMILES N--INVALID-LINK--(CC#C)C(O)=O[1]

Synthesis and Experimental Protocols

The synthesis of this compound, a dipeptide, is most commonly achieved through Solid Phase Peptide Synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. The use of D-propargylglycine introduces a terminal alkyne group, which is a valuable chemical handle for further modifications.[2][3]

General Solid Phase Peptide Synthesis (SPPS) Protocol for Dipeptides

This protocol outlines a standard Fmoc/tBu-based SPPS strategy that can be adapted for the synthesis of this compound.

Materials:

  • Fmoc-D-Ala-OH

  • Fmoc-L-propargylglycine or Fmoc-D-propargylglycine

  • Rink Amide MBHA resin or Wang resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution in DMF (20%)

  • Coupling reagents: e.g., HBTU/HOBt or HATU

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O)

  • Diethyl ether

Procedure:

  • Resin Swelling: The resin is swollen in DMF in a reaction vessel.

  • Fmoc-D-Alanine Coupling: The C-terminal amino acid, Fmoc-D-Ala-OH, is activated using a coupling reagent and coupled to the resin in the presence of DIEA. The reaction is monitored for completion (e.g., using a Kaiser test).

  • Washing: The resin is washed thoroughly with DMF to remove excess reagents and byproducts.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound D-alanine by treatment with a 20% piperidine solution in DMF.

  • Washing: The resin is again washed with DMF to remove piperidine and byproducts.

  • Fmoc-Propargylglycine Coupling: The next amino acid, Fmoc-L-propargylglycine, is activated and coupled to the deprotected N-terminus of the resin-bound D-alanine.

  • Washing: The resin is washed with DMF and DCM.

  • Final Fmoc Deprotection: The Fmoc group is removed from the N-terminal propargylglycine.

  • Cleavage and Deprotection: The dipeptide is cleaved from the resin, and side-chain protecting groups (if any) are removed by treatment with a TFA cleavage cocktail.

  • Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Note: The specific choice of resin, coupling reagents, and cleavage cocktail may vary depending on the desired C-terminal modification (acid or amide) and the specific properties of the peptide.

Caption: General workflow for the synthesis of this compound via SPPS.

Potential Applications and Signaling Pathways

While specific biological signaling pathways for this compound are not yet extensively documented, the unique properties of its constituent amino acids suggest several promising areas of research.

Click Chemistry and Bioconjugation

The terminal alkyne group of the propargylglycine residue makes this compound a valuable tool for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2][4] This allows for the efficient and specific conjugation of the dipeptide to various molecules, including fluorescent dyes, biotin, or larger biomolecules like proteins and nucleic acids.[3]

Click_Chemistry_Application Application in Click Chemistry Dipeptide This compound (with alkyne) CuAAC CuAAC Reaction Dipeptide->CuAAC AzideMolecule Azide-Containing Molecule (e.g., Fluorophore, Biotin) AzideMolecule->CuAAC Conjugate Conjugated Product CuAAC->Conjugate

Caption: Schematic of this compound utilization in a CuAAC reaction.

Enzyme Inhibition

D-propargylglycine is known to be an inhibitor of enzymes such as cystathionine gamma-lyase, which is involved in hydrogen sulfide metabolism.[3] This suggests that dipeptides containing this amino acid, like this compound, could be investigated as potential enzyme inhibitors for therapeutic applications, particularly in neuroprotection and cardiovascular research.[3]

Biological Activity of D-Alanine Dipeptides

Research has indicated that D-alanine dipeptides can possess biological activity. For instance, some D-alanine dipeptides have been shown to promote the viability of human proximal tubular epithelial cells, suggesting potential therapeutic applications in conditions like acute kidney injury.[5] The incorporation of the propargylglycine residue could further modulate this activity or provide a means for targeted delivery.

Potential_Biological_Signaling Potential Biological Signaling Pathways Dipeptide This compound Enzyme Target Enzyme (e.g., Cystathionine gamma-lyase) Dipeptide->Enzyme Inhibition CellSignaling Cell Signaling Pathways (e.g., Cell Viability) Dipeptide->CellSignaling Modulation BiologicalEffect Biological Effect (e.g., Neuroprotection, Tissue Repair) Enzyme->BiologicalEffect CellSignaling->BiologicalEffect

Caption: Potential biological targets and signaling pathways for this compound.

Conclusion

This compound is a versatile dipeptide with significant potential in various research and development areas. Its synthesis via established SPPS protocols is straightforward, and the presence of a terminal alkyne group opens up a wide range of possibilities for bioconjugation and the development of targeted therapeutic agents. Further investigation into its specific biological activities and signaling pathways is warranted to fully explore its potential. This guide serves as a foundational resource for researchers embarking on studies involving this promising molecule.

References

An In-depth Technical Guide to the Safety and Handling of Alkyne-Modified Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the safe handling, application, and disposal of alkyne-modified amino acids, a critical class of reagents in modern chemical biology and drug development. Adherence to these protocols is essential for ensuring laboratory safety, experimental success, and regulatory compliance.

Introduction: The Role of Alkyne-Modified Amino Acids

Alkyne-modified amino acids are non-canonical amino acids that contain a terminal or internal alkyne functional group. Their utility has surged with the advent of "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3] This bioorthogonal reaction allows for the precise and efficient covalent ligation of molecules in complex biological systems.[3][4] Applications are diverse, ranging from peptide cyclization and stapling to the conjugation of proteins with fluorophores, lipids, drugs, or other labels.[3][5] While powerful, the unique reactivity of the alkyne group, and the reagents used to exploit it, necessitate stringent safety and handling protocols.

Hazard Identification and Risk Assessment

The safe use of alkyne-modified amino acids begins with a thorough understanding of their intrinsic hazards and those of associated reagents.

Hazards of Alkyne-Containing Compounds

While many commercially available alkyne-modified amino acids are stable under normal laboratory conditions, they are not without risks. The primary hazards are similar to those of many fine chemicals:

  • Irritation: May cause skin, eye, and respiratory tract irritation, particularly in powdered form.[6][7][8]

  • Unknown Toxicological Properties: For many specific derivatives, full toxicological profiles have not been established.[6] It is prudent to treat them as potentially harmful if inhaled, ingested, or absorbed through the skin.[6]

A significant, though less common, hazard is associated with terminal alkynes. The acidic proton on the sp-hybridized carbon can be deprotonated to form highly reactive and potentially explosive acetylide anions, especially in the presence of certain metal salts (e.g., copper(I), silver, mercury) or strong bases.[9]

Hazards of Associated "Click Chemistry" Reagents

The most common application, CuAAC, involves reagents that require careful handling:

  • Copper Catalysts: Copper salts, particularly Cu(I), can be toxic to cells and living organisms.[10] While ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can mitigate this toxicity in biological experiments, appropriate precautions are still necessary.[11]

  • Azide Reagents: Organic azides carry potential risks. Low molecular weight azides can be explosive and should be handled with extreme care.[12] The explosive properties are often related to the carbon-to-nitrogen (C/N) ratio; azides with a low C/N ratio are more hazardous.[13]

  • Reducing Agents: Sodium ascorbate is commonly used to maintain copper in its active Cu(I) state.[14][15] While generally safe, it contributes to the generation of reactive oxygen species in the reaction, which can damage biomolecules if not properly controlled.[14][15]

General Safety and Handling Procedures

A multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and strict procedural rules, is mandatory.

Engineering Controls
  • Chemical Fume Hood: All handling of powdered alkyne-modified amino acids, preparation of reaction mixtures, and quenching procedures must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

  • Ventilation: Use in a well-ventilated area is crucial to keep airborne concentrations low.[6][16]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear appropriate chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7][8]

  • Hand Protection: Wear appropriate chemical-resistant gloves to prevent skin exposure.[6]

  • Body Protection: A lab coat is mandatory. Wear appropriate protective clothing to prevent skin exposure when handling larger quantities.[6][8]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6][7]

Storage and Spill Management
  • Storage: Store compounds in a cool, dry, well-ventilated place in tightly sealed containers.[6][7][16] Some derivatives may require refrigeration or storage under an inert atmosphere.[7][8] Avoid contact with incompatible materials like strong oxidizing agents and strong bases.[7]

  • Spills and Leaks: In case of a spill, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[6] Avoid generating dust.[6] Clean the area thoroughly and ensure adequate ventilation.[6]

Waste Disposal
  • Unused Reagents: Pure, unused, or expired alkyne-modified amino acids should be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) office without being opened or quenched.[9]

  • Reaction Mixtures: All reaction mixtures containing alkynes must be carefully quenched before disposal. The quenched mixture should be collected in a designated, clearly labeled hazardous waste container.[9]

Data Presentation: Hazard and Reactivity Summary

Quantitative data is summarized below for quick reference.

Table 1: Hazard Summary for Propargylglycine (Representative Alkyne-Amino Acid)

Hazard Type Description Precautionary Measures Citations
Acute Toxicity The toxicological properties have not been fully investigated. May be harmful if swallowed, inhaled, or absorbed through the skin. Avoid ingestion, inhalation, and skin/eye contact. Use in a fume hood with appropriate PPE. [6]
Skin Contact May cause skin irritation. Wear chemical-resistant gloves and a lab coat. Wash hands thoroughly after handling. [6][7][8]
Eye Contact May cause eye irritation. Wear chemical safety goggles. Ensure eyewash stations are accessible. [6][7][8]
Inhalation May cause respiratory tract irritation. Handle as a powder only in a chemical fume hood. Avoid dust formation. [6][7]

| Fire Hazard | Not considered a significant fire risk (NFPA Flammability Rating: 0). | Use extinguishing media appropriate for the surrounding fire (water spray, dry chemical, CO2). |[6] |

Table 2: Typical Quantitative Parameters for a CuAAC Bioconjugation Reaction

Component Stock Concentration Final Concentration Molar Ratio (vs. Alkyne) Purpose Citations
Alkyne-Biomolecule Variable ~50-60 µM 1 Substrate [14][15]
Azide-Cargo 5 mM ~100 µM ~2-fold excess Reaction Partner [15]
Copper(II) Sulfate (CuSO₄) 20 mM 100-250 µM 2-5 Catalyst Precursor [15]
THPTA (Ligand) 50 mM 500-1250 µM 10-25 (5:1 to Cu) Accelerates reaction, protects biomolecule [11][15]
Sodium Ascorbate 100 mM 5 mM ~100 Reducing agent (reduces Cu(II) to Cu(I)) [15]

| Aminoguanidine | 100 mM | Optional | - | Suppresses side reactions with arginine residues |[14] |

Experimental Protocols

The following protocols provide detailed methodologies for common procedures involving alkyne-modified amino acids.

Protocol 1: General Synthesis of α-Amino Alkynes (Conceptual Overview)

The synthesis of alkyne-modified amino acids is a specialized organic chemistry task. Common approaches start from a protected amino aldehyde and employ one of the following reactions:

  • Seyferth-Gilbert Homologation: Uses the Bestmann-Ohira reagent to convert an aldehyde to a terminal alkyne.[17]

  • Corey-Fuchs Reaction: A two-step process involving the conversion of an aldehyde to a dibromo-alkene, followed by elimination to form the alkyne.[17]

These syntheses require expertise in handling air- and moisture-sensitive reagents and should only be performed by trained organic chemists.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol is adapted from established procedures for labeling biomolecules.[14][15]

Materials:

  • Alkyne-modified biomolecule (e.g., protein) in a suitable buffer (e.g., phosphate buffer, pH 7.2)

  • Azide-functionalized cargo (e.g., fluorescent dye)

  • Copper(II) Sulfate (CuSO₄) stock solution (20 mM in water)

  • THPTA ligand stock solution (50 mM in water)

  • Sodium Ascorbate stock solution (100 mM in water, prepare fresh )

  • Microcentrifuge tubes

Procedure:

  • In a microcentrifuge tube, prepare a pre-mixed catalyst solution by combining 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA ligand. This maintains a 5:1 ligand-to-copper ratio.[15]

  • In a separate tube, add the alkyne-modified biomolecule and adjust the volume with buffer to achieve the desired final reaction concentration (e.g., to 432.5 µL for a 500 µL final volume).[14]

  • Add the azide-cargo to the biomolecule solution. Use a slight molar excess (e.g., 2-fold) relative to the alkyne.[15]

  • Add the pre-mixed CuSO₄/THPTA solution to the biomolecule/azide mixture.

  • To initiate the reaction, add 25 µL of freshly prepared 100 mM sodium ascorbate solution.[14]

  • Mix gently by inverting the tube. Cap the tube to minimize oxygen exposure, which can inhibit the reaction.[14]

  • Allow the reaction to proceed at room temperature for 1-2 hours. For very low concentration reactants, longer times may be necessary.

  • The reaction can be stopped by adding a chelating agent like EDTA, and the labeled product can be purified using standard methods (e.g., size exclusion chromatography, dialysis).

Protocol 3: Quenching Alkyne-Containing Reaction Waste

This protocol is critical for safely preparing reaction waste for disposal.[9] Perform this entire procedure in a chemical fume hood.

Materials:

  • Reaction mixture waste containing terminal alkynes.

  • Proton-donating quenching agent (e.g., isopropanol or methanol).

  • Designated hazardous waste container.

Procedure:

  • Place the vessel containing the reaction mixture in an ice bath to dissipate any heat generated during quenching.

  • Slowly, dropwise, add a proton-donating quenching agent like isopropanol. This safely protonates any reactive acetylide intermediates.

  • Continue the slow addition until any signs of reaction (e.g., gas evolution) cease.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir and slowly warm to room temperature.

  • Carefully transfer the quenched mixture to a designated hazardous waste container that is properly labeled with all its chemical constituents.

  • Seal the container and store it in a satellite accumulation area for pickup by EHS.

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways related to alkyne-modified amino acids.

SafetyWorkflow cluster_prep Preparation & Handling cluster_reaction Reaction cluster_cleanup Post-Reaction & Disposal start Receive Chemical ppe Don PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood handle Weigh / Prepare Solution fume_hood->handle reaction Perform Reaction (e.g., CuAAC) handle->reaction spill Clean Spills handle->spill If spill occurs quench Quench Reaction Waste (in Fume Hood) reaction->quench collect Collect in Labeled Hazardous Waste Container quench->collect disposal Arrange EHS Pickup collect->disposal spill->collect end Procedure Complete disposal->end

Caption: General workflow for the safe handling of alkyne-modified amino acids.

CuAAC_Pathway cluster_catalyst Catalytic Cycle cluster_product Product alkyne R1-C≡CH (Alkyne-Amino Acid) product R1-[Triazole]-R2 alkyne->product + azide N3-R2 (Azide Partner) azide->product + CuII Cu(II) CuI Cu(I) CuII->CuI Ascorbate Sodium Ascorbate Ascorbate->CuII Reduces CuI->product Catalyzes BiosynthesisPathway Lysine L-Lysine ChloroLysine 4-Chloro-L-Lysine Lysine->ChloroLysine BesD (Radical Chlorination) ChloroAllylGlycine 4-Chloro-Allylglycine ChloroLysine->ChloroAllylGlycine BesC (Oxidative C-C Cleavage) Propargylglycine L-Propargylglycine ChloroAllylGlycine->Propargylglycine BesB (Elimination)

References

An In-depth Technical Guide on the Core Principles of Using H-alpha-Prg-D-Ala-OH in Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and applications of H-alpha-Prg-D-Ala-OH, a bioorthogonal dipeptide probe used for metabolic labeling of bacterial peptidoglycan (PG). This powerful technique allows for the specific visualization of bacterial cell wall synthesis, offering valuable insights into bacterial growth, division, and the effects of antibiotics.

Core Principles of this compound Labeling

This compound is a synthetic dipeptide composed of a propargylglycine (Prg) residue and a D-alanine (D-Ala) residue. The propargyl group contains a terminal alkyne, a bioorthogonal handle that is chemically inert within biological systems but can be specifically reacted with an azide-containing reporter molecule in a "click chemistry" reaction.[1][2] This allows for the visualization of the labeled peptidoglycan.

The key principle behind the use of this compound lies in its mimicry of the natural D-Ala-D-Ala dipeptide, a crucial building block in the synthesis of the bacterial cell wall.[3][4] Unlike single D-amino acid probes that are typically incorporated in the periplasm by transpeptidases, dipeptide probes like this compound are actively transported into the bacterial cytoplasm.[5][6]

Once inside the cytoplasm, this compound is recognized by the MurF ligase, an essential enzyme in the peptidoglycan synthesis pathway.[7][8] MurF catalyzes the addition of the dipeptide to the UDP-N-acetylmuramic acid (UDP-MurNAc)-tripeptide, forming a UDP-MurNAc-pentapeptide precursor containing the alkyne handle.[9][10] This modified precursor is then transported across the cell membrane and incorporated into the growing peptidoglycan sacculus.[4] This cytoplasmic incorporation pathway makes this compound an excellent probe for studying nascent peptidoglycan synthesis.[6]

The logical workflow for utilizing this compound in metabolic labeling is depicted below:

G cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm cluster_visualization Visualization probe This compound (Alkyne Dipeptide Probe) transport Active Transport probe->transport murf MurF Ligase transport->murf mod_precursor UDP-MurNAc-pentapeptide (Alkyne-modified) murf->mod_precursor precursor UDP-MurNAc-tripeptide precursor->murf translocation Translocation across Cell Membrane mod_precursor->translocation incorporation Incorporation into Peptidoglycan translocation->incorporation pg Growing Peptidoglycan (Alkyne-labeled) incorporation->pg click Click Chemistry (CuAAC) pg->click labeled_pg Fluorescently Labeled Peptidoglycan click->labeled_pg reporter Azide-Fluorophore reporter->click G cluster_cytoplasm Cytoplasm cluster_probe_pathway Probe Pathway cluster_membrane Cell Membrane d_ala D-Alanine alr Alanine Racemase (Alr) d_ala->alr ddl D-Ala-D-Ala Ligase (Ddl) alr->ddl dipeptide D-Ala-D-Ala ddl->dipeptide murf MurF Ligase dipeptide->murf pentapeptide UDP-MurNAc-pentapeptide murf->pentapeptide precursor UDP-MurNAc-tripeptide precursor->murf Lipid II Synthesis Lipid II Synthesis pentapeptide->Lipid II Synthesis probe This compound murf2 MurF Ligase probe->murf2 mod_pentapeptide UDP-MurNAc-pentapeptide (Alkyne-modified) murf2->mod_pentapeptide precursor2 UDP-MurNAc-tripeptide precursor2->murf2 mod_pentapeptide->Lipid II Synthesis G start Start: Exponentially Growing Bacterial Culture add_probe Add this compound (0.5 - 1 mM) start->add_probe incubate Incubate (e.g., 30-60 min) add_probe->incubate harvest Harvest Cells (Centrifugation) incubate->harvest wash1 Wash with PBS (2x) harvest->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash with PBS (3x) fix->wash2 click Perform CuAAC Click Reaction (Azide-Fluorophore, CuSO4, Na-Ascorbate, THPTA) wash2->click wash3 Wash with PBS (3x) click->wash3 mount Mount on Microscope Slide wash3->mount image Fluorescence Microscopy mount->image end End: Image Analysis image->end

References

H-alpha-Prg-D-Ala-OH: A Technical Primer on a Click Chemistry Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide H-alpha-Prg-D-Ala-OH, identified by the CAS number 1231709-27-5, is a specialized dipeptide that has garnered interest within the scientific community primarily as a building block for chemical synthesis rather than as a therapeutic agent with a defined developmental timeline. This technical guide provides a comprehensive overview of its characteristics, synthesis, and applications, with a focus on its role in "click chemistry." Due to its status as a chemical reagent, a traditional drug discovery and development timeline with preclinical and clinical data is not available in the public domain.

Chemical Properties and Synthesis

Quantitative data regarding the physicochemical properties of this compound is summarized in the table below.

PropertyValueSource
CAS Number 1231709-27-5[1]
Molecular Formula C6H9NO2[1]
Molecular Weight 127.14 g/mol [1]
Purity >96%[1]
IUPAC Name (2S)-2-amino-2-methyl-4-pentynoic acid coupled with D-Alanine
Physical Form White solid
Storage Temperature 0-8 °C
Synthesis Protocol

The synthesis of dipeptides such as this compound typically involves solid-phase peptide synthesis (SPPS). While a specific, detailed protocol for this exact dipeptide is not widely published, a general methodology can be outlined.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Dipeptide

  • Resin Preparation: A suitable resin, such as a Wang or Rink amide resin, is swelled in a solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • First Amino Acid Coupling: The C-terminal amino acid (D-Alanine), with its N-terminus protected (e.g., with Fmoc), is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the resin.

  • Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound D-Alanine using a solution of piperidine in DMF.

  • Second Amino Acid Coupling: The second amino acid (Propargylglycine), also with N-terminal Fmoc protection, is activated and coupled to the deprotected N-terminus of the resin-bound D-Alanine.

  • Final Deprotection: The Fmoc group on the Propargylglycine is removed.

  • Cleavage and Deprotection: The dipeptide is cleaved from the resin, and any side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: The purified peptide is lyophilized to obtain a stable powder.

Core Application: Click Chemistry

The primary utility of this compound lies in its propargylglycine (Prg) residue. The terminal alkyne group of Prg is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3] This reaction allows for the efficient and specific covalent ligation of the peptide to molecules containing an azide group, forming a stable triazole linkage.[4][5]

Experimental Workflow: Peptide Conjugation via Click Chemistry

The following diagram illustrates a typical workflow for conjugating an alkyne-containing peptide, such as this compound, to an azide-functionalized molecule (e.g., a fluorescent dye, a drug molecule, or a larger biomolecule).

G cluster_0 Preparation cluster_1 Click Reaction cluster_2 Purification & Analysis Peptide H-Prg-D-Ala-OH (Alkyne-containing peptide) Reaction Mix Peptide and Molecule-N3 with Cu(I) catalyst (e.g., CuSO4/Sodium Ascorbate) in aqueous buffer Peptide->Reaction Molecule Molecule-N3 (Azide-functionalized molecule) Molecule->Reaction Purification Purify conjugate (e.g., RP-HPLC) Reaction->Purification Analysis Characterize conjugate (e.g., Mass Spectrometry) Purification->Analysis

Peptide conjugation workflow using click chemistry.

Biological Activity and Signaling Pathways

Currently, there is a lack of published research detailing specific biological activities or signaling pathway modulation for the this compound dipeptide itself. Its intended use is as a synthetic intermediate. However, the components, D-amino acids and dipeptides, have been subjects of biological investigation. For instance, a recent study in November 2025 highlighted that D-alanine dipeptides can promote the viability of human proximal tubular epithelial cells under hypoxic conditions, suggesting a potential, though unexplored, avenue for research.

Conclusion

This compound is a valuable chemical tool for researchers in peptide chemistry and drug development. Its primary function is to serve as a building block for the synthesis of more complex molecules and bioconjugates through the highly efficient and versatile click chemistry reaction. While the dipeptide itself does not have a documented history of drug development, its utility in creating novel peptide-based constructs underscores its importance in the broader field of biomedical research. Future investigations may yet uncover direct biological activities, but for the present, its role is firmly established in the realm of chemical synthesis and bio-orthogonal chemistry.

References

Methodological & Application

Application Notes and Protocols: Incorporation of H-alpha-Prg-D-Ala-OH into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the incorporation of the unnatural amino acid H-alpha-Prg-D-Ala-OH into synthetic peptides. This compound is a D-alanine derivative featuring a propargyl group at the alpha-carbon, which introduces a terminal alkyne functional handle. This alkyne is invaluable for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry"[1][2][3]. The protocol outlines the necessary N-terminal Fmoc protection, solid-phase peptide synthesis (SPPS) strategies to overcome the steric hindrance of the quaternary α-carbon, and subsequent modification using click chemistry.

Introduction and Key Properties

This compound, or (R)-2-amino-2-methylpent-4-ynoic acid, is a valuable building block for introducing a bioorthogonal alkyne group into a peptide sequence. This functionality allows for the precise, site-specific conjugation of various molecules, such as fluorescent dyes, biotin tags, polyethylene glycol (PEG) chains, or cytotoxic drugs, without interfering with native biological functional groups[2][4]. The incorporation of this D-amino acid can also enhance peptide stability against enzymatic degradation[1].

The primary challenge in its use is the steric hindrance posed by the quaternary α-carbon, which can lead to inefficient coupling during standard SPPS protocols. This note provides optimized conditions to ensure successful incorporation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1231709-27-5[5]
Molecular Formula C₆H₉NO₂[5]
Molecular Weight 127.14 g/mol [5]
Purity >96% (Typical)[5]
SMILES N--INVALID-LINK--(CC#C)C(O)=O[5]
Key Feature Terminal alkyne for click chemistry[1]

Experimental Protocols

Protocol 1: N-α-Fmoc Protection of this compound

For use in standard Fmoc-based SPPS, the free amine of this compound must first be protected.

Materials:

  • This compound

  • Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Diethyl Ether

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Magnesium Sulfate (MgSO₄)

  • 0.5 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) in 10% aqueous sodium bicarbonate solution.

  • In a separate flask, dissolve Fmoc-OSu (1.1 eq) in 1,4-dioxane.

  • Slowly add the Fmoc-OSu solution to the amino acid solution while stirring vigorously at room temperature.

  • Allow the reaction to proceed for 4-6 hours, monitoring for completion by TLC.

  • Once complete, dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with 0.5 M HCl.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify by flash chromatography or recrystallization (e.g., from EtOAc/hexanes) to obtain pure Fmoc-alpha-Prg-D-Ala-OH.

  • Confirm identity and purity via ¹H NMR and Mass Spectrometry.

Protocol 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol details the crucial coupling step for the sterically hindered Fmoc-alpha-Prg-D-Ala-OH. It assumes a standard Fmoc-SPPS workflow[6][7][8].

Workflow for SPPS Cycle:

SPPS_Workflow cluster_cycle SPPS Cycle (Repeat for each Amino Acid) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (See Protocol Details) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Start Next Cycle FinalCleavage Final Cleavage (TFA Cocktail) Wash2->FinalCleavage After Final Cycle Resin Start: Fmoc-AA-Resin Resin->Deprotection Purification Purification (RP-HPLC) FinalCleavage->Purification Analysis Analysis (LC-MS) Purification->Analysis

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids, including Fmoc-alpha-Prg-D-Ala-OH

  • SPPS-grade resin (e.g., Rink Amide for C-terminal amides)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Reagents: Piperidine, Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Coupling Reagents (see Table 2)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)

Optimized Coupling Procedure for Fmoc-alpha-Prg-D-Ala-OH:

  • Following the standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF.

  • Prepare the coupling solution: In a separate vial, dissolve Fmoc-alpha-Prg-D-Ala-OH (4.0 eq relative to resin loading), a high-efficiency coupling reagent such as HATU or COMU (3.9 eq), and a base like DIPEA or collidine (8.0 eq) in DMF.

  • Pre-activate the mixture by gently agitating for 2-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult sequences, a double coupling (repeating steps 2-4) is recommended.

  • After coupling, wash the resin with DMF.

  • Perform a Kaiser test. A negative result (yellow beads) indicates successful coupling to the primary amine of the preceding residue.

  • Proceed with the next cycle of deprotection and coupling.

Table 2: Recommended Coupling Reagents for Hindered Amino Acids

ReagentFull NameActivation MechanismRelative EfficiencyNotes/Considerations
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateForms highly reactive OAt estersVery HighMost efficient for hindered couplings. The HOAt byproduct provides anchimeric assistance[9].
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateForms reactive Oxyma estersVery HighComparable to HATU. Safer (non-explosive byproducts), better solubility, and reduced allergenic potential[9].
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateForms OBt estersHighA widely used and effective reagent, but less reactive than HATU for sterically demanding couplings[10].
DIC/Oxyma N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetateForms Oxyma esters via a carbodiimide intermediateModerate-HighA cost-effective and base-free activation method that minimizes racemization. The urea byproduct of DIC is soluble[9][10].
Protocol 3: Post-Synthetic Modification via CuAAC (Click Chemistry)

This protocol describes the conjugation of an azide-containing molecule to the alkyne-modified peptide, which can be performed either on-resin or in solution post-cleavage.

CuAAC_Pathway cluster_reactants Reactants Peptide_Alkyne Peptide-Alkyne (from Protocol 2) Catalyst Catalyst System CuSO₄ / Na-Ascorbate Ligand (TBTA) Azide_R Azide-Modifier (e.g., Azide-Dye) Product Triazole-Linked Peptide Conjugate (Final Product) Catalyst->Product Click Reaction (CuAAC)

Caption: Schematic of the CuAAC "Click" reaction for peptide conjugation.

Materials:

  • Alkyne-peptide on resin or lyophilized

  • Azide-containing molecule (e.g., Azido-PEG-Biotin) (1.5-5.0 eq)

  • Copper(II) Sulfate (CuSO₄) (0.1-0.5 eq)

  • Sodium Ascorbate (0.2-1.0 eq)

  • Tris(benzyltriazolylmethyl)amine (TBTA) ligand (optional, 0.1 eq)

  • Solvent: DMF/Water or tBuOH/Water mixtures

On-Resin Procedure:

  • Swell the peptide-resin in DMF.

  • Prepare a stock solution of the azide modifier, CuSO₄, and TBTA in a DMF/water mixture.

  • Prepare a fresh stock solution of sodium ascorbate in water.

  • Add the azide/copper solution to the resin, followed by the sodium ascorbate solution.

  • Agitate the reaction mixture at room temperature for 6-12 hours, protected from light.

  • Wash the resin extensively with DMF, water, and DCM.

  • Proceed to final peptide cleavage (Protocol 4).

Solution-Phase Procedure:

  • Dissolve the purified, lyophilized peptide-alkyne in a suitable solvent (e.g., water/tBuOH).

  • Add the azide modifier, followed by CuSO₄ and sodium ascorbate.

  • Stir the reaction at room temperature for 2-8 hours.

  • Monitor reaction progress by LC-MS.

  • Upon completion, purify the conjugated peptide by RP-HPLC.

Protocol 4: Peptide Cleavage, Purification, and Analysis

Cleavage:

  • After synthesis (and on-resin click chemistry, if performed), wash the resin with DCM and dry it under vacuum.

  • Add a cleavage cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIS) to the resin.

  • Incubate for 2-3 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water).

  • Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Analyze fractions by LC-MS to identify those containing the pure product.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

  • Confirm the final product's identity and purity with analytical HPLC and high-resolution mass spectrometry.

Expected Data

For a model peptide with the sequence Ac-Gly-[α-Prg-D-Ala]-Gly-NH₂, the expected analytical data after synthesis and purification would be as follows.

Table 3: Example Analytical Data for Ac-Gly-[α-Prg-D-Ala]-Gly-NH₂

Analysis MethodParameterExpected Result
Analytical RP-HPLC Purity>95%
Retention TimeDependent on column and gradient (e.g., ~8.5 min on a C18 column, 5-95% ACN gradient over 20 min)
Mass Spectrometry (ESI-MS) Calculated [M+H]⁺ (Monoisotopic)241.1246 g/mol
Observed [M+H]⁺241.1241 ± 0.0005 g/mol

After a click reaction with a modifier like Azide-PEG₃-Biotin (M.W. 388.20), the expected mass of the conjugate would increase accordingly.

Analysis MethodParameterExpected Result for Conjugate
Mass Spectrometry (ESI-MS) Calculated [M+H]⁺ (Monoisotopic)629.3235 g/mol
Observed [M+H]⁺629.3230 ± 0.0005 g/mol

References

Application Notes: Metabolic Labeling of Bacterial Peptidoglycan with H-alpha-Prg-D-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

H-alpha-Prg-D-Ala-OH is a non-canonical amino acid analog of D-alanine that contains a terminal alkyne group (propargylglycine, Prg). This unique structure allows for its metabolic incorporation into the peptidoglycan (PG) of bacteria. The D-alanine moiety is recognized by the bacterial cell wall synthesis machinery, leading to its integration into the pentapeptide side chains of the PG. The exposed alkyne group then serves as a bioorthogonal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This enables the covalent attachment of azide-modified reporter molecules, such as fluorophores or biotin, allowing for the visualization and analysis of bacterial cell wall synthesis, remodeling, and dynamics.[1][2][3]

Mechanism of Action

The utility of this compound is based on a two-step process: metabolic labeling followed by bioorthogonal ligation. First, bacteria are cultured in the presence of this compound, which is transported into the cytoplasm. There, it is utilized by the PG biosynthesis pathway and incorporated into the growing peptidoglycan sacculus.[1][4] Subsequently, the alkyne-labeled bacteria are treated with an azide-containing probe (e.g., a fluorescent dye) in the presence of a copper(I) catalyst. This triggers a highly specific and efficient cycloaddition reaction, covalently linking the probe to the bacterial cell wall. This method offers high spatial and temporal resolution for studying PG dynamics in a variety of bacterial species, including intracellular pathogens.[1]

Core Applications:

  • Visualization of Peptidoglycan Synthesis: Fluorescently labeling sites of new cell wall synthesis to study bacterial growth and division.

  • Analysis of Peptidoglycan Dynamics: Pulse-chase experiments to track the fate of newly synthesized PG during cell wall remodeling.

  • Identification of Bacterial Cells: Differentiating and identifying metabolically active bacteria within complex samples or host cells.[5]

  • Affinity Purification: Attaching biotin or other affinity tags to isolate and analyze peptidoglycan fragments.

Data Presentation

Table 1: Recommended Conditions for Metabolic Labeling of Bacteria with Alkyne-D-Alanine Analogs

ParameterGram-Positive Bacteria (e.g., Bacillus subtilis, Staphylococcus aureus)Gram-Negative Bacteria (e.g., Escherichia coli)Mycobacteria (e.g., Mycobacterium tuberculosis)Reference(s)
Concentration 0.5 - 2 mM1 - 5 mM0.25 - 1 mM[1][4][6][7]
Incubation Time 5 minutes - 2 hours (or several generations)15 minutes - 4 hours (or several generations)1 - 24 hours[1]
Growth Medium Standard broth (e.g., LB, TSB) or minimal mediaStandard broth (e.g., LB) or minimal mediaSpecific media (e.g., 7H9)[6]

Table 2: Typical Reagent Concentrations for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ReagentStock ConcentrationFinal ConcentrationPurposeReference(s)
Copper(II) Sulfate (CuSO₄) 20 mM50 - 100 µMCatalyst precursor[8]
Copper(I)-Stabilizing Ligand (e.g., TBTA, THPTA) 50 mM250 - 500 µMAccelerates reaction and reduces cytotoxicity[8]
Reducing Agent (e.g., Sodium Ascorbate) 100 mM2.5 - 5 mMReduces Cu(II) to the active Cu(I) state[8]
Azide-Fluorophore Conjugate 1 - 10 mM1 - 50 µMReporter molecule for detection[8]

Table 3: Cytotoxicity Data for D-Amino Acid Analogs

CompoundBacterial SpeciesAssayObserved EffectReference(s)
Alkyne/Azide D-Alanine AnalogsVariousGrowth Curve AnalysisNo significant inhibition of bacterial growth at typical labeling concentrations (0.5-10 mM)[1]
D-Amino Acids (general)VariousGrowth InhibitionHigh concentrations can be toxic, but this is species and compound dependent. Racemases in bacteria can mitigate toxicity by converting D- to L-amino acids.[9]

Experimental Protocols

Protocol 1: Metabolic Labeling of Bacterial Peptidoglycan

  • Prepare a stock solution of this compound in sterile water or a suitable buffer (e.g., PBS) at a concentration of 100 mM. Filter-sterilize the solution.

  • Culture the bacterial strain of interest in the appropriate growth medium to the mid-exponential phase of growth (e.g., OD₆₀₀ of ~0.5).

  • Add the this compound stock solution to the bacterial culture to achieve the desired final concentration (refer to Table 1 for guidance).

  • Incubate the culture for a period sufficient to allow for incorporation of the label. This can range from a short pulse (e.g., 5-30 minutes) to several generations, depending on the experimental goal.

  • Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the cell pellet two to three times with phosphate-buffered saline (PBS) to remove unincorporated this compound. The cells are now ready for the click chemistry reaction.

Protocol 2: Fluorescent Labeling of Alkyne-Modified Bacteria via CuAAC

  • Prepare the following stock solutions:

    • 20 mM Copper(II) Sulfate (CuSO₄) in sterile water.

    • 50 mM of a copper(I)-stabilizing ligand (e.g., TBTA in DMSO/t-butanol or THPTA in water).

    • 100 mM Sodium Ascorbate in sterile water (prepare fresh).

    • 1-10 mM of an azide-functionalized fluorophore in DMSO.

  • Resuspend the washed bacterial pellet from Protocol 1 in PBS.

  • To the bacterial suspension, add the CuAAC reagents sequentially:

    • Add the azide-fluorophore to the desired final concentration (e.g., 1-50 µM).

    • Add the copper(I)-stabilizing ligand to a final concentration of 250-500 µM.

    • Add CuSO₄ to a final concentration of 50-100 µM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2.5-5 mM.

  • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS to remove unreacted reagents.

  • The fluorescently labeled bacteria can now be visualized by fluorescence microscopy or analyzed by flow cytometry.

Mandatory Visualization

experimental_workflow cluster_labeling Metabolic Labeling cluster_click Click Chemistry (CuAAC) bacterial_culture Bacterial Culture (Exponential Phase) add_probe Add this compound bacterial_culture->add_probe incubation Incubation add_probe->incubation harvest_wash Harvest & Wash incubation->harvest_wash alkyne_bacteria Alkyne-Labeled Bacteria harvest_wash->alkyne_bacteria add_reagents Add Azide-Fluorophore, CuSO4, Ligand, Ascorbate alkyne_bacteria->add_reagents click_reaction Incubation (Click Reaction) add_reagents->click_reaction wash Wash click_reaction->wash labeled_bacteria Fluorescently Labeled Bacteria wash->labeled_bacteria analysis Analysis (Microscopy, Flow Cytometry) labeled_bacteria->analysis

Caption: Experimental workflow for bacterial cell wall labeling.

mechanism_of_action cluster_cell Bacterial Cell cluster_detection Detection probe This compound (Alkyne-D-Ala) pg_synthesis Peptidoglycan Biosynthesis Pathway probe->pg_synthesis cell_wall Incorporation into Cell Wall (PG) pg_synthesis->cell_wall click_reaction Click Reaction (CuAAC) cell_wall->click_reaction Bioorthogonal Handle azide_fluorophore Azide-Fluorophore azide_fluorophore->click_reaction cu_catalyst Cu(I) Catalyst cu_catalyst->click_reaction labeled_pg Fluorescently Labeled PG click_reaction->labeled_pg

Caption: Mechanism of this compound labeling and detection.

References

Application Notes and Protocols: H-alpha-Prg-D-Ala-OH for Live-Cell Imaging of Bacterial Peptidoglycan Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-alpha-Prg-D-Ala-OH is a non-canonical D-amino acid analogue containing a terminal alkyne group. This molecule serves as a powerful chemical reporter for visualizing and quantifying bacterial peptidoglycan (PG) synthesis in live cells. The strategy relies on a two-step labeling approach:

  • Metabolic Incorporation: Bacteria are cultured in the presence of this compound. The bacterial cell wall synthesis machinery recognizes this analogue and incorporates it into the pentapeptide chains of newly synthesized peptidoglycan.[1][2]

  • Bioorthogonal Ligation: The alkyne handle on the incorporated amino acid is then covalently labeled with a fluorescent azide probe via a highly specific and bioorthogonal "click chemistry" reaction. This renders the sites of active PG synthesis fluorescent, allowing for visualization by microscopy.[1][2][3]

This method offers a significant advantage over traditional techniques by enabling the study of PG dynamics in living bacteria with high spatial and temporal resolution, minimal perturbation to the cells, and the flexibility to use a wide variety of fluorescent probes.[2][4]

Principle of the Method

The core of this technique is the metabolic labeling of bacterial peptidoglycan with an alkyne-functionalized D-alanine analogue, followed by detection with a fluorescent azide. D-amino acids are unique components of bacterial peptidoglycan and are generally absent in mammalian cells, providing a high degree of specificity for bacterial labeling.[1][2] The subsequent click chemistry reaction is bioorthogonal, meaning it proceeds efficiently under physiological conditions without interfering with native biological processes.[5][6][] Two primary types of click reactions are suitable for this application:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is catalyzed by copper(I) ions. While effective, the potential cytotoxicity of copper requires careful optimization of reaction conditions for live-cell imaging.[8][9][10][11]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) conjugated to the fluorophore, which reacts spontaneously with the azide without the need for a toxic catalyst. SPAAC is generally preferred for live-cell imaging due to its superior biocompatibility.[5][6][][12][13]

Data Presentation

Table 1: Comparison of Click Chemistry Reactions for Live-Cell Imaging
FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Required Yes (Copper(I))No
Biocompatibility Lower (potential copper toxicity)Higher
Reaction Kinetics Generally fasterCan be slower, but newer strained alkynes have improved rates
Reagents Alkyne-probe, Azide-fluorophore, Copper(I) source, Ligand (e.g., THPTA), Reducing agent (e.g., sodium ascorbate)Alkyne-probe, Azide-strained cyclooctyne-fluorophore
Primary Application Fixed cells, cell lysates, and optimized live-cell surface labelingLive-cell and in vivo imaging
Table 2: Recommended Reagent Concentrations for Labeling Protocols
ReagentProtocolConcentration RangeIncubation Time
This compoundMetabolic Labeling0.5 - 10 mM30 minutes to several hours
Fluorescent Azide (for CuAAC)CuAAC Reaction20 - 50 µM30 - 60 minutes
CuSO₄CuAAC Reaction50 - 100 µM30 - 60 minutes
THPTA (Ligand)CuAAC Reaction250 - 500 µM30 - 60 minutes
Sodium AscorbateCuAAC Reaction1 - 2.5 mM30 - 60 minutes
DBCO-Fluorophore (for SPAAC)SPAAC Reaction5 - 20 µM1 - 2 hours

Experimental Protocols

Protocol 1: Metabolic Labeling of Bacteria with this compound

This protocol describes the incorporation of the alkyne-functionalized D-alanine into the peptidoglycan of actively growing bacteria.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid bacterial growth medium

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge and microtubes

Procedure:

  • Bacterial Culture Preparation: Inoculate the bacterial strain into fresh liquid medium and grow to the mid-exponential phase (e.g., OD₆₀₀ of 0.4-0.6).

  • Metabolic Labeling: Add this compound to the bacterial culture to a final concentration of 1 mM. The optimal concentration may vary between bacterial species and should be determined empirically (a range of 0.5-10 mM can be tested).

  • Incubation: Continue to incubate the culture under normal growth conditions for a desired period. For labeling of newly synthesized PG, a short incubation of 30-60 minutes is often sufficient. For uniform labeling of the cell wall, incubation over several generations may be required.

  • Harvesting: Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).

  • Washing: Discard the supernatant and wash the cell pellet twice with an equal volume of cold PBS to remove unincorporated this compound.

  • Proceed to Detection: The labeled cells are now ready for detection via either CuAAC (Protocol 2) or SPAAC (Protocol 3).

Protocol 2: Detection of Labeled Bacteria via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for fixed cells. For live-cell imaging, extensive optimization to minimize copper toxicity is necessary.

Materials:

  • Metabolically labeled bacteria (from Protocol 1)

  • Fluorescent azide (e.g., Alexa Fluor 488 Azide)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • PBS, pH 7.4

  • Fixative (e.g., 4% paraformaldehyde in PBS)

Procedure:

  • Fixation (Optional but Recommended): Resuspend the bacterial pellet from Protocol 1 in a fixative solution and incubate for 15-20 minutes at room temperature. Wash the cells twice with PBS.

  • Prepare Click Reaction Cocktail: Prepare the following stock solutions:

    • Fluorescent azide: 10 mM in DMSO

    • CuSO₄: 50 mM in water

    • THPTA: 50 mM in water

    • Sodium ascorbate: 100 mM in water (prepare fresh)

  • Assemble the Reaction: In a microtube, combine the following in order to prepare the final reaction cocktail (for a 100 µL final volume):

    • Resuspend the bacterial pellet in 85 µL of PBS.

    • Add 2 µL of the fluorescent azide stock solution (final concentration: 200 µM).

    • Add 2 µL of the CuSO₄ stock solution (final concentration: 1 mM).

    • Add 10 µL of the THPTA stock solution (final concentration: 5 mM).

    • Add 1 µL of freshly prepared sodium ascorbate stock solution (final concentration: 1 mM).

  • Incubation: Gently mix and incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Washing: Pellet the cells by centrifugation, discard the supernatant, and wash three times with PBS to remove unreacted reagents.

  • Imaging: Resuspend the final cell pellet in a suitable volume of PBS or mounting medium for fluorescence microscopy.

Protocol 3: Detection of Labeled Bacteria via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This is the recommended protocol for live-cell imaging due to its biocompatibility.[5][6][][12][13]

Materials:

  • Metabolically labeled bacteria (from Protocol 1)

  • DBCO-conjugated fluorophore (e.g., DBCO-PEG4-5/6-TAMRA)

  • PBS, pH 7.4

Procedure:

  • Prepare Labeling Solution: Prepare a solution of the DBCO-fluorophore in PBS at a final concentration of 5-20 µM.

  • Labeling Reaction: Resuspend the bacterial pellet from Protocol 1 in the DBCO-fluorophore solution.

  • Incubation: Incubate for 1-2 hours at room temperature or the optimal growth temperature for the bacteria, protected from light.

  • Washing: Pellet the cells by centrifugation, discard the supernatant, and wash three times with PBS to remove excess DBCO-fluorophore.

  • Imaging: Resuspend the final cell pellet in fresh growth medium or PBS for immediate live-cell imaging by fluorescence microscopy.

Visualizations

Peptidoglycan_Biosynthesis_and_Labeling cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_peptide MurC-F Lipid_I Lipid I UDP_NAM_peptide->Lipid_I MraY D_Ala D-Alanine Ddl Ddl Ligase D_Ala->Ddl Prg_D_Ala This compound Prg_D_Ala->Ddl Ddl->UDP_NAM_peptide Incorporation Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase Lipid_II->Flippase Nascent_PG Nascent Peptidoglycan (Alkyne-labeled) Flippase->Nascent_PG Transglycosylation Mature_PG Cross-linked Peptidoglycan Nascent_PG->Mature_PG Transpeptidation Labeled_PG Fluorescently Labeled PG Nascent_PG->Labeled_PG PBP PBPs PBP->Nascent_PG Fluorescent_Azide Fluorescent Azide Fluorescent_Azide->Labeled_PG Click Chemistry

Caption: Peptidoglycan biosynthesis pathway and points of metabolic labeling.

Experimental_Workflow cluster_detection 3. Detection via Click Chemistry start Start: Bacterial Culture (Exponential Phase) metabolic_labeling 1. Metabolic Labeling Add this compound Incubate start->metabolic_labeling wash1 2. Harvest and Wash Cells (Remove unincorporated probe) metabolic_labeling->wash1 spaac SPAAC (Live Cells) Incubate with DBCO-Fluorophore wash1->spaac cuaac CuAAC (Fixed Cells) Incubate with Fluorescent Azide + Cu(I) catalyst wash1->cuaac wash2 4. Final Wash (Remove excess fluorophore) spaac->wash2 cuaac->wash2 imaging 5. Fluorescence Microscopy wash2->imaging end End: Visualize Labeled PG imaging->end

Caption: Experimental workflow for live-cell imaging using this compound.

References

Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with H-α-Prg-D-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and selective method for the covalent ligation of molecules.[1][2][3][4][5] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in chemical biology, drug discovery, and materials science. The formation of a stable 1,4-disubstituted 1,2,3-triazole linkage provides a robust connection between two molecular entities.[1][2][3][4][5]

The dipeptide H-α-Prg-D-Ala-OH, containing a terminal alkyne group via its propargylglycine (Prg) residue, is a versatile building block for the synthesis of novel peptide conjugates. The D-alanine residue can confer increased stability against enzymatic degradation. Through CuAAC, this dipeptide can be conjugated to a wide array of azide-functionalized molecules, including fluorescent probes, polyethylene glycol (PEG) chains, targeting ligands, and cytotoxic agents for the development of sophisticated bioconjugates and antibody-drug conjugates (ADCs).[6] The resulting triazole ring is not merely a linker but can also act as a mimic of the peptide bond, potentially influencing the conformational properties and biological activity of the final conjugate.[1]

These application notes provide detailed protocols for the CuAAC reaction using H-α-Prg-D-Ala-OH and discuss potential applications of the resulting conjugates, particularly in the context of modulating cellular signaling pathways.

Data Presentation

Table 1: Exemplary Reaction Parameters for CuAAC of H-α-Prg-D-Ala-OH with Azido-Functionalized Molecules
ParameterCondition 1: Aqueous SystemCondition 2: Organic/Aqueous SystemCondition 3: On-Resin Cyclization
H-α-Prg-D-Ala-OH (Alkyne) 1.0 eq (e.g., 10 mM)1.0 eq (e.g., 10 mM)1.0 eq (resin loading)
Azide Partner 1.1 eq1.1 eqN/A (intramolecular)
Copper Source CuSO₄·5H₂O (0.1 eq)CuI (0.1 eq)CuBr (1.0 eq)
Reducing Agent Sodium Ascorbate (0.5 eq)Sodium Ascorbate (0.2 eq)N/A
Ligand THPTA (0.5 eq)TBTA (0.2 eq)N/A
Base pH 7.4 (Phosphate Buffer)DIPEA (2.0 eq)2,6-Lutidine (10 eq), DIEA (10 eq)
Solvent Water/t-Butanol (3:1)DMF/Water (4:1)DMSO
Temperature Room TemperatureRoom TemperatureRoom Temperature
Reaction Time 1 - 4 hours2 - 8 hours16 - 18 hours
Typical Yield >90%>85%>70%

Note: These are representative conditions and may require optimization for specific substrates. The presence of a free amine in H-α-Prg-D-Ala-OH may influence the reaction, and the addition of a ligand is highly recommended to stabilize the Cu(I) catalyst and improve efficiency.

Experimental Protocols

Protocol 1: General Procedure for CuAAC of H-α-Prg-D-Ala-OH with a Soluble Azide in an Aqueous System

This protocol is suitable for the conjugation of H-α-Prg-D-Ala-OH to a water-soluble azide-containing molecule, such as a fluorescent dye or a biotin tag.

Materials:

  • H-α-Prg-D-Ala-OH

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • t-Butanol

  • HPLC for purification and analysis

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of H-α-Prg-D-Ala-OH in deionized water.

    • Prepare a 110 mM stock solution of the azide partner in a suitable solvent (e.g., DMSO or water).

    • Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the following in order:

      • 100 µL of 100 mM H-α-Prg-D-Ala-OH (1.0 eq)

      • 100 µL of 110 mM azide partner (1.1 eq)

      • 630 µL of PBS (pH 7.4)

      • 20 µL of 50 mM CuSO₄·5H₂O (0.1 eq)

      • 100 µL of 50 mM THPTA (0.5 eq)

    • Vortex the mixture gently.

  • Initiation of the Reaction:

    • Add 50 µL of freshly prepared 100 mM sodium ascorbate solution to the reaction mixture to initiate the cycloaddition.

    • Vortex the tube gently to ensure thorough mixing.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by LC-MS or analytical HPLC.

  • Purification:

    • Upon completion, the reaction mixture can be directly purified by preparative reverse-phase HPLC to isolate the desired triazole conjugate.

    • Lyophilize the collected fractions to obtain the final product as a solid.

  • Characterization:

    • Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.

Mandatory Visualizations

Signaling Pathway Diagram

While H-α-Prg-D-Ala-OH itself is a building block, its conjugates can be designed to interact with specific biological targets. For instance, dipeptides have been shown to modulate cellular signaling pathways. The following diagram illustrates a potential signaling cascade that could be influenced by a bioactive dipeptide conjugate. The Pro-Gly dipeptide has been shown to promote IGF-1 expression and secretion through the JAK2/STAT5 pathway. A conjugate of H-α-Prg-D-Ala-OH could be designed to target similar pathways.[7]

signaling_pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus PepT1 Peptide Transporter (e.g., PepT1) JAK2 JAK2 PepT1->JAK2 Activation Dipeptide Dipeptide Conjugate (H-α-Prg-D-Ala-OH derivative) Dipeptide->PepT1 Binding & Transport pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT5 STAT5 pJAK2->STAT5 Phosphorylation pSTAT5 p-STAT5 (Dimer) STAT5->pSTAT5 IGF1_Gene IGF-1 Gene pSTAT5->IGF1_Gene Nuclear Translocation & Gene Transcription IGF1_mRNA IGF-1 mRNA IGF1_Gene->IGF1_mRNA IGF1_Protein IGF-1 Protein (Secretion) IGF1_mRNA->IGF1_Protein Translation

Caption: JAK2/STAT5 signaling pathway potentially modulated by a dipeptide conjugate.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the copper-catalyzed azide-alkyne cycloaddition of H-α-Prg-D-Ala-OH.

experimental_workflow Start Start: Reagent Preparation Reagents Prepare Stock Solutions: - H-α-Prg-D-Ala-OH - Azide Partner - CuSO₄ - Sodium Ascorbate - Ligand Start->Reagents Mixing Combine Reactants: Alkyne, Azide, Buffer, CuSO₄, Ligand Reagents->Mixing Initiation Initiate Reaction: Add Sodium Ascorbate Mixing->Initiation Incubation Incubate at Room Temperature (1-4 hours) Initiation->Incubation Monitoring Monitor Reaction Progress (LC-MS / HPLC) Incubation->Monitoring Monitoring->Incubation Incomplete Purification Purify Product (Preparative HPLC) Monitoring->Purification Reaction Complete Characterization Characterize Final Product (LC-MS, NMR) Purification->Characterization End End: Pure Conjugate Characterization->End

Caption: Workflow for CuAAC of H-α-Prg-D-Ala-OH.

References

Application Notes and Protocols for H-alpha-Prg-D-Ala-OH in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. PROTACs consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2][3]

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase). H-alpha-Prg-D-Ala-OH is a valuable building block for PROTAC synthesis, offering a unique combination of features. As an amino acid derivative containing a propargyl group, it provides a rigid element within the linker and a terminal alkyne handle for efficient and versatile "click chemistry" conjugation, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The D-alanine stereochemistry can impart specific conformational constraints on the linker, potentially optimizing the orientation of the two ligands for effective ternary complex formation.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the design, synthesis, and evaluation of novel PROTACs for targeted protein degradation.

Data Presentation

Table 1: Physicochemical Properties of a Hypothetical PROTAC Incorporating this compound (PROTAC-X)
PropertyValueMethod of Determination
Molecular Weight ( g/mol )850.42Calculated
cLogP3.85Calculated (e.g., ChemDraw)
Aqueous Solubility (µM)25.6Shake-flask method
Cell Permeability (Papp)5.2 x 10⁻⁶ cm/sPAMPA assay
Plasma Stability (% rem)85% at 1 hrIncubation with plasma
Table 2: In Vitro Efficacy of PROTAC-X against Target Protein (POI-X)
ParameterValue (nM)Assay
DC₅₀ (Degradation)15Western Blot / In-Cell ELISA
Dₘₐₓ (% Degradation)95Western Blot / In-Cell ELISA
IC₅₀ (Binding to POI)150Isothermal Titration Calorimetry (ITC)
IC₅₀ (Binding to E3)85Competitive Binding Assay
Table 3: Cellular Activity of PROTAC-X in a Cancer Cell Line Overexpressing POI-X
ParameterValue (µM)Assay
EC₅₀ (Cell Proliferation)0.5CellTiter-Glo® Luminescent Cell Viability Assay
Apoptosis Induction2.5-fold increaseCaspase-Glo® 3/7 Assay

Experimental Protocols

Protocol 1: Synthesis of a PROTAC Incorporating this compound via Click Chemistry

This protocol describes a general method for conjugating an azide-modified POI ligand to an E3 ligase ligand-linker construct containing this compound.

Materials:

  • Azide-functionalized POI ligand

  • E3 ligase ligand-linker-H-alpha-Prg-D-Ala-OH construct

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl sulfoxide (DMSO)

  • Water (HPLC grade)

  • Preparative HPLC system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM solution of the azide-functionalized POI ligand in DMSO.

    • Prepare a 10 mM solution of the E3 ligase ligand-linker-H-alpha-Prg-D-Ala-OH construct in DMSO.

    • Prepare a 50 mM solution of CuSO₄ in water.

    • Prepare a 100 mM solution of sodium ascorbate in water (freshly prepared).

    • Prepare a 50 mM solution of THPTA in water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • 100 µL of the azide-functionalized POI ligand solution (1 µmol).

      • 100 µL of the E3 ligase ligand-linker-H-alpha-Prg-D-Ala-OH construct solution (1 µmol).

      • 40 µL of the THPTA solution (2 µmol).

      • 20 µL of the CuSO₄ solution (1 µmol).

    • Vortex the mixture gently.

    • Add 20 µL of the freshly prepared sodium ascorbate solution (2 µmol) to initiate the reaction.

    • Vortex the mixture again and allow it to react at room temperature for 2-4 hours, protected from light.

  • Reaction Monitoring and Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with DMSO and purify the PROTAC product by preparative HPLC using a suitable gradient of water and acetonitrile with 0.1% formic acid.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC product by LC-MS and ¹H NMR.

Protocol 2: Western Blotting for Quantifying POI Degradation

Materials:

  • Cancer cell line expressing the POI

  • Complete cell culture medium

  • PROTAC-X (dissolved in DMSO)

  • Proteasome inhibitor (e.g., MG132) as a negative control

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat the cells with increasing concentrations of PROTAC-X (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control and a positive control (e.g., a known degrader) if available. For mechanistic studies, pre-treat cells with a proteasome inhibitor for 1-2 hours before adding the PROTAC.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Image the blot using a chemiluminescence imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with the loading control antibody.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the POI band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ.

Visualizations

PROTAC_Mechanism_of_Action cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex POI Protein of Interest (POI) PROTAC PROTAC (with this compound linker) POI->PROTAC binds Ternary POI-PROTAC-E3 E3 E3 Ubiquitin Ligase PROTAC->E3 recruits Ub Ubiquitin Ternary->Ub Ubiquitination PolyUb_POI Polyubiquitinated POI Proteasome Proteasome PolyUb_POI->Proteasome Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of action for a PROTAC utilizing this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for PROTAC Evaluation A PROTAC Synthesis (incorporating this compound) B Biophysical Characterization (Binding Assays) A->B Characterize Binding C In Vitro Degradation Assay (Western Blot / In-Cell ELISA) A->C Test Degradation D Cellular Activity Assays (Proliferation, Apoptosis) C->D Assess Cellular Effects E Data Analysis (DC50, EC50) D->E Quantify Potency

Caption: A typical experimental workflow for the development and evaluation of a PROTAC.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Targeted by PROTAC-X Receptor Growth Factor Receptor POI_X POI-X (Kinase) Receptor->POI_X activates Downstream Downstream Effector POI_X->Downstream phosphorylates Degradation Degradation Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes PROTAC_X PROTAC-X PROTAC_X->POI_X induces degradation of

Caption: Hypothetical signaling pathway disrupted by the degradation of POI-X.

References

Application Notes for H-alpha-Prg-D-Ala-OH in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

H-alpha-Prg-D-Ala-OH is a D-amino acid analog containing a terminal alkyne group. This compound serves as a chemical reporter for probing bacterial cell wall synthesis.[1] Similar to other fluorescent D-amino acids (FDAAs), this compound is metabolically incorporated into the peptidoglycan (PG) of various bacterial species.[2][3][4] The incorporation is mediated by the enzymes responsible for PG biosynthesis, specifically transpeptidases (penicillin-binding proteins and L,D-transpeptidases), which recognize the D-alanine structure.[4][5] This allows for the specific labeling of sites of active cell wall synthesis and remodeling.[3][4][6]

The terminal alkyne group of the incorporated this compound does not fluoresce on its own but provides a bioorthogonal handle for subsequent covalent attachment of a fluorescent azide probe via copper-catalyzed alkyne-azide cycloaddition (CuAAC), a type of "click chemistry".[1][7][8] This two-step labeling strategy offers high specificity and modularity, as a wide range of fluorescent dyes with different spectral properties can be used.[8] This technique is a powerful tool for studying bacterial growth, cell division, and cell morphology with high spatiotemporal resolution.[9][10]

Key Applications:

  • Visualization of bacterial growth patterns: By labeling nascent peptidoglycan, researchers can visualize where new cell wall material is being inserted, providing insights into modes of bacterial growth (e.g., polar, septal, or diffuse).[9]

  • Pulse-chase experiments: Sequential labeling with different probes (or the same probe at different times) allows for "virtual time-lapse" microscopy to track the fate of the cell wall over time.[3][9]

  • Antibiotic mechanism of action studies: This method can be used to observe the effects of cell wall-targeting antibiotics on peptidoglycan synthesis.

  • High-resolution imaging: The use of bright and photostable organic dyes in the click chemistry step is compatible with super-resolution microscopy techniques.[8]

  • Labeling in complex environments: This technique has been adapted for labeling bacteria in vivo, such as in the gut microbiota.[5]

Quantitative Data Summary

PropertyHADA (Blue)NADA (Green)TDL (Red)
Excitation Max (nm) ~405~475~555
Emission Max (nm) ~450~520~575
Typical Concentration 250 µM - 1 mM250 µM - 1 mM500 µM
Labeling Time 30 seconds to several generations30 seconds to several generations20 minutes to several generations
Signal-to-Noise Ratio (E. coli) High (6.3)Moderate (1.9)Low (1.07)
Signal-to-Noise Ratio (B. subtilis) Moderate (2.69)Low (1.55)Moderate (2.91)

Data is compiled from studies on various fluorescent D-amino acids and may vary depending on the experimental setup. The signal-to-noise ratio is highly dependent on the permeability of the bacterial outer membrane.[9]

Experimental Protocols

Protocol 1: Metabolic Labeling of Bacterial Peptidoglycan with this compound

This protocol describes the incorporation of the alkyne-functionalized D-amino acid into the bacterial cell wall.

Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound

  • Appropriate bacterial growth medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS or 70% ethanol)

Procedure:

  • Grow the bacterial culture to the mid-logarithmic phase (e.g., OD600 of 0.4-0.6).

  • Prepare a stock solution of this compound in sterile water or DMSO.

  • Add this compound to the bacterial culture to a final concentration of 250 µM to 1 mM. The optimal concentration should be determined empirically for each bacterial species.

  • Incubate the culture under normal growth conditions (e.g., 37°C with shaking). The incubation time can range from a few minutes for pulse-labeling to several generations for uniform labeling.[3][9]

  • After incubation, harvest the cells by centrifugation (e.g., 5000 x g for 5 minutes).

  • Wash the cells twice with an equal volume of cold PBS to remove unincorporated this compound.

  • Fix the cells by resuspending the pellet in a fixative solution. For example, incubate in 4% paraformaldehyde for 20 minutes at room temperature or in cold 70% ethanol for 10 minutes.[9]

  • Wash the fixed cells twice with PBS to remove the fixative. The cells are now ready for the click chemistry reaction.

Protocol 2: Fluorescent Visualization via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

This protocol describes the attachment of a fluorescent azide to the incorporated this compound.

Materials:

  • Labeled and fixed bacterial cells from Protocol 1

  • Fluorescent azide dye (e.g., Alexa Fluor 488 Azide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand (optional, but recommended to protect the fluorophore)

  • PBS

Procedure:

  • Prepare the "Click Cocktail" immediately before use. For a 500 µL reaction, mix the following in order:

    • 435 µL of PBS

    • 10 µL of fluorescent azide stock solution (e.g., 1 mM in DMSO)

    • 25 µL of CuSO₄ stock solution (e.g., 20 mM in water)

    • 25 µL of sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

    • (Optional) 5 µL of TBTA stock solution (e.g., 10 mM in DMSO)

  • Resuspend the pelleted cells from Protocol 1 in the freshly prepared Click Cocktail.

  • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • After incubation, pellet the cells by centrifugation.

  • Wash the cells three times with PBS to remove unreacted click chemistry reagents.

  • Resuspend the final cell pellet in a suitable volume of PBS for microscopy.

  • Mount the cells on a microscope slide or glass-bottom dish for imaging.

Visualizations

G cluster_periplasm Periplasm PBP Transpeptidase (PBP or L,D-TPase) PG_labeled Labeled Peptidoglycan PBP->PG_labeled Incorporates into Peptidoglycan PG_precursor Lipid II-Peptidoglycan Precursor PG_precursor->PBP Binds to H_alpha_Prg_D_Ala_OH This compound H_alpha_Prg_D_Ala_OH->PBP Binds to (mimics D-Ala-D-Ala)

Caption: Mechanism of this compound incorporation into the bacterial cell wall.

G start Bacterial Culture (Log Phase) labeling Metabolic Labeling: Incubate with This compound start->labeling wash1 Wash Cells (PBS) labeling->wash1 fixation Cell Fixation (e.g., PFA) wash1->fixation wash2 Wash Cells (PBS) fixation->wash2 click Click Chemistry: Add Fluorescent Azide and Catalysts wash2->click wash3 Wash Cells (PBS) click->wash3 imaging Fluorescence Microscopy Imaging wash3->imaging

References

Application Notes and Protocols for Labeling Bacterial Cell Walls with H-alpha-Prg-D-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the bioorthogonal labeling of bacterial cell walls using H-alpha-Prg-D-Ala-OH, a propargyl-modified D-alanine analog. This technique allows for the specific visualization of peptidoglycan synthesis, a critical process in bacterial growth and a key target for antibiotic development. The incorporated propargyl group serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," enabling the covalent attachment of a variety of reporter molecules, such as fluorophores, for downstream analysis.[1][2][3]

Principle of the Method

The labeling strategy is based on the metabolic incorporation of this compound into the bacterial peptidoglycan (PG) layer. Bacteria utilize D-alanine in the synthesis of the pentapeptide stem of lipid II, a key precursor in PG biosynthesis.[4][5][6] The cellular machinery, specifically the MurF ligase, recognizes and incorporates this compound into the terminal position of the pentapeptide.[5][7] This modified lipid II precursor is then translocated across the cytoplasmic membrane and integrated into the growing PG network by penicillin-binding proteins (PBPs) through transpeptidation reactions.[4][8] The incorporated alkyne group is then available for a highly specific and efficient click reaction with an azide-containing fluorescent probe, allowing for the visualization of sites of active cell wall synthesis.[9][10][11]

Experimental Workflow

The overall experimental workflow for labeling bacterial cell walls with this compound is a multi-step process involving metabolic labeling, sample preparation, and a click chemistry reaction, followed by imaging.

experimental_workflow cluster_protocol Experimental Protocol bacterial_culture Bacterial Culture Growth metabolic_labeling Metabolic Labeling with This compound bacterial_culture->metabolic_labeling Incubate harvesting Harvesting and Washing metabolic_labeling->harvesting Centrifuge fixation Fixation harvesting->fixation permeabilization Permeabilization (if required) fixation->permeabilization click_reaction Click Chemistry Reaction (CuAAC) permeabilization->click_reaction washing_final Final Washing click_reaction->washing_final imaging Microscopy Analysis washing_final->imaging biochemical_pathway cluster_cell Bacterial Cell cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Cell Surface cluster_detection Detection probe This compound murf MurF Ligase probe->murf lipid_ii_alkyne Lipid II Precursor (with alkyne) murf->lipid_ii_alkyne Incorporation translocation Translocation lipid_ii_alkyne->translocation pg_synthesis Peptidoglycan Synthesis (Transpeptidation) translocation->pg_synthesis labeled_pg Alkyne-labeled Peptidoglycan pg_synthesis->labeled_pg click_reaction Click Reaction (CuAAC) labeled_pg->click_reaction azide_fluorophore Azide-Fluorophore azide_fluorophore->click_reaction fluorescent_pg Fluorescently Labeled Peptidoglycan click_reaction->fluorescent_pg

References

Application Notes & Protocols: H-alpha-Prg-D-Ala-OH for Studying Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

H-alpha-Prg-D-Ala-OH is a specialized chemical probe designed for the investigation of post-translational modifications (PTMs). This dipeptide consists of an N-terminal propargylglycine (Prg) and a C-terminal D-alanine (D-Ala). The key feature of this molecule is the propargyl group, which contains a terminal alkyne. This alkyne serves as a "bioorthogonal handle" for click chemistry, a highly efficient and specific reaction for covalently attaching reporter molecules like fluorophores or biotin.[1] The presence of D-alanine suggests a targeted application towards enzymes that recognize D-amino acids, which are particularly common in bacterial cell wall biosynthesis but are also involved in other biological processes.[2][3]

This probe is primarily utilized in Activity-Based Protein Profiling (ABPP), a powerful chemical proteomics strategy to study the functional state of enzymes in complex biological systems.[4][5] Unlike traditional proteomic methods that measure protein abundance, ABPP uses active site-directed probes to label and identify active enzymes, providing a direct readout of their catalytic activity.[4][6]

Principal Applications:

  • Identification of novel enzyme targets: Particularly enzymes that incorporate or modify dipeptides containing D-alanine.

  • Profiling enzyme activity: Assessing the activity of specific enzyme families, such as bacterial L,D-transpeptidases involved in peptidoglycan cross-linking.[7][8]

  • High-throughput screening: Screening for inhibitors of target enzymes in drug discovery programs.

  • Imaging active enzyme localization: Visualizing the subcellular location of enzymatic activity within cells.

Core Principle: Activity-Based Protein Profiling (ABPP)

The use of this compound is based on the ABPP workflow. The probe is designed to be recognized by a target enzyme and covalently attached to its active site or incorporated into its substrate. The small, bioorthogonal alkyne handle allows the probe to be cell-permeable for in situ or in vivo labeling experiments.[4] Following the labeling reaction, the cell or tissue is lysed, and a reporter tag (e.g., biotin-azide or a fluorescent azide) is attached to the probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[9][10] The tagged proteins can then be visualized by in-gel fluorescence scanning or enriched using affinity purification (e.g., streptavidin beads for biotin tags) for subsequent identification by mass spectrometry (MS).[6][11]

Experimental Protocols

Protocol 1: In Situ Labeling of Bacterial Enzymes

This protocol describes the labeling of bacterial enzymes, such as L,D-transpeptidases, in living cells.

Materials:

  • This compound probe

  • Bacterial culture in appropriate growth medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click chemistry reagents:

    • Azide-reporter tag (e.g., Azide-PEG3-Biotin or a fluorescent azide like AF488-Azide)

    • Copper(II) sulfate (CuSO4)

    • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • SDS-PAGE equipment

  • Fluorescence gel scanner

  • Streptavidin-agarose beads (for enrichment)

  • Mass spectrometer

Procedure:

  • Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase.

  • Probe Labeling:

    • Harvest the bacteria by centrifugation and wash once with PBS.

    • Resuspend the bacterial pellet in fresh medium containing the this compound probe. The optimal concentration should be determined empirically (see Table 1).

    • Incubate for a specified time (e.g., 1-4 hours) under normal growth conditions.

  • Cell Lysis:

    • Harvest the labeled cells by centrifugation and wash twice with cold PBS to remove excess probe.

    • Resuspend the cell pellet in lysis buffer and lyse the cells using a suitable method (e.g., sonication or bead beating).

    • Clarify the lysate by centrifugation to remove cell debris. Determine the protein concentration of the supernatant.

  • Click Chemistry Reaction:

    • To a defined amount of protein lysate (e.g., 1 mg in 1 mL), add the click chemistry reagents in the following order: azide-reporter tag, TCEP or sodium ascorbate, and CuSO4. TBTA can be pre-mixed with the CuSO4 solution to stabilize the Cu(I) catalyst. (See Table 2 for recommended concentrations).

    • Incubate the reaction for 1 hour at room temperature with gentle shaking.

  • Analysis:

    • For fluorescent tags: The reaction mixture can be directly analyzed by SDS-PAGE. Visualize the labeled proteins using a fluorescence gel scanner.

    • For biotin tags (Enrichment for MS):

      • Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C to capture the biotinylated proteins.

      • Wash the beads extensively with a high-detergent buffer to remove non-specifically bound proteins.

      • Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE loading buffer).

      • The enriched proteins can be resolved by SDS-PAGE and visualized by silver or Coomassie staining, or subjected to in-gel or on-bead digestion for identification by LC-MS/MS.

Data Presentation

Table 1: Recommended Starting Concentrations for In Situ Labeling

ParameterRecommended RangeNotes
Probe Concentration20 µM - 200 µMOptimal concentration is cell-type and target-dependent. A concentration titration is recommended.[12]
Incubation Time30 min - 4 hoursShorter times may be sufficient for highly active enzymes.
Cell DensityOD600 of 0.5 - 1.0Ensure cells are in an active metabolic state.

Table 2: Click Chemistry Reaction Components

ReagentFinal ConcentrationStock Solution
Azide-Reporter Tag100 µM10 mM in DMSO
CuSO41 mM50 mM in H2O
TCEP1 mM50 mM in H2O
or Sodium Ascorbate1 mM50 mM in H2O
TBTA100 µM1.7 mM in DMSO/t-butanol

Visualizations

Experimental Workflow

ABPP_Workflow cluster_in_situ In Situ Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_fluorescence Fluorescence Detection cluster_ms Mass Spectrometry Bacteria Bacterial Culture Probe Add this compound Probe Bacteria->Probe Incubate Incubate Probe->Incubate Lysis Cell Lysis Incubate->Lysis Click Click Chemistry with Azide-Tag Lysis->Click SDSPAGE SDS-PAGE Click->SDSPAGE Fluorescent Tag Enrich Streptavidin Enrichment Click->Enrich Biotin Tag Scan Fluorescence Scan SDSPAGE->Scan MS LC-MS/MS Enrich->MS

Caption: Workflow for Activity-Based Protein Profiling using this compound.

Signaling Pathway Context: Bacterial Peptidoglycan Synthesis

The this compound probe is a mimic of substrates for transpeptidases that are crucial for the structural integrity of the bacterial cell wall. L,D-transpeptidases, a key target, create 3-3 cross-links in the peptidoglycan mesh, contributing to antibiotic resistance in some species.[7]

Peptidoglycan_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall LipidII Lipid II Synthesis Translocation Lipid II Translocation LipidII->Translocation TG Transglycosylation (Glycan Chain Elongation) Translocation->TG TP Transpeptidation (Peptide Cross-linking) TG->TP FinalPG Cross-linked Peptidoglycan TP->FinalPG Probe This compound (Probe) Probe->TP Incorporation

Caption: Simplified pathway of bacterial peptidoglycan synthesis and probe incorporation.

References

Experimental design for pull-down assays using H-alpha-Prg-D-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Target Identification Using H-α-Prg-D-Ala-OH

Application: Profiling and identification of bacterial cell wall synthesis enzymes using a clickable D-Ala-D-Ala analogue probe.

Audience: Researchers, scientists, and drug development professionals in microbiology, biochemistry, and infectious diseases.

Introduction

The bacterial cell wall, particularly the peptidoglycan (PG) layer, is a vital structure for bacterial survival and a primary target for many antibiotics.[1][2][3] The dipeptide D-Alanine-D-Alanine (D-Ala-D-Ala) is a critical building block in the synthesis of PG precursors, catalyzed by the essential enzyme D-Ala-D-Ala ligase (Ddl).[4][5][6] Understanding the proteins that interact with this dipeptide is crucial for discovering new antimicrobial agents and elucidating mechanisms of antibiotic resistance.

H-α-Propargylglycine-D-Alanine-OH (H-α-Prg-D-Ala-OH) is a metabolic probe designed to mimic the natural D-Ala-D-Ala dipeptide. It contains a terminal alkyne group (a propargyl group), which serves as a "click chemistry" handle.[7][8] This allows the probe to be metabolically incorporated into the bacterial cell wall synthesis pathway. Once incorporated, the alkyne handle can be covalently linked to an azide-containing reporter tag, such as biotin-azide, via the highly specific and efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[9][10][11] This enables the specific capture and subsequent identification of interacting proteins, primarily enzymes involved in peptidoglycan biosynthesis.

This application note provides a detailed protocol for using H-α-Prg-D-Ala-OH in a pull-down assay to enrich and identify bacterial proteins involved in cell wall metabolism.

Experimental Workflow & Signaling Pathway

The overall experimental workflow involves metabolic labeling of bacteria, cell lysis, click chemistry-based biotinylation of the probe-protein complexes, affinity purification using streptavidin beads, and finally, identification of enriched proteins by mass spectrometry.

G Experimental Workflow for Target ID with H-α-Prg-D-Ala-OH cluster_cell In-Cell Labeling cluster_lysate Lysate Preparation & Reaction cluster_pulldown Affinity Purification cluster_analysis Analysis A Bacterial Culture B Metabolic Labeling with H-α-Prg-D-Ala-OH Probe A->B Incubate C Cell Lysis & Protein Extraction B->C D Click Chemistry Reaction: + Biotin-Azide, CuSO4, Ligand, Reductant C->D E Incubate with Streptavidin Beads D->E F Wash Beads to Remove Non-specific Binders E->F G Elute Bound Proteins F->G H SDS-PAGE & Western Blot (Validation) G->H I On-Bead Digestion & LC-MS/MS Analysis (Identification) G->I J Data Analysis & Target Identification I->J G D-Alanine Branch of Peptidoglycan Biosynthesis Pathway L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine Racemase (Alr) Ddl D-Ala-D-Ala Ligase (Ddl) [Potential Target] D_Ala->Ddl Probe H-α-Prg-D-Ala-OH (Probe) Probe->Ddl Binds/Inhibits Dipeptide D-Ala-D-Ala Ddl->Dipeptide MurF MurF Ligase Dipeptide->MurF Precursor UDP-MurNAc-tripeptide Precursor->MurF Pentapeptide UDP-MurNAc-pentapeptide (PG Precursor) PBP Penicillin-Binding Proteins (PBPs) [Potential Targets] Pentapeptide->PBP MurF->Pentapeptide PG Cross-linked Peptidoglycan PBP->PG Transpeptidation

References

H-alpha-Prg-D-Ala-OH: Applications in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

H-alpha-Prg-D-Ala-OH, a non-natural amino acid derivative also known as D-propargylglycine (D-Pra), is a versatile chemical tool with significant applications in drug discovery and development. Its unique structure, featuring a terminal alkyne group on a D-alanine scaffold, provides a dual functionality that researchers can exploit. Primarily, it serves as a key building block in peptide synthesis, enabling the site-specific introduction of a chemical handle for bioorthogonal "click chemistry" reactions. This allows for the precise conjugation of peptides to a wide array of molecules, including therapeutic agents, imaging probes, and stability-enhancing moieties like polyethylene glycol (PEG).

Furthermore, D-propargylglycine itself acts as a mechanism-based, irreversible inhibitor of cystathionine γ-lyase (CSE), a critical enzyme in the endogenous production of hydrogen sulfide (H₂S).[1][2] H₂S is now recognized as a gasotransmitter and a key signaling molecule involved in numerous physiological and pathophysiological processes, including neuromodulation, vascular function, and inflammation.[3][4] This inhibitory activity makes this compound and its derivatives valuable probes for studying H₂S biology and as potential starting points for therapeutics targeting diseases associated with H₂S dysregulation.

This document provides detailed application notes and experimental protocols for the two primary uses of this compound in drug discovery: as a tool for peptide modification via click chemistry and as an inhibitor of the cystathionine γ-lyase signaling pathway.

Application 1: Peptide Modification via Click Chemistry

The terminal alkyne of this compound is an ideal functional group for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[5][6] By incorporating this amino acid into a peptide sequence during Solid Phase Peptide Synthesis (SPPS), a specific site is created for covalently attaching another molecule that has been functionalized with an azide group. This approach is widely used to create novel peptide-based therapeutics and research tools with enhanced properties.

Key Uses:

  • Peptide-Drug Conjugates (PDCs): Attaching a potent small-molecule drug to a tumor-homing peptide creates a targeted delivery system that can increase therapeutic efficacy and reduce systemic toxicity.[7][8][9]

  • PEGylation: Conjugating peptides to PEG chains can improve their pharmacokinetic properties, such as increasing circulating half-life and reducing immunogenicity.

  • Fluorescent Labeling: Attaching fluorescent dyes allows for the study of peptide localization, receptor binding, and cellular uptake.

  • Structural Modification: Intramolecular cyclization via a click reaction between an alkyne and an azide within the same peptide can create structurally constrained ("stapled") peptides with improved stability and binding affinity.[10]

Logical Relationship: Drug Development with this compound

cluster_0 Dual Applications of this compound cluster_1 Application 1: Peptide Modification cluster_2 Application 2: Enzyme Inhibition Compound This compound (D-Propargylglycine) SPPS Solid Phase Peptide Synthesis Compound->SPPS Incorporate Building Block CSE Cystathionine γ-Lyase (CSE) Compound->CSE Directly Inhibits Peptide Alkyne-Containing Peptide SPPS->Peptide Click CuAAC Click Chemistry Peptide->Click React with Azide-Molecule Conjugate Functionalized Peptide (PDC, Probe, etc.) Click->Conjugate Inhibition Enzyme Inhibition CSE->Inhibition H2S Modulation of H₂S Signaling Inhibition->H2S

Caption: Dual applications of this compound in drug discovery.

Experimental Protocols: Peptide Synthesis and Conjugation

Protocol 1: Solid Phase Peptide Synthesis (SPPS) with Fmoc-D-Pra-OH

This protocol describes the incorporation of Fmoc-D-propargylglycine (Fmoc-D-Pra-OH) into a peptide sequence using standard manual Fmoc/tBu-based solid-phase chemistry.

Materials:

  • Rink Amide MBHA resin or other suitable solid support

  • Fmoc-protected amino acids (including Fmoc-D-Pra-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or equivalent

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Place the resin in the reaction vessel and swell in DMF for 30-60 minutes. Drain the solvent.[11]

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with fresh solution for 15-20 minutes. Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).[12]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU (3 eq.) in a minimal amount of DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature. For coupling Fmoc-D-Pra-OH, the procedure is the same.

    • To confirm reaction completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Washing: After complete coupling (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the desired peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

  • Purification: Dry the crude peptide pellet and purify using reverse-phase HPLC. Confirm the mass of the final alkyne-containing peptide by mass spectrometry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing molecule (e.g., a fluorescent dye, PEG, or small-molecule drug) to the alkyne-modified peptide synthesized in Protocol 1.

Materials:

  • Alkyne-containing peptide

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper ligand (e.g., THPTA or TBTA)

  • Solvent system (e.g., water/DMSO or water/tBuOH mixture)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-peptide in water or an appropriate buffer.

    • Prepare a stock solution of the azide-molecule in DMSO (typically 1.5-2 equivalents relative to the peptide).

    • Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 500 mM in water), and the copper ligand (e.g., 250 mM THPTA in water).

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-peptide solution.

    • Add the azide-molecule stock solution.

    • Add the copper ligand stock solution (e.g., to a final concentration of 5 mM).

    • Add the CuSO₄ stock solution (e.g., to a final concentration of 1 mM). Vortex briefly.

  • Initiation: Add the sodium ascorbate stock solution to initiate the reaction (e.g., to a final concentration of 10 mM). Vortex thoroughly.[13]

  • Incubation: Protect the reaction from light if using a photosensitive molecule. Allow the reaction to proceed at room temperature for 1-4 hours, or overnight if necessary.

  • Monitoring and Purification: Monitor the reaction progress by LC-MS. Once complete, purify the resulting peptide conjugate using reverse-phase HPLC. Confirm the identity of the final product by mass spectrometry.

Experimental Workflow: Peptide-Drug Conjugate (PDC) Synthesis

Start Start: Define Peptide & Drug SPPS 1. Solid Phase Peptide Synthesis - Incorporate Fmoc-D-Pra-OH - Cleave from resin Start->SPPS Purify_Peptide 2. HPLC Purification - Purify Alkyne-Peptide SPPS->Purify_Peptide QC_Peptide 3. Quality Control - Mass Spectrometry - Purity Analysis (HPLC) Purify_Peptide->QC_Peptide Click_Reaction 5. CuAAC Click Reaction - Combine Peptide and Drug - Add CuSO₄/Ligand & Ascorbate QC_Peptide->Click_Reaction Pass Prep_Drug 4. Prepare Azide-Drug - Synthesize or procure - Dissolve in DMSO Prep_Drug->Click_Reaction Purify_PDC 6. HPLC Purification - Purify final PDC Click_Reaction->Purify_PDC QC_PDC 7. Final Quality Control - Mass Spectrometry - Purity & Stability Analysis Purify_PDC->QC_PDC Bio_Assay 8. Biological Assays - In vitro cytotoxicity - Receptor binding, etc. QC_PDC->Bio_Assay Pass End End: Characterized PDC Bio_Assay->End

Caption: Workflow for the synthesis and testing of a Peptide-Drug Conjugate.

Application 2: Inhibition of Cystathionine γ-Lyase (CSE)

D,L-propargylglycine (the racemic mixture containing the active D-form) is a well-characterized inhibitor of cystathionine γ-lyase (CSE), an enzyme that produces H₂S from L-cysteine.[14][15] H₂S is a signaling molecule with diverse effects, and its dysregulation is implicated in various diseases. Therefore, inhibitors of CSE are valuable tools for studying H₂S biology and for developing novel therapeutics.

Potential Therapeutic Areas for CSE Inhibitors:

  • Cardiovascular Disease: H₂S plays a role in vasorelaxation; CSE knockout mice exhibit hypertension.[3]

  • Inflammation: H₂S has complex, context-dependent pro- and anti-inflammatory roles.

  • Neuromodulation: H₂S modulates neuronal activity and has been implicated in neurodegenerative diseases.[3]

  • Cancer: The role of H₂S in cancer is multifaceted, with evidence for both pro- and anti-tumor effects depending on the cancer type.

Quantitative Data: CSE Inhibition

The following table summarizes inhibitory constants for propargylglycine and a related compound against human CSE. This data is critical for designing experiments and understanding the potency of these inhibitors.

InhibitorEnzymeSubstrate for InhibitionInhibition TypeKᵢ (μM)IC₅₀ (μM)Reference
D,L-Propargylglycine (PPG)Human CSEL-CysteineMechanism-based--[14]
S-3-Carboxypropyl-L-cysteine (CPC)Human CSEL-CystathionineCompetitive50 ± 3-[14]
S-3-Carboxypropyl-L-cysteine (CPC)Human CSEL-CysteineCompetitive180 ± 1571 ± 7[14]
Oxamic hydrazide 1Human CSE---13 ± 1[15]

Note: The inhibitory action of propargylglycine is often described as mechanism-based or irreversible, making a simple Kᵢ or IC₅₀ value context-dependent on pre-incubation times.

Signaling Pathway: H₂S Production by CSE and Downstream Effects

cluster_0 H₂S Signaling Pathway cluster_1 Downstream Effects of H₂S Substrate L-Cysteine CSE Cystathionine γ-Lyase (CSE) Substrate->CSE H2S Hydrogen Sulfide (H₂S) CSE->H2S Produces IonChannels Modulation of Ion Channels (e.g., KATP channels) H2S->IonChannels ROS ROS Scavenging (Antioxidant Effect) H2S->ROS Persulfidation Protein Persulfidation (Post-Translational Modification) H2S->Persulfidation Inhibitor This compound (Propargylglycine) Inhibitor->CSE Inhibits Vasorelaxation Vasorelaxation IonChannels->Vasorelaxation Neuromodulation Neuromodulation Persulfidation->Neuromodulation

Caption: Simplified H₂S production pathway via CSE and its downstream effects.

Experimental Protocols: Enzyme Inhibition

Protocol 3: Cystathionine γ-Lyase (CSE) Inhibition Assay

This protocol describes a common method to measure the activity of CSE by detecting the production of H₂S, and how to adapt it to determine the IC₅₀ of an inhibitor like D,L-propargylglycine. The assay is based on the reaction of H₂S with lead acetate to form lead sulfide (PbS), which can be monitored spectrophotometrically.

Materials:

  • Recombinant human CSE enzyme

  • L-cysteine (substrate)

  • Pyridoxal 5'-phosphate (PLP, cofactor)

  • HEPES buffer (pH 7.4)

  • Lead acetate solution

  • D,L-Propargylglycine (inhibitor)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.4).

    • Prepare substrate solution: L-cysteine in reaction buffer.

    • Prepare cofactor solution: PLP in reaction buffer.

    • Prepare detection reagent: Lead acetate in reaction buffer (e.g., 0.8 mM). Note: Handle lead acetate with extreme caution.

    • Prepare a stock solution of D,L-propargylglycine in water or buffer. Perform serial dilutions to create a range of inhibitor concentrations for IC₅₀ determination.

  • Assay Setup (for a 100 µL final volume):

    • To each well of a 96-well plate, add:

      • 50 µL of detection reagent (final concentration 0.4 mM).

      • 10 µL of inhibitor dilution (or buffer for control wells).

      • 10 µL of PLP (final concentration ~20-50 µM).

      • 10 µL of CSE enzyme solution in buffer.

  • Pre-incubation (for mechanism-based inhibitors):

    • Since propargylglycine is a mechanism-based inhibitor, pre-incubate the plate (containing enzyme, buffer, PLP, and inhibitor) at 37°C for a set time (e.g., 15-30 minutes) before adding the substrate. This allows the inhibitor to react with the enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding 20 µL of L-cysteine substrate solution to each well.

  • Measurement:

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Monitor the increase in absorbance at 390 nm (due to PbS formation) over time (e.g., every minute for 15-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Normalize the rates by expressing them as a percentage of the uninhibited control (0% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value.

By leveraging the dual functionalities of this compound, researchers have a powerful tool to both construct complex, functionalized peptides for targeted therapies and to probe the intricate signaling pathways of hydrogen sulfide, opening new avenues in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: H-alpha-Prg-D-Ala-OH Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-alpha-Prg-D-Ala-OH (Propargyl-D-Alanine-D-Alanine). This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with low labeling efficiency during the metabolic labeling of bacterial peptidoglycan.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a dipeptide analog of D-Alanine-D-Alanine (D-Ala-D-Ala) that contains a propargyl group, which serves as a bioorthogonal alkyne handle. It is used for the metabolic labeling of bacterial cell walls. During peptidoglycan (PG) biosynthesis, this compound is incorporated into the pentapeptide stem of Lipid II by the MurF ligase, bypassing the D-alanine-D-alanine ligase (Ddl).[1][2] The incorporated alkyne group can then be covalently labeled with an azide-containing fluorescent probe via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, allowing for the visualization of sites of active PG synthesis.[1][3]

Q2: Why am I observing low or no fluorescence signal after labeling?

Low fluorescence signal can stem from several factors:

  • Inefficient Incorporation: The target bacterium's MurF ligase may have a low tolerance for the modified dipeptide, leading to poor incorporation into the peptidoglycan.[1]

  • Suboptimal Click Chemistry Conditions: The CuAAC reaction is sensitive to oxygen and requires precise concentrations of copper, a reducing agent, and a copper-chelating ligand for optimal efficiency.[4]

  • Cell Permeability Issues: The dipeptide probe may not be efficiently transported into the bacterial cytoplasm where peptidoglycan precursors are synthesized.

  • Fluorescence Quenching: High concentrations of the fluorescent dye or its proximity to certain amino acids can lead to self-quenching and reduced signal.

  • Cell Health: Poor bacterial viability or slow growth will result in reduced peptidoglycan synthesis and consequently, lower incorporation of the probe.[5]

Q3: Is the labeling with this compound specific to newly synthesized peptidoglycan?

Yes, dipeptide probes like this compound are incorporated into the peptidoglycan precursors in the cytoplasm, which are then transported to the periplasm for insertion into the existing cell wall.[6][7] This makes them a good marker for nascent peptidoglycan synthesis. This is in contrast to single D-amino acid probes, which can also be incorporated in the periplasm by L,D-transpeptidases, labeling both new and existing peptidoglycan.[6][7]

Q4: Can this compound be toxic to the bacteria?

The concentrations of D-alanine analogues used for labeling are generally selected to not inhibit bacterial growth.[3] However, it is always recommended to perform a growth curve analysis with varying concentrations of this compound to determine the optimal, non-toxic concentration for your specific bacterial species.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues related to low labeling efficiency with this compound.

Problem 1: Weak or No Fluorescent Signal
Potential Cause Recommended Solution
Poor Probe Incorporation - Increase the incubation time with this compound. - Increase the concentration of the probe (ensure it is not toxic to the cells). - Verify the viability and metabolic activity of your bacterial culture.[5] - Consider that the specific bacterial strain may not efficiently incorporate this particular dipeptide analog.[1]
Inefficient Click Reaction - Optimize the concentrations of CuSO₄, reducing agent (e.g., sodium ascorbate), and copper ligand (e.g., TBTA). - Perform the click reaction under anaerobic or low-oxygen conditions, for example, by using a coverslip to minimize oxygen exchange.[4] - Ensure the freshness of your click chemistry reagents, especially the sodium ascorbate. - Test a different azide-fluorophore conjugate.
Cell Permeabilization Issues (for intracellular targets) - If labeling intracellular bacteria, ensure the host cell membrane is adequately permeabilized to allow entry of the click reagents.
Microscopy Settings - Ensure you are using the correct excitation and emission filters for your chosen fluorophore. - Increase the exposure time or laser power on the microscope.
Problem 2: High Background Fluorescence
Potential Cause Recommended Solution
Non-specific Binding of Fluorophore - Increase the number and duration of washing steps after the click reaction. - Include a mild detergent like Tween-20 in your wash buffer.[5] - Filter your click chemistry reagents before use to remove any precipitates.
Autofluorescence - Image cells before the final labeling step to assess the level of natural autofluorescence. - Use a fluorophore in a spectral range (e.g., far-red) that minimizes autofluorescence.

Experimental Protocols

Protocol 1: Metabolic Labeling of Bacteria with this compound
  • Bacterial Culture: Grow the bacterial strain of interest in the appropriate liquid medium to the mid-exponential growth phase (e.g., OD₆₀₀ of 0.4-0.6).[8]

  • Probe Incubation: Add this compound to the culture at a final concentration of 0.5-2 mM. The optimal concentration should be determined empirically for each bacterial species.

  • Incubation: Continue to incubate the culture under normal growth conditions for a duration equivalent to a fraction of the bacterial doubling time (e.g., 15-60 minutes for E. coli).

  • Cell Harvesting and Fixation:

    • Harvest the bacterial cells by centrifugation.

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 20 minutes at room temperature).

    • Wash the fixed cells three times with PBS.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
  • Prepare Click Reaction Cocktail: Prepare the following cocktail immediately before use. The final concentrations may need optimization.

    • Azide-fluorophore (e.g., Alexa Fluor 488 Azide): 2-10 µM

    • Copper(II) sulfate (CuSO₄): 100-200 µM

    • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand: 500 µM - 1 mM

    • Sodium ascorbate (freshly prepared): 2.5-5 mM

  • Labeling:

    • Resuspend the fixed bacterial cells in the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light. To minimize oxygen exposure, consider using a coverslip over the sample on a slide.[4]

  • Washing:

    • Pellet the cells by centrifugation.

    • Wash the cells three times with PBS containing 0.05% Tween-20.

    • Resuspend the final cell pellet in PBS for imaging.

Visualizations

experimental_workflow cluster_labeling Metabolic Labeling cluster_click Click Chemistry bacterial_culture Bacterial Culture (Mid-exponential phase) add_probe Add this compound bacterial_culture->add_probe incubation Incubate (Fraction of doubling time) add_probe->incubation harvest_fix Harvest & Fix Cells incubation->harvest_fix click_reaction CuAAC Reaction (Azide-fluorophore) harvest_fix->click_reaction wash Wash Cells click_reaction->wash imaging Fluorescence Microscopy wash->imaging

Caption: Experimental workflow for metabolic labeling of bacteria.

troubleshooting_workflow start Low/No Signal check_incorporation Is probe incorporation efficient? start->check_incorporation check_click Is click reaction optimal? check_incorporation->check_click Yes solution_incorporation Optimize probe concentration and incubation time. Verify cell health. check_incorporation->solution_incorporation No check_microscopy Are imaging settings correct? check_click->check_microscopy Yes solution_click Optimize click reagents. Minimize oxygen exposure. check_click->solution_click No solution_microscopy Adjust filters, exposure, and laser power. check_microscopy->solution_microscopy No

Caption: Troubleshooting decision tree for low fluorescence signal.

peptidoglycan_synthesis cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm udp_murnac UDP-MurNAc -tripeptide murf MurF Ligase udp_murnac->murf probe This compound probe->murf lipid_ii Lipid II Precursor (with alkyne) murf->lipid_ii pg_synthesis Incorporation into Peptidoglycan lipid_ii->pg_synthesis Flippase

Caption: Incorporation pathway of this compound.

References

Technical Support Center: Improving the Solubility of H-α-Prg-D-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: TSC-SOL-017 Product: H-α-Propargylglycyl-D-Alanine (H-α-Prg-D-Ala-OH) Last Updated: December 13, 2025

This document provides troubleshooting guidance and answers to frequently asked questions regarding the solubilization of the dipeptide H-α-Prg-D-Ala-OH.

Frequently Asked Questions (FAQs)

Q1: What is H-α-Prg-D-Ala-OH and why can its solubility be challenging?

H-α-Prg-D-Ala-OH is a dipeptide consisting of Propargylglycine (Prg) and D-Alanine (D-Ala). Its structure includes a free amino group (H-), a free carboxyl group (-OH), and the alkyne group of propargylglycine. The solubility of peptides is complex and depends on factors like amino acid composition, sequence, length, and overall charge.[1] H-α-Prg-D-Ala-OH is a relatively short peptide, which is favorable for solubility. However, the propargyl group introduces a hydrophobic element, which can reduce its solubility in aqueous solutions.[1] The peptide has both an acidic (carboxyl) and a basic (amino) group, meaning its net charge is pH-dependent, which is a critical factor in its solubility.[2][3][4]

Q2: What is the first solvent I should try to dissolve H-α-Prg-D-Ala-OH?

As a general rule, the first solvent to test for any peptide should be sterile, distilled water.[4] For short peptides like H-α-Prg-D-Ala-OH, water is a good starting point.[3][4] It is highly recommended to test solubility on a small amount of the peptide first before attempting to dissolve the entire sample.[1][3][4][5]

Q3: My peptide did not dissolve in water. What is the next step?

If the peptide does not dissolve in water, the next step is to adjust the pH of the solution.[1][2][6] Since H-α-Prg-D-Ala-OH has a free carboxyl group (acidic) and a free amino group (basic), its solubility is lowest at its isoelectric point (pI) and increases as the pH moves away from the pI.[2]

  • For acidic conditions: Add a small amount of dilute (10%) acetic acid dropwise.[1][3][4] This will protonate the carboxyl group, giving the peptide a net positive charge and increasing its interaction with water.

  • For basic conditions: Add a small amount of dilute (1-10%) ammonium hydroxide or ammonium bicarbonate.[1][4][6] This will deprotonate the amino group, giving the peptide a net negative charge.

Q4: Can I use organic solvents to dissolve H-α-Prg-D-Ala-OH?

Yes, if aqueous solutions fail, organic solvents are the next option, especially for peptides with hydrophobic character.[1][6][7]

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices for dissolving hydrophobic or neutral peptides.[1][6][7][8]

  • Procedure: First, dissolve the peptide in a minimal amount of the organic solvent (e.g., DMSO). Once fully dissolved, slowly add the aqueous buffer or water dropwise to the desired final concentration.[1][6] If the solution becomes turbid, you have exceeded the solubility limit.[6]

  • Caution: DMSO may oxidize peptides containing methionine or cysteine.[1][8] While H-α-Prg-D-Ala-OH does not contain these residues, this is a crucial consideration for other peptides.

Q5: Are there any physical methods that can help with dissolution?

Yes, gentle physical methods can aid dissolution.

  • Sonication: Brief periods of sonication in an ice bath can help break up aggregates and improve dissolution.[1][6][7]

  • Vortexing: Agitating the solution by vortexing can also help.[1]

  • Gentle Warming: Gently warming the solution (e.g., to <40°C) can increase solubility, but this should be done with caution to avoid peptide degradation.[1][6]

Troubleshooting Guide: A Systematic Approach

This guide provides a step-by-step workflow for systematically finding a suitable solvent for H-α-Prg-D-Ala-OH.

Logical Workflow for Peptide Solubilization

Solubility_Workflow start Start with a small amount of lyophilized peptide try_water Add sterile dH₂O or buffer (pH 7.4). Vortex. start->try_water check_water Is it fully dissolved? try_water->check_water try_acid Add 10% Acetic Acid (aq) dropwise. Vortex. check_water->try_acid No success Success! Solution is ready for use. (Centrifuge before use) check_water->success Yes check_acid Is it fully dissolved? try_acid->check_acid try_base To a fresh sample, add 1% NH₄OH (aq) dropwise. Vortex. check_acid->try_base No check_acid->success Yes check_base Is it fully dissolved? try_base->check_base try_organic To a fresh sample, add minimal DMSO or DMF. Vortex. check_base->try_organic No check_base->success Yes check_organic Is it fully dissolved? try_organic->check_organic add_aqueous Slowly add aqueous buffer to desired concentration. check_organic->add_aqueous Yes fail Consult technical support. Consider peptide modification or alternative solvents. check_organic->fail No add_aqueous->success

Caption: Systematic workflow for dissolving H-α-Prg-D-Ala-OH.

Quantitative Solubility Data

The following table provides expected solubility characteristics for dipeptides similar to H-α-Prg-D-Ala-OH in common solvent systems. Note that these are general guidelines, and empirical testing is required for precise concentrations.

Solvent SystemExpected SolubilityRemarks
Deionized WaterLow to ModerateServes as the initial solvent for testing. Solubility is highly pH-dependent.
PBS (pH 7.4)Low to ModerateBuffer salts may influence solubility. A good starting point for biological assays.
10% Acetic Acid (aq)Moderate to HighAcidic pH protonates the C-terminus, increasing polarity and solubility.[1][3][4]
1% Ammonium Hydroxide (aq)Moderate to HighBasic pH deprotonates the N-terminus, increasing polarity and solubility.[1][4][6]
DMSOHighExcellent for creating high-concentration stock solutions.[1][6][7]
DMFHighA suitable alternative to DMSO, particularly if oxidation is a concern for other peptides.[1][6][8]
30% Acetonitrile in WaterModerateOften used in analytical applications like HPLC.

Experimental Protocols

Protocol 1: Solubilization using pH Adjustment

  • Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.[7]

  • Initial Test: Add a small, measured amount of sterile deionized water to a small aliquot of the peptide to test its baseline solubility.

  • Acidification: If the peptide is insoluble, add 10% aqueous acetic acid dropwise to the suspension while vortexing. Continue adding until the peptide dissolves. Note the final pH.

  • Alkalinization: If the peptide remains insoluble in acidic conditions, use a fresh aliquot of peptide. Add 1% aqueous ammonium hydroxide dropwise while vortexing until the peptide dissolves. Note the final pH.

  • Final Step: Once dissolved, the solution can be diluted with the appropriate buffer for your experiment. Always centrifuge the final solution to pellet any undissolved microparticulates before use.[1][6]

Protocol 2: Solubilization using Organic Co-solvents

  • Preparation: Allow the lyophilized peptide to equilibrate to room temperature.

  • Dissolution in Organic Solvent: Add a minimal volume of pure DMSO (or DMF) directly to the lyophilized peptide.[1][4][6] For example, 20-50 µL for 1 mg of peptide. Vortex or sonicate briefly until the peptide is completely dissolved.[1]

  • Dilution: Slowly add your desired aqueous buffer (e.g., PBS or Tris buffer) to the organic stock solution drop by drop while vortexing.[1][6]

  • Observation: Monitor the solution for any signs of precipitation. If turbidity occurs, the peptide has reached its solubility limit in that co-solvent mixture.

  • Storage: For stock solutions in DMSO, store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

References

Troubleshooting high background in H-alpha-Prg-D-Ala-OH experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for H-alpha-Prg-D-Ala-OH Experiments. This resource provides troubleshooting guidance and answers to frequently asked questions regarding high background signals encountered during cellular labeling and imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a dipeptide molecule containing a propargyl group (Prg), which serves as a handle for click chemistry.[1][2] It is often used as a metabolic label or a probe in cell-based assays. After being incorporated into a biological system, the propargyl group's alkyne moiety can be covalently bonded to a fluorescent reporter molecule (e.g., an azide-modified fluorophore) via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This allows for the visualization and analysis of specific cellular processes or components.

Q2: What are the main causes of high background fluorescence in experiments using this probe?

A2: High background is a common issue in fluorescence-based assays and can generally be attributed to two main sources:

  • Autofluorescence : This is the natural fluorescence emitted by endogenous cellular components (like NADH, flavins, collagen), cell culture media (phenol red, serum), and experimental hardware (like plastic plates).[3][4][5] This background signal is present even in control samples that have not been treated with the probe or fluorescent dye.

  • Non-Specific Binding : This occurs when the probe or the fluorescent reporter dye binds to unintended cellular structures or surfaces.[6][7] This can be caused by excessive probe concentrations, insufficient washing, or electrostatic/hydrophobic interactions.[8][9]

Q3: How can I distinguish between autofluorescence and non-specific binding?

A3: The best way to differentiate these sources is by using proper controls.

  • An unstained, probe-negative control (cells that have not been exposed to this compound or any fluorescent dye) will reveal the level of intrinsic autofluorescence from the cells and media.[5][10]

  • A "no-primary probe" control (cells not treated with this compound but subjected to the click chemistry reaction with the fluorescent reporter) can help identify if the fluorescent reporter itself is binding non-specifically.[11] If the background is high in the unstained control, autofluorescence is the primary issue. If the background is significantly higher only after the addition of the probe and fluorescent reporter, non-specific binding is the likely culprit.

Troubleshooting Guide for High Background

This guide provides a systematic approach to identifying and mitigating the sources of high background in your experiments.

Problem: High background signal is observed across the entire sample, including control wells without the probe.

This strongly suggests that autofluorescence is the main issue.

  • Potential Cause 1: Endogenous Cellular Components

    • Explanation : Molecules like NADH, FAD, collagen, and elastin naturally fluoresce, particularly when excited with blue or green light.[4][10] Certain cell types, like macrophages, are known to have higher levels of autofluorescence.[10]

    • Solutions :

      • Use Red-Shifted Fluorophores : Shift to fluorescent reporters that excite and emit in the red or far-red spectrum (e.g., Cy5, Cy7, or Alexa Fluor 647 and beyond) to avoid the main spectral regions of cellular autofluorescence.[3][7]

      • Chemical Quenching : For fixed cells, treatment with an autofluorescence quenching agent like Sodium Borohydride (NaBH₄) or a commercial quenching solution can be effective.[7][10]

      • Adjust Imaging Parameters : Reduce laser power and exposure time to the minimum required to detect your specific signal.[7]

  • Potential Cause 2: Cell Culture Medium and Reagents

    • Explanation : Common components in cell culture media, such as phenol red and fetal bovine serum (FBS), are significant sources of fluorescence.[3][12]

    • Solutions :

      • Use Specialized Media : For live-cell imaging, switch to a phenol red-free medium or a medium specifically designed for fluorescence imaging, such as FluoroBrite™ DMEM.[3][13]

      • Reduce Serum : Minimize the concentration of FBS in the medium during the final imaging steps.[3]

      • Image in Buffer : If possible for your experimental endpoint, replace the medium with an optically clear buffer like Phosphate-Buffered Saline (PBS) just before imaging fixed cells.[3]

  • Potential Cause 3: Imaging Consumables

    • Explanation : Standard plastic-bottom cell culture plates can exhibit high autofluorescence.[13]

    • Solution : Use imaging plates or dishes with glass bottoms or special polymer coverslips designed for low autofluorescence.[13]

Problem: Background signal is low in controls but high in wells treated with this compound and the fluorescent reporter.

This indicates an issue with non-specific binding of the probe or reporter, or with subsequent experimental steps.

  • Potential Cause 1: Probe or Reporter Concentration is Too High

    • Explanation : Excess probe or fluorescent dye can lead to increased non-specific binding to cellular components and surfaces.[7][14]

    • Solution : Perform a titration experiment to determine the optimal, lowest effective concentration of both the this compound probe and the fluorescent click chemistry reporter.[13][14]

  • Potential Cause 2: Insufficient Washing

    • Explanation : Inadequate washing steps fail to remove unbound probe or, more commonly, the unbound fluorescent reporter after the click reaction.[6][13]

    • Solution :

      • Increase Wash Steps : Increase the number and duration of wash steps after probe incubation and after the click reaction. Three to four washes of 5 minutes each is a good starting point.[15]

      • Add Detergent : Include a mild, non-ionic detergent like Tween-20 (0.05% - 0.1%) in your wash buffer to help disrupt weak, non-specific interactions.[16]

  • Potential Cause 3: Inadequate Blocking

    • Explanation : Peptides and dyes can non-specifically adhere to proteins and lipids through hydrophobic or electrostatic interactions. A blocking step can saturate these non-specific sites.[6]

    • Solution : Before adding the probe or performing the click reaction, incubate your cells with a blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA) or a commercially available blocking solution.[7]

Quantitative Data Summaries

The following tables provide illustrative data to demonstrate the impact of optimization steps on experimental outcomes.

Table 1: Illustrative Effect of Probe Concentration on Signal-to-Background Ratio (S/B)

This compound Conc.Mean Signal Intensity (RFU)Mean Background Intensity (RFU)Signal-to-Background (S/B) Ratio
100 µM15,8004,2003.76
50 µM14,5002,1006.90
25 µM (Optimal) 12,100 950 12.74
10 µM6,2007008.86

RFU: Relative Fluorescence Units. Data is hypothetical and for illustrative purposes.

Table 2: Illustrative Effect of Washing Buffer Composition on Background

Washing BufferMean Background Intensity (RFU)Notes
PBS1,850Standard buffer, baseline background.
PBS + 0.05% Tween-20980Detergent helps remove non-specifically bound molecules.
PBS + 0.1% Tween-20950Minimal improvement over 0.05%.
PBS + 1% BSA1,100BSA can act as a competitive binder.

RFU: Relative Fluorescence Units. Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: General Workflow for Cellular Labeling

  • Cell Seeding : Seed cells onto a glass-bottom imaging plate and culture until they reach the desired confluency.

  • Probe Incubation : Remove the culture medium and add fresh medium containing the optimized concentration of this compound. Incubate for the desired period to allow for metabolic incorporation.

  • Washing : Gently wash the cells 2-3 times with warm PBS to remove the excess probe.

  • Fixation : Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization : Wash the cells twice with PBS. Permeabilize by incubating with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking (Optional but Recommended) : Wash twice with PBS. Incubate with a blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes.

  • Click Reaction : Prepare the click reaction cocktail according to the manufacturer's instructions for your fluorescent azide/alkyne reporter. Incubate the cells with the cocktail in the dark for 30-60 minutes.

  • Final Washes : Wash the cells 3-4 times for 5 minutes each with PBS containing 0.05% Tween-20. Perform a final wash with PBS alone.

  • Imaging : Add fresh PBS or a suitable mounting medium to the wells and proceed with fluorescence microscopy.

Protocol 2: Autofluorescence Quenching with Sodium Borohydride (NaBH₄)

Note: This protocol is for fixed and permeabilized cells and should be performed before blocking or click reactions.

  • Preparation : Prepare a fresh solution of 1 mg/mL NaBH₄ in ice-cold PBS. Caution: NaBH₄ is a strong reducing agent and reacts with water to produce hydrogen gas. Handle with care in a well-ventilated area.

  • Fixation and Permeabilization : Perform steps 1-5 from Protocol 1.

  • Quenching : After permeabilization and washing, add the freshly prepared NaBH₄ solution to the cells.

  • Incubation : Incubate for 20-30 minutes at room temperature.

  • Washing : Wash the cells thoroughly three times with PBS to remove all traces of NaBH₄.

  • Proceed : Continue with the blocking step (Protocol 1, Step 6) and the rest of the labeling workflow.

Visualizations

Diagrams of Workflows and Logic

Troubleshooting_Workflow start High Background Observed control_check Analyze Controls: Unstained vs. Stained start->control_check autofluor High Background in Unstained Control? control_check->autofluor autofluor_yes Issue is Autofluorescence autofluor->autofluor_yes  Yes nonspec Issue is Non-Specific Binding or Protocol-Related autofluor->nonspec  No sol_autofluor1 Use Red-Shifted Dyes autofluor_yes->sol_autofluor1 sol_autofluor2 Use Phenol-Free Media autofluor_yes->sol_autofluor2 sol_autofluor3 Apply Quenching Protocol autofluor_yes->sol_autofluor3 nonspec_cause Identify Specific Cause nonspec->nonspec_cause sol_nonspec1 Titrate Probe/Dye Concentration nonspec_cause->sol_nonspec1 High Concentration? sol_nonspec2 Optimize Wash Steps (Add Detergent) nonspec_cause->sol_nonspec2 Insufficient Washing? sol_nonspec3 Add a Blocking Step (e.g., BSA) nonspec_cause->sol_nonspec3 No Blocking Step?

Caption: Troubleshooting flowchart for high background signals.

Experimental_Workflow cluster_prep Cell Preparation & Labeling cluster_click Staining & Imaging seed 1. Seed Cells probe 2. Incubate with This compound seed->probe wash1 3. Wash (PBS) probe->wash1 fix 4. Fix (PFA) wash1->fix perm 5. Permeabilize (Triton X-100) fix->perm block 6. Block (BSA) perm->block click 7. Click Reaction with Fluorescent Reporter block->click wash2 8. Final Washes (PBS-T) click->wash2 image 9. Image wash2->image

Caption: General experimental workflow for cellular labeling.

Background_Sources cluster_auto Autofluorescence cluster_nonspec Non-Specific Binding / Protocol Issues center High Background cells Endogenous (NADH, Flavins) center->cells media Media Components (Phenol Red, Serum) center->media plastic Consumables (Plastic Plates) center->plastic conc High Probe/Dye Concentration center->conc washing Insufficient Washing center->washing blocking Inadequate Blocking center->blocking

Caption: Primary sources of high background fluorescence.

References

Technical Support Center: Optimizing Catalyst Concentration for H-α-Prg-D-Ala-OH Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction of H-α-Prg-D-Ala-OH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the H-α-Prg-D-Ala-OH click reaction?

The H-α-Prg-D-Ala-OH click reaction is a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). In this reaction, the terminal alkyne group of H-α-propargylglycine-D-Alanine-OH (H-α-Prg-D-Ala-OH) covalently links with an azide-containing molecule to form a stable triazole ring. This reaction is known for its high efficiency, specificity, and biocompatibility under mild conditions.[1][2]

Q2: What are the essential components for a successful CuAAC reaction?

A typical CuAAC reaction mixture includes:

  • An alkyne-containing molecule: In this case, H-α-Prg-D-Ala-OH.

  • An azide-containing molecule: Your molecule of interest to be conjugated.

  • A copper(I) catalyst: Often generated in situ from a copper(II) source like copper(II) sulfate (CuSO₄).[2][3]

  • A reducing agent: Sodium ascorbate is widely used to reduce Cu(II) to the active Cu(I) state and protect it from oxidation.[2][4][5]

  • A copper-chelating ligand (optional but recommended): Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stabilize the Cu(I) catalyst, enhance reaction rates, and prevent side reactions.[3][6][7]

  • A suitable solvent system: Often aqueous buffers, sometimes with co-solvents like DMSO or DMF to aid solubility.[8][9]

Q3: Why is a ligand important for this reaction?

While not strictly essential, a ligand is highly recommended for several reasons:

  • Stabilizes the Cu(I) catalyst: The active Cu(I) ion is prone to oxidation to the inactive Cu(II) state. Ligands protect the Cu(I) from this oxidation.[3][7]

  • Increases reaction rate: Ligands can accelerate the catalytic cycle of the click reaction.[6][7]

  • Prevents side reactions: By chelating the copper, ligands can reduce copper-mediated damage to sensitive biomolecules, such as peptides and proteins.[6][10] THPTA is a water-soluble ligand particularly well-suited for bioconjugation reactions.[3][7]

Q4: Can I perform this reaction without a copper catalyst?

Yes, copper-free click chemistry, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is an alternative.[6] However, SPAAC requires the use of a strained cyclooctyne instead of a terminal alkyne like the one in H-α-Prg-D-Ala-OH. Therefore, for this specific peptide, a copper-catalyzed reaction is necessary.

Troubleshooting Guide

This section addresses common issues encountered during the H-α-Prg-D-Ala-OH click reaction.

Issue 1: Low or No Product Yield

Question: My click reaction is resulting in a very low yield or no product at all. What are the common causes and how can I resolve this?

Answer: Low or no yield is a frequent issue that can often be traced back to the catalyst's activity, reagent quality, or reaction conditions.

  • Cause: Catalyst Inactivation. The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by dissolved oxygen.

    • Solution: Ensure your reaction is protected from oxygen. While not always necessary, degassing your solvent can be beneficial. More importantly, use a fresh solution of a reducing agent like sodium ascorbate to continuously regenerate the Cu(I) catalyst.[11] It is also crucial to add the sodium ascorbate last, after the copper and ligand have had a chance to complex.[5]

  • Cause: Reagent Degradation or Impurity. The azide or alkyne starting materials may be impure or degraded. Sodium ascorbate solutions are particularly prone to degradation and should be made fresh.[11]

    • Solution: Use high-purity reagents. Always prepare sodium ascorbate solutions fresh before setting up the reaction.

  • Cause: Suboptimal Component Ratios. The ratio of copper, ligand, and reducing agent is critical for an efficient reaction.

    • Solution: Optimize the concentrations of your catalyst components. A common starting point is a 1:5 ratio of CuSO₄ to ligand (e.g., THPTA).[12] The concentration of sodium ascorbate is typically in excess. Refer to the data tables below for common concentration ranges.

  • Cause: Steric Hindrance. Bulky groups near the azide or alkyne can impede the reaction.

    • Solution: If possible, consider redesigning your azide-containing molecule to have a longer linker between the azide group and any bulky moieties. Increasing the reaction time or temperature may also help overcome steric hindrance.

Experimental Protocols and Data

General Protocol for H-α-Prg-D-Ala-OH Click Reaction

This protocol provides a starting point for the click reaction. Optimization may be required based on your specific azide-containing molecule.

  • Prepare Stock Solutions:

    • H-α-Prg-D-Ala-OH in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Azide-containing molecule in a compatible solvent (e.g., water or DMSO).

    • Copper(II) Sulfate (CuSO₄): 20 mM in water.

    • Ligand (THPTA): 50 mM or 100 mM in water.

    • Sodium Ascorbate: 100 mM in water (prepare this solution fresh immediately before use).

  • Reaction Setup (Example for a 500 µL final volume):

    • In a microcentrifuge tube, combine the following in order:

      • H-α-Prg-D-Ala-OH and buffer to a volume of 432.5 µL. The final concentration of the peptide should be determined by your experimental needs (e.g., 50 µM).

      • 10 µL of your azide-containing stock solution (adjust volume and concentration as needed to achieve the desired stoichiometry, typically 2-10 equivalents relative to the peptide).

      • Prepare a premix of the catalyst: In a separate tube, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA.[11] Let this stand for a minute to allow for complexation. Add this 7.5 µL premix to the main reaction tube.

      • Initiate the reaction by adding 50 µL of freshly prepared 100 mM sodium ascorbate solution.

  • Incubation:

    • Gently mix the reaction by inverting the tube.

    • Incubate at room temperature for 1-4 hours. The reaction can also be left overnight at 4°C.

  • Analysis and Purification:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or HPLC).

    • Purify the final product as required for your application (e.g., HPLC or precipitation).

Table 1: Recommended Concentrations of Catalyst Components

This table summarizes typical concentration ranges for the key catalytic components in peptide CuAAC reactions, gathered from various protocols.

ComponentStock Solution Conc.Final Reaction Conc. (Typical Range)Molar Ratio/EquivalentsNotes
CuSO₄ 10 - 20 mM50 - 250 µM1Higher concentrations (up to 1 mM) can be used but may increase the risk of side reactions.[4][13]
Ligand (THPTA) 50 - 100 mM250 µM - 1.25 mM5 equivalents to Cu²⁺A 5:1 ligand-to-copper ratio is often recommended to protect biomolecules.[4][12]
Sodium Ascorbate 100 mM (Fresh)2.5 - 7.5 mM40-50 equivalents to Cu²⁺Should be in excess to maintain a reducing environment.[3][10]

Visual Guides

Experimental Workflow

The following diagram illustrates the general workflow for setting up and performing the H-α-Prg-D-Ala-OH click reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification stock_peptide Prepare Peptide Stock Solution combine_reagents Combine Peptide, Azide, and Buffer stock_peptide->combine_reagents stock_azide Prepare Azide Stock Solution stock_azide->combine_reagents stock_catalyst Prepare Catalyst Component Stocks (CuSO4, Ligand) premix_catalyst Premix CuSO4 and Ligand stock_catalyst->premix_catalyst stock_reducer Prepare Fresh Reducing Agent (Na-Ascorbate) initiate Initiate with Na-Ascorbate stock_reducer->initiate add_premix Add Catalyst Premix combine_reagents->add_premix premix_catalyst->add_premix add_premix->initiate incubate Incubate (RT, 1-4h) initiate->incubate monitor Monitor Progress (LC-MS/HPLC) incubate->monitor purify Purify Product monitor->purify

Caption: Workflow for the H-α-Prg-D-Ala-OH click reaction.

Troubleshooting Logic for Low Yield

This diagram provides a logical approach to troubleshooting low-yield reactions.

troubleshooting_workflow cluster_catalyst Catalyst System Check cluster_reagents Reagent Check cluster_conditions Reaction Conditions start Low or No Product Yield check_reducer Was Sodium Ascorbate solution prepared fresh? start->check_reducer check_oxygen Was the reaction protected from oxygen? check_reducer->check_oxygen Yes solution Yield Improved check_reducer->solution No -> Remake Fresh check_ratios Are Copper:Ligand ratios correct (e.g., 1:5)? check_oxygen->check_ratios Yes check_oxygen->solution No -> Degas/Cap Tube check_purity Are starting materials (peptide, azide) pure? check_ratios->check_purity Yes check_ratios->solution No -> Adjust Ratios check_solubility Are all components soluble in the solvent? check_purity->check_solubility Yes check_purity->solution No -> Purify Reagents check_time Is reaction time sufficient? check_solubility->check_time Yes check_solubility->solution No -> Add Co-solvent check_temp Is temperature appropriate? check_time->check_temp Yes check_time->solution No -> Increase Time check_temp->solution Yes check_temp->solution No -> Adjust Temp

Caption: Troubleshooting flowchart for low-yield click reactions.

References

Technical Support Center: H-alpha-Prg-D-Ala-OH (PA-D2)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The dipeptide H-alpha-Prg-D-Ala-OH, hereafter referred to as PA-D2, is a novel investigational compound. The information provided is based on preliminary internal research for the application of PA-D2 in preventing glutamate-induced excitotoxicity in neuronal cell cultures. This guide is for research use only and not intended for diagnostic or therapeutic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for PA-D2 in preventing cell toxicity?

A1: PA-D2 is hypothesized to prevent glutamate-induced excitotoxicity in neuronal cells through a dual-action mechanism. Primarily, it is believed to act as a competitive antagonist at the glycine-binding site of the N-methyl-D-aspartate receptor (NMDAR). Overactivation of NMDARs by glutamate leads to excessive calcium (Ca2+) influx, initiating downstream apoptotic pathways. By modulating NMDAR activity, PA-D2 is thought to limit this Ca2+ overload. Additionally, the propargylglycine component of PA-D2 may inhibit intracellular enzymes that contribute to oxidative stress, a secondary effect of excitotoxicity.

Q2: What is the optimal working concentration of PA-D2 for neuroprotection?

A2: The optimal concentration of PA-D2 can vary depending on the cell type and the concentration of the glutamate insult. Based on our in-house studies with primary cortical neurons, a concentration range of 10-50 µM is recommended. We advise performing a dose-response curve to determine the most effective concentration for your specific experimental setup.

Q3: Is PA-D2 cytotoxic at higher concentrations?

A3: Yes, concentrations of PA-D2 exceeding 200 µM have been observed to induce cytotoxicity in neuronal cultures. It is recommended to perform a cytotoxicity assay (e.g., LDH or MTT assay) to establish a non-toxic working range for your specific cell line and experimental duration.

Q4: How should I prepare and store PA-D2?

A4: PA-D2 is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the powder in sterile, nuclease-free water. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to six months. For working solutions, dilute the stock solution in your cell culture medium immediately before use.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No neuroprotective effect observed. 1. Suboptimal PA-D2 Concentration: The concentration may be too low to counteract the glutamate insult. 2. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 3. Cell Health: Cells may be unhealthy or stressed prior to the experiment. 4. Assay Timing: The endpoint measurement may be too early or too late to detect a protective effect.1. Perform a dose-response experiment with PA-D2 concentrations ranging from 1 µM to 100 µM. 2. Prepare a fresh stock solution of PA-D2 from the lyophilized powder. 3. Ensure cells are healthy, have a normal morphology, and are within an optimal passage number before starting the experiment. 4. Conduct a time-course experiment to identify the optimal endpoint for your assay (e.g., 12, 24, 48 hours post-glutamate treatment).
High background cytotoxicity in control wells. 1. Solvent Toxicity: If using a solvent other than water, it may be toxic to the cells at the concentration used. 2. Contamination: Mycoplasma or bacterial contamination can cause cell death. 3. Poor Cell Culture Conditions: Suboptimal media, serum, or incubator conditions can stress cells.1. If a solvent is necessary, ensure the final concentration in the media is non-toxic (typically <0.1%). Run a vehicle control. 2. Regularly test your cell cultures for mycoplasma contamination. 3. Use fresh, high-quality culture reagents and ensure the incubator is properly calibrated for temperature, CO2, and humidity.
Inconsistent results between experiments. 1. Variability in Cell Seeding: Inconsistent cell numbers across wells or plates. 2. Inaccurate Reagent Preparation: Errors in diluting PA-D2 or the glutamate solution. 3. Edge Effects in Plates: Wells on the edge of the plate may experience different evaporation rates, affecting cell health and compound concentration.1. Ensure a homogenous cell suspension and use precise pipetting techniques for cell seeding. Allow cells to settle at room temperature for 15-20 minutes before placing in the incubator. 2. Calibrate pipettes regularly and double-check all calculations for dilutions. 3. Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or media to minimize edge effects.

Data Presentation

Table 1: Dose-Dependent Neuroprotection by PA-D2 against Glutamate-Induced Excitotoxicity

PA-D2 Concentration (µM)Glutamate (100 µM)Cell Viability (% of Control)LDH Release (% of Max Lysis)
0-100 ± 4.55 ± 1.2
0+42 ± 5.185 ± 6.3
10+58 ± 4.862 ± 5.5
25+75 ± 6.238 ± 4.1
50+88 ± 5.518 ± 3.7
100+91 ± 4.915 ± 2.9

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of PA-D2 on Caspase-3 Activity in Glutamate-Treated Neurons

TreatmentCaspase-3 Activity (Fold Change vs. Control)
Control1.0
Glutamate (100 µM)4.8 ± 0.6
PA-D2 (50 µM) + Glutamate (100 µM)1.5 ± 0.3
PA-D2 (50 µM) only1.1 ± 0.2

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Assessment of Neuroprotection using LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a common indicator of cytotoxicity.[1][2][3]

Materials:

  • Primary neuronal cells or a suitable neuronal cell line (e.g., SH-SY5Y)

  • 96-well tissue culture plates

  • PA-D2

  • Glutamate

  • LDH cytotoxicity assay kit

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24-48 hours.

  • Pre-treat the cells with various concentrations of PA-D2 (e.g., 10, 25, 50, 100 µM) for 1 hour. Include a "vehicle control" group with no PA-D2.

  • Induce excitotoxicity by adding glutamate to a final concentration of 100 µM to the PA-D2-treated wells.

  • Include the following controls:

    • Untreated Control: Cells with media only (spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit.

    • Vehicle Control: Cells treated with the vehicle used to dissolve PA-D2, followed by glutamate.

  • Incubate the plate for the desired duration (e.g., 24 hours) at 37°C in a CO2 incubator.

  • After incubation, carefully collect the supernatant from each well.

  • Measure LDH activity in the supernatant according to the manufacturer's instructions for the LDH cytotoxicity assay kit.[1][3]

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Protocol 2: Measurement of Apoptosis using a Caspase-3 Activity Assay

This protocol quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[4][5][6][7]

Materials:

  • Neuronal cells cultured in 6-well plates

  • PA-D2

  • Glutamate

  • Cell lysis buffer

  • Fluorometric caspase-3 assay kit (containing Ac-DEVD-AMC substrate)

  • Fluorometric plate reader

Procedure:

  • Seed cells in 6-well plates and grow to approximately 80% confluency.

  • Treat the cells as follows:

    • Control (no treatment)

    • Glutamate (100 µM)

    • PA-D2 (50 µM) for 1 hour, followed by Glutamate (100 µM)

    • PA-D2 (50 µM) only

  • Incubate for 12-24 hours at 37°C.

  • Harvest the cells and prepare cell lysates according to the caspase-3 assay kit protocol.[5][6] This typically involves washing the cells with PBS, adding a lysis buffer, and collecting the supernatant after centrifugation.

  • Determine the protein concentration of each lysate to ensure equal loading.

  • In a 96-well black plate, add the cell lysate from each condition.

  • Add the caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.[7]

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence using a plate reader with excitation at ~380 nm and emission at ~440 nm.[7]

  • Express the results as fold change in caspase-3 activity relative to the untreated control.

Visualizations

cluster_0 Troubleshooting Workflow: No Neuroprotective Effect Start No Neuroprotective Effect Observed Check_Conc Step 1: Verify PA-D2 Concentration & Integrity Start->Check_Conc Check_Cells Step 2: Assess Cell Health & Passage Number Check_Conc->Check_Cells Concentration OK Optimize Optimize Protocol & Re-evaluate Check_Conc->Optimize Issue Found Check_Protocol Step 3: Review Assay Timing & Parameters Check_Cells->Check_Protocol Cells Healthy Check_Cells->Optimize Issue Found Check_Protocol->Optimize Issue Found cluster_1 Experimental Workflow: Neuroprotection Assay A 1. Seed Neuronal Cells in 96-well Plate B 2. Pre-treat with PA-D2 (1 hr) A->B C 3. Add Glutamate to Induce Toxicity B->C D 4. Incubate (e.g., 24 hrs) C->D E 5. Measure LDH Release in Supernatant D->E F 6. Analyze Data E->F cluster_2 Proposed Signaling Pathway of Glutamate Excitotoxicity Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds & Activates Ca_Influx Massive Ca2+ Influx NMDAR->Ca_Influx Opens Channel Mito_Stress Mitochondrial Stress & ROS Ca_Influx->Mito_Stress Caspase_Act Caspase-3 Activation Mito_Stress->Caspase_Act Apoptosis Apoptosis Caspase_Act->Apoptosis PAD2 PA-D2 PAD2->NMDAR Antagonizes

References

Common pitfalls to avoid when using H-alpha-Prg-D-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls when using H-alpha-Prg-D-Ala-OH in your experiments.

Frequently Asked Questions (FAQs)

What is this compound?

This compound, also known as (R)-2-amino-2-methyl-4-pentynoic acid, is a non-proteinogenic amino acid. It contains a terminal alkyne group, making it a valuable reagent for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1] Its structure features a D-alanine backbone with a propargyl group at the alpha-carbon.

What are the primary applications of this compound?

This compound is primarily used as a molecular probe in various biological and chemical applications, including:

  • Peptide Synthesis: It can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. The alkyne group serves as a handle for subsequent modifications.

  • Metabolic Labeling: It can be used in metabolic labeling experiments to tag newly synthesized proteins in cells. Once incorporated, the alkyne group allows for the visualization and identification of these proteins via click chemistry.

  • Bioconjugation: The alkyne group facilitates the conjugation of peptides or proteins containing this amino acid to other molecules functionalized with an azide group, such as fluorescent dyes, biotin, or drug molecules.

What are the key chemical properties of this compound?

A summary of the key chemical properties is provided in the table below.

PropertyValue
Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS Number 1231709-27-5
Appearance White to off-white solid
Purity Typically >96%

Source:[1]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Section 1: Solubility and Stability

Problem: Poor solubility of this compound or peptides containing it.

Potential CauseSuggested Solution
Hydrophobicity: The propargyl group can increase the hydrophobicity of the molecule or peptide, leading to aggregation and poor solubility in aqueous buffers.- Solvent Optimization: For dissolving the free amino acid, try organic solvents like DMSO or DMF, followed by dilution into your aqueous buffer. For peptides, consider using a small percentage of organic co-solvent (e.g., acetonitrile, isopropanol) if compatible with your experiment. - pH Adjustment: The solubility of amino acids and peptides is pH-dependent. Adjusting the pH of the buffer may improve solubility. - Use of Chaotropic Agents: For in vitro experiments, agents like urea or guanidinium chloride can help solubilize aggregated peptides, but be mindful of their potential effects on protein structure and function.

Problem: Degradation of this compound during storage or experiments.

Potential CauseSuggested Solution
Improper Storage: Exposure to moisture, light, or elevated temperatures can lead to degradation.- Storage Conditions: Store the solid compound at -20°C in a desiccated, dark environment. - Stock Solutions: Prepare fresh stock solutions in an appropriate anhydrous solvent (e.g., DMSO) and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Reaction Conditions: The alkyne group may be unstable under certain chemical conditions.- Avoid Strong Bases: Strong bases can deprotonate the terminal alkyne, potentially leading to side reactions. - Protect from Oxidizing Agents: Strong oxidizing agents can react with the alkyne group.

Section 2: Peptide Synthesis

Problem: Low coupling efficiency during Solid-Phase Peptide Synthesis (SPPS).

Potential CauseSuggested Solution
Steric Hindrance: The propargyl group at the alpha-carbon can create steric hindrance, slowing down the coupling reaction.- Extended Coupling Times: Increase the coupling reaction time to ensure complete acylation. - Use of Stronger Coupling Reagents: Employ more potent coupling reagents such as HATU or HCTU. - Double Coupling: Perform a second coupling step to drive the reaction to completion.
Aggregation of the Growing Peptide Chain: The hydrophobicity of the propargyl group can contribute to on-resin aggregation, making the N-terminus inaccessible.- Incorporate Solubilizing Groups: If possible, introduce hydrophilic residues near the this compound in your peptide sequence. - Use "Difficult Sequence" Protocols: Employ specialized protocols for hydrophobic peptides, which may involve using higher temperatures or alternative solvents like NMP.

Problem: Side reactions during cleavage and deprotection.

Potential CauseSuggested Solution
Reaction of the Alkyne Group: The terminal alkyne may react with certain cleavage cocktail components.- Optimize Cleavage Cocktail: Use a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) which is generally compatible with the alkyne group. Avoid strong acids or reagents that could interact with the triple bond.

Section 3: Click Chemistry (CuAAC)

Problem: Inefficient or failed click reaction.

Potential CauseSuggested Solution
Copper(I) Oxidation: The active Cu(I) catalyst can be oxidized to inactive Cu(II) by dissolved oxygen.- Degas Solutions: Thoroughly degas all buffers and solvent systems before use. - Use a Reducing Agent: Include a reducing agent like sodium ascorbate in the reaction mixture to continuously regenerate Cu(I).
Inhibition of Copper Catalyst: Components in the reaction buffer, such as primary amines (e.g., Tris buffer), can chelate copper and inhibit the reaction.- Choose a Compatible Buffer: Use non-coordinating buffers like HEPES, PBS, or triethanolamine.
Inaccessibility of the Alkyne Group: If the this compound is incorporated into a folded protein or aggregated peptide, the alkyne group may be buried and inaccessible to the azide-containing molecule.- Denaturing Conditions: Perform the click reaction under denaturing conditions (e.g., in the presence of SDS or urea) to expose the alkyne group.
Low Substrate Concentration: At very low concentrations of the alkyne- or azide-containing molecules, the reaction rate can be significantly reduced.- Increase Reactant Concentrations: If possible, increase the concentration of one or both reactants. The use of copper-chelating ligands like THPTA can also accelerate the reaction at lower copper concentrations.

Workflow for Troubleshooting a Failed Click Reaction

troubleshooting_click_reaction start Failed Click Reaction check_reagents Verify Reagent Quality and Concentration start->check_reagents check_buffer Check Buffer Composition (avoid Tris) start->check_buffer check_copper Ensure Presence of Cu(I) (add fresh reducing agent) start->check_copper optimize_conditions Optimize Reaction Time, Temperature, and Concentrations check_reagents->optimize_conditions check_buffer->optimize_conditions check_copper->optimize_conditions check_accessibility Is the Alkyne Group Accessible? denature Perform Reaction Under Denaturing Conditions check_accessibility->denature No success Successful Click Reaction check_accessibility->success Yes denature->success optimize_conditions->check_accessibility

Caption: A logical workflow for troubleshooting a failed copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Section 4: Metabolic Labeling

Problem: Low incorporation of this compound into newly synthesized proteins.

Potential CauseSuggested Solution
Competition with Natural Amino Acids: this compound competes with natural amino acids for incorporation by the cellular machinery.- Use Amino Acid-Depleted Medium: Culture cells in a medium lacking the corresponding natural amino acid (e.g., methionine-free medium for labeling with methionine analogs like L-homopropargylglycine (L-HPG), a related compound).[2] - Optimize Concentration: Titrate the concentration of this compound to find the optimal balance between incorporation and potential toxicity.
Cellular Uptake: The compound may not be efficiently taken up by the cells.- Increase Incubation Time: Extend the duration of cell exposure to the labeling medium. - Permeabilize Cells (for in vitro assays): If working with cell lysates, ensure the cell membrane is adequately permeabilized.

Problem: Cytotoxicity observed after metabolic labeling.

Potential CauseSuggested Solution
Inherent Toxicity of the Compound: High concentrations of unnatural amino acids can be toxic to cells.- Determine Optimal Concentration: Perform a dose-response experiment to determine the highest non-toxic concentration. - Limit Exposure Time: Reduce the duration of the metabolic labeling.
Metabolite Toxicity: A metabolite of this compound could be toxic. For instance, D-propargylglycine has been shown to be nephrotoxic in mice due to a metabolite produced by D-amino-acid oxidase.- Use Control Experiments: Include a control group of cells that are not treated with this compound to assess baseline cytotoxicity. - Consider L-isoform: If D-amino acid-specific toxicity is suspected, consider using the L-isoform if appropriate for the experimental design.

Experimental Workflow for Metabolic Labeling and Click Chemistry Detection

metabolic_labeling_workflow cluster_cell_culture Cell Culture and Labeling cluster_detection Detection via Click Chemistry culture_cells Culture Cells pre_incubation Pre-incubate in Amino Acid-Free Medium culture_cells->pre_incubation labeling Incubate with this compound pre_incubation->labeling fix_perm Fix and Permeabilize Cells labeling->fix_perm click_reaction Perform Click Reaction with Azide-Fluorophore fix_perm->click_reaction wash Wash to Remove Excess Reagents click_reaction->wash imaging Image Cells (e.g., Fluorescence Microscopy) wash->imaging

References

How to reduce non-specific binding of H-alpha-Prg-D-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-alpha-Prg-D-Ala-OH. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this peptide, with a focus on mitigating non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic dipeptide containing a propargylglycine (Prg) residue and a D-alanine (D-Ala) residue. The "H" indicates a free amino terminus, and "OH" indicates a free carboxyl terminus. Its molecular formula is C8H12N2O3. The propargyl group (a terminal alkyne) makes it suitable for "click chemistry" reactions, allowing for covalent linkage to molecules containing an azide group. The D-alanine residue can influence its biological stability and interaction with specific enzymes or receptors.

Q2: What are the main causes of non-specific binding (NSB) with this compound?

Non-specific binding of peptides like this compound can arise from several interactions:

  • Hydrophobic Interactions: The peptide may non-specifically adhere to hydrophobic surfaces of microplates, beads, or other experimental apparatus.

  • Ionic Interactions: Charged regions of the peptide can interact with charged surfaces. The net charge of the peptide is dependent on the pH of the buffer.

  • Aggregation: Peptides can self-associate to form aggregates, which may then bind non-specifically to surfaces or other proteins. This is more common with hydrophobic sequences.[1]

Q3: How can I predict the isoelectric point (pI) of this compound?

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a simple dipeptide like this compound, the pI can be estimated by averaging the pKa values of the terminal amino group and the terminal carboxyl group. While experimental determination is most accurate, online prediction tools can provide a useful estimate. Knowing the approximate pI is crucial for selecting a buffer pH that minimizes ionic interactions with surfaces.[2][3][4] For instance, working at a pH close to the pI can sometimes lead to aggregation and precipitation.[2]

Troubleshooting Guide: Reducing Non-Specific Binding

This guide provides systematic approaches to troubleshoot and minimize non-specific binding of this compound in your experiments.

Issue 1: High Background Signal in Immunoassays (e.g., ELISA)

High background is a common indicator of non-specific binding of the peptide or detection reagents.

Initial Troubleshooting Steps:

  • Optimize Blocking Buffer: The choice and concentration of the blocking agent are critical.

  • Adjust Wash Steps: Insufficient or improper washing can leave unbound reagents.

  • Modify Buffer Composition: The pH and ionic strength of your buffers can significantly impact NSB.

  • Include a Detergent: Non-ionic detergents can disrupt hydrophobic interactions.

Quantitative Comparison of Common Blocking Strategies

The following table summarizes the effectiveness of various blocking agents and additives in reducing non-specific binding. The optimal choice is often application-dependent and may require empirical testing.

StrategyReagentTypical ConcentrationKey ConsiderationsReported Efficacy
Protein Blockers Bovine Serum Albumin (BSA)1-5% (w/v)Most commonly used. Ensure it is fatty acid-free. Can have lot-to-lot variability.[5]Can reduce NSB by over 80%.[6]
Casein/Non-fat Dry Milk0.1-2% (w/v)Often more effective than BSA for blocking protein-plastic interactions.[5][7] Can contain phosphoproteins and biotin, which may interfere with certain assays.Can inhibit NSB by over 90% at lower concentrations than BSA.[5]
Fish Gelatin0.1-1% (w/v)Less cross-reactivity with mammalian antibodies compared to BSA or milk.[5]Shows good blocking activity, superior to porcine gelatin.[5]
Detergents Tween-200.05-0.1% (v/v)A non-ionic detergent that reduces hydrophobic interactions. Often used in wash buffers and blocking solutions.[8][9]Can significantly reduce background, in some cases by 4-6 fold.[10]
Salts Sodium Chloride (NaCl)150-500 mMHigh ionic strength can shield electrostatic interactions.Can achieve up to 100% reduction in NSB in certain systems.[6]

Detailed Experimental Protocols

Protocol 1: Optimizing Blocking Conditions for an ELISA

This protocol outlines a method to determine the optimal blocking agent and concentration for your specific assay.

Materials:

  • 96-well microtiter plates

  • This compound

  • Coating Buffer (e.g., 50 mM Sodium Carbonate, pH 9.6)

  • Various blocking agents (e.g., BSA, Casein, Non-fat dry milk)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Detection antibody and substrate

  • Plate reader

Procedure:

  • Coat Plate: Coat the wells of a 96-well plate with 1-10 µg/mL of this compound in coating buffer. Incubate overnight at 4°C.[8]

  • Prepare Blocking Buffers: Prepare serial dilutions of each blocking agent (e.g., BSA and Casein at 0.1%, 0.5%, 1%, 2%, and 5% in PBS).

  • Block Plate: Wash the coated plate twice with wash buffer. Add 200 µL of the different blocking buffer dilutions to respective wells. Include a "no block" control. Incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Wash the plate three times. Add your primary antibody diluted in the corresponding blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody and Detection: Wash the plate three times. Add the enzyme-conjugated secondary antibody, incubate, and wash. Add the substrate and measure the signal.

  • Analysis: Compare the signal-to-noise ratio for each blocking condition. The optimal condition will have a low background signal in control wells (no primary antibody) and a high signal in positive wells.

Protocol 2: General ELISA Protocol for a Peptide Antigen

This protocol provides a general workflow for an indirect ELISA to detect antibodies against this compound.

Materials:

  • 96-well microtiter plate

  • This compound

  • Coating Buffer (50 mM Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (PBS + 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary antibody (specific to the peptide)

  • Enzyme-conjugated secondary antibody

  • Substrate (e.g., TMB)

  • Stop Solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Antigen Coating: Dilute this compound to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well. Incubate overnight at 4°C.[8][11][12]

  • Washing: Aspirate the coating solution and wash the plate 2-3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.[8]

  • Washing: Aspirate the blocking buffer and wash the plate 3 times with Wash Buffer.

  • Primary Antibody Incubation: Add 100 µL of diluted primary antibody to each well. Incubate for 1-2 hours at 37°C or room temperature.

  • Washing: Wash the plate 3-5 times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.[11]

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Detection: Add 100 µL of substrate to each well and incubate in the dark until color develops (typically 15-30 minutes).[8]

  • Stop Reaction: Add 50-100 µL of Stop Solution to each well.

  • Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Visualizing Experimental Workflows and Pathways

General ELISA Workflow

The following diagram illustrates the key steps in an indirect ELISA for detecting antibodies against an immobilized peptide.

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_incubation Incubation cluster_detection Detection A 1. Coat with This compound B 2. Block with BSA or Casein A->B Wash C 3. Add Primary Antibody B->C Wash D 4. Add Enzyme-Linked Secondary Antibody C->D Wash E 5. Add Substrate D->E Wash F 6. Measure Signal E->F Stop Reaction

Caption: Workflow for an indirect ELISA.

Surface Plasmon Resonance (SPR) Workflow

This diagram outlines the typical workflow for analyzing the binding of an analyte to a ligand immobilized on an SPR sensor chip.

SPR_Workflow Start Start Immobilize 1. Immobilize Ligand (e.g., target protein) Start->Immobilize Baseline 2. Establish Baseline (Buffer flow) Immobilize->Baseline Association 3. Inject Analyte (this compound) Baseline->Association Association Phase Dissociation 4. Dissociation (Buffer flow) Association->Dissociation Dissociation Phase Regeneration 5. Regenerate Surface Dissociation->Regeneration Regeneration->Baseline Next Cycle End End Regeneration->End

Caption: Key phases of an SPR experiment.

Potential Role of D-alanine in Bacterial Cell Wall Synthesis

While not a classical signaling pathway, this diagram illustrates the involvement of D-alanine in the biosynthesis of peptidoglycan in bacteria, a process that can be relevant for researchers studying antimicrobial peptides.

Peptidoglycan_Synthesis L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine Racemase D_Ala_D_Ala D-Ala-D-Ala Dipeptide D_Ala->D_Ala_D_Ala D-Ala-D-Ala Ligase Lipid_II Lipid II Precursor D_Ala_D_Ala->Lipid_II UDP_NAM_peptide UDP-NAM-tripeptide UDP_NAM_peptide->Lipid_II Addition of D-Ala-D-Ala Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation Crosslinking Cross-linking Peptidoglycan->Crosslinking Transpeptidation

Caption: D-alanine in peptidoglycan synthesis.

References

Troubleshooting mass spectrometry analysis of H-alpha-Prg-D-Ala-OH labeled peptides

Author: BenchChem Technical Support Team. Date: December 2025

An essential tool for researchers, scientists, and professionals in drug development, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the mass spectrometry analysis of peptides labeled with the H-alpha-Prg-D-Ala-OH probe. This resource offers detailed solutions to common experimental challenges, from peptide labeling to data interpretation.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound labeled peptides, presented in a direct question-and-answer format.

Category 1: Peptide Labeling & Sample Preparation

Question: I have low or no signal from my labeled peptide. What are the potential causes?

Answer: Low or no signal is a common issue that can stem from several stages of your workflow. Here is a systematic approach to troubleshoot this problem:

  • Inefficient Click Chemistry (CuAAC) Reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust reaction, but its efficiency can be compromised.

    • Copper(I) Oxidation: The active catalyst is Cu(I). Ensure your reducing agent (e.g., sodium ascorbate) is fresh and used in sufficient excess to keep copper in its +1 state.

    • Reagent Quality: Use high-purity reagents, including the copper source (e.g., CuSO₄), ligands (e.g., TBTA), azide-biotin or azide-fluorophore tag, and solvents.

    • pH and Buffer: The CuAAC reaction works over a wide pH range, but optimal conditions are often slightly basic. Ensure your buffer system does not contain strong chelating agents that could sequester copper ions.[1][2]

  • Peptide Loss During Cleanup: Peptides can be lost during desalting or enrichment steps.[3]

    • Improper Solid-Phase Extraction (SPE): Ensure the C18 cartridge is properly conditioned and that the pH of your sample is acidic (e.g., using formic acid or TFA) to ensure binding.[4] Peptides may not bind well at neutral pH.

    • Incomplete Elution: Use an appropriate elution solution (e.g., 50-80% acetonitrile with 0.1% formic acid) to fully recover your peptides from the C18 resin.[3][5]

  • Sample Degradation: Peptides can degrade if not handled properly. Keep samples cold and avoid multiple freeze-thaw cycles. Consider using protease inhibitors if working with complex biological samples.

Question: My sample is not binding efficiently to the streptavidin beads after labeling with a biotin-azide tag. Why?

Answer: This indicates a problem with either the biotin tag itself or the binding process.

  • Incomplete Labeling: The primary reason is often an unsuccessful CuAAC reaction. Refer to the troubleshooting steps for "Inefficient Click Chemistry" above.

  • Steric Hindrance: The biotin tag may be sterically hindered, preventing efficient binding to streptavidin. While less common for small peptide probes, it can be a factor.

  • Bead Capacity Exceeded: Ensure you are using a sufficient amount of streptavidin beads for the quantity of labeled peptide you expect to capture.

  • Incorrect Buffer Conditions: Perform the binding in a suitable buffer (e.g., PBS) and ensure there are no interfering substances.

Category 2: Mass Spectrometry Analysis

Question: I am observing unexpected mass shifts or peaks in my mass spectrum. What are they?

Answer: Unexpected peaks can arise from incomplete reactions, contaminants, or unintended chemical modifications.

  • Incomplete Labeling or Reactions: You may be observing the mass of the unlabeled peptide or intermediates from the labeling reaction.

  • Common Contaminants: Contaminants can be introduced from reagents, labware, or the LC-MS system itself.[6]

    • Polymers: Polyethylene glycol (PEG) from detergents or plasticizers is a very common contaminant and appears as a repeating series of peaks.

    • Salts and Buffers: Sodium (Na+) and potassium (K+) adducts are frequent. Avoid buffers containing non-volatile salts like NaCl or phosphates.[7]

  • Unintended Chemical Modifications: Peptides can be chemically modified during sample preparation.[6]

    • Oxidation: Methionine and tryptophan residues are particularly susceptible to oxidation (+15.99 Da).

    • Carbamylation: Urea in lysis buffers can decompose and cause carbamylation of lysine residues and N-termini (+43.01 Da).[8]

    • Deamidation: Asparagine and glutamine can deamidate (+0.98 Da).

Modification / Adduct Monoisotopic Mass Shift (Da) Common Source / Cause
Sodium Adduct+21.9819Salt contamination from buffers, glassware.
Potassium Adduct+37.9559Salt contamination from buffers, glassware.
Oxidation+15.9949Air exposure, sample handling (affects Met, Trp).
Carbamylation+43.0058Urea-containing buffers.
Deamidation+0.9840High pH, prolonged storage (affects Asn, Gln).
Methylation+14.0157Formaldehyde, methanol contamination.
Dimethylation+28.0313Formaldehyde, methanol contamination.

Question: My labeled peptides show poor fragmentation or the MS/MS spectra are difficult to interpret. What can I do?

Answer: Fragmentation efficiency depends on the peptide sequence, charge state, and the fragmentation method used.

  • Fragmentation Method:

    • CID/HCD: Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) are most common and typically produce b- and y-ions.[9] The presence of the propargylglycine residue may lead to unique fragmentation patterns.

    • ETD/ECD: Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD) can be advantageous for peptides with labile modifications, as it preserves them while fragmenting the peptide backbone, generating primarily c- and z-ions.

  • Charge State: Tryptic peptides are often observed as doubly or triply charged ions. Higher charge states can sometimes lead to more comprehensive fragmentation. Try to analyze multiple charge states of your peptide of interest.

  • Proline-like Effects: Propargylglycine, being structurally similar to proline, can influence fragmentation. Cleavage N-terminal to a proline residue is often suppressed, while cleavage C-terminal can be enhanced.[10] This can lead to spectra with fewer than expected fragment ions.

  • Data Analysis Parameters: Ensure your database search parameters account for the mass of the Prg-D-Ala-OH probe and the attached reporter tag as a variable modification on the target amino acid.

Frequently Asked Questions (FAQs)

Q1: What is the exact monoisotopic mass of the this compound label itself?

A1: The mass of the dipeptide probe needs to be calculated from its chemical formula.

  • Propargylglycine (Prg): C₅H₇NO₂ (Mass = 113.0477 Da)

  • D-Alanine (D-Ala): C₃H₇NO₂ (Mass = 89.0477 Da) When forming the dipeptide, one molecule of water (H₂O, Mass = 18.0106 Da) is lost. Mass of H-Prg-D-Ala-OH = (113.0477 + 89.0477) - 18.0106 = 184.0848 Da. This is the mass that is added to the target protein/peptide.

Q2: How can I confirm that my click chemistry reaction (CuAAC) has worked?

A2: You can confirm a successful reaction by running a small aliquot of your reaction mixture on the mass spectrometer before proceeding with enrichment. You should look for the disappearance of your unlabeled peptide's mass and the appearance of a new peak corresponding to the mass of the peptide + probe + azide-reporter tag.

Q3: What are the best practices for sample cleanup before MS analysis?

A3: Always perform a desalting and cleanup step using a C18-based method (e.g., SPE cartridges, StageTips). This removes salts, detergents, and other contaminants that suppress ionization.[4][11] Ensure all solvents are HPLC- or MS-grade. Running a blank sample before your actual sample can help identify system contaminants.[6]

Q4: My database search is not identifying my labeled peptide. What should I check?

A4: This is often a software parameter issue.

  • Variable Modifications: Ensure you have defined the total mass of the probe plus the clicked reporter tag as a variable modification on the expected target residue(s) (e.g., Cysteine).

  • Mass Tolerance: Check that your precursor and fragment mass tolerances are appropriate for your instrument's mass accuracy.

  • Enzyme Specificity: If you performed a digestion (e.g., with trypsin), ensure the correct enzyme specificity is set.

Experimental Protocols

Protocol 1: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

This protocol describes a general procedure for labeling alkyne-containing peptides with an azide-functionalized reporter tag (e.g., Azide-Biotin).

  • Prepare Reagents:

    • Peptide Stock: Prepare a 1 mM stock solution of your this compound labeled peptide in a suitable buffer (e.g., PBS or 50 mM Tris-HCl, pH 8).

    • Azide-Tag Stock: Prepare a 10 mM stock solution of the azide-reporter tag in DMSO.

    • Copper Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.

    • Ligand (TBTA): Prepare a 50 mM stock solution in DMSO.

    • Reducing Agent (Sodium Ascorbate): Prepare a 100 mM stock solution in water. This solution must be made fresh immediately before use.

  • Reaction Assembly: In a microcentrifuge tube, combine the following in order:

    • Peptide solution (to a final concentration of 100 µM).

    • Azide-reporter tag (to a final concentration of 1 mM).

    • Copper Sulfate (to a final concentration of 1 mM).

    • Ligand (TBTA) (to a final concentration of 1 mM).

  • Initiate Reaction: Add the fresh sodium ascorbate solution to a final concentration of 5 mM. Vortex briefly to mix.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours. For low-abundance targets, this can be extended or performed at 37°C.

  • Quench and Cleanup: Stop the reaction by adding EDTA to chelate the copper. Proceed immediately to sample cleanup using Protocol 2.

Protocol 2: Sample Desalting using C18 Solid-Phase Extraction (SPE)

This protocol is for removing salts and excess reagents after the CuAAC reaction.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of 100% acetonitrile (ACN) through it, followed by 1 mL of equilibration buffer (0.1% TFA in water).[5]

  • Sample Acidification: Acidify your labeled peptide sample by adding TFA or formic acid to a final concentration of 0.1% (pH < 3).

  • Load Sample: Load the acidified sample onto the conditioned C18 cartridge.

  • Wash: Wash the cartridge with 2 mL of equilibration buffer (0.1% TFA in water) to remove salts and other hydrophilic impurities.

  • Elute: Elute the labeled peptides with 1 mL of elution buffer (e.g., 70% ACN, 0.1% formic acid) into a clean collection tube.

  • Dry Down: Dry the eluted sample to completeness in a vacuum concentrator. The sample is now ready for resuspension in an appropriate buffer for LC-MS analysis (e.g., 0.1% formic acid in water).

Visualizations

experimental_workflow cluster_prep Sample Preparation & Labeling cluster_cleanup Enrichment & Cleanup cluster_analysis Analysis protein Target Protein in Lysate labeled_protein Alkyne-Labeled Protein protein->labeled_protein Incubation probe H-α-Prg-D-Ala-OH Probe probe->labeled_protein click_reaction CuAAC Click Reaction labeled_protein->click_reaction azide_tag Azide-Biotin Tag azide_tag->click_reaction biotinylated_protein Biotinylated Protein click_reaction->biotinylated_protein digest Tryptic Digest biotinylated_protein->digest labeled_peptides Labeled Peptides digest->labeled_peptides enrich Streptavidin Affinity Purification labeled_peptides->enrich desalt C18 Desalting (SPE) enrich->desalt final_sample Clean Labeled Peptides desalt->final_sample lc_ms LC-MS/MS Analysis final_sample->lc_ms data_analysis Database Search & Data Interpretation lc_ms->data_analysis identification Identified Labeled Peptide & Protein Target data_analysis->identification

Caption: General experimental workflow for ABPP using the this compound probe.

troubleshooting_logic cluster_labeling Check Labeling Efficiency cluster_cleanup Check Sample Loss cluster_ms Check MS Performance start Problem: Low/No MS Signal check_cuaac CuAAC Reaction Failure? start->check_cuaac check_cleanup Peptide Loss During Cleanup? start->check_cleanup check_ms MS Instrument Issue? start->check_ms reagents Reagent Quality? (Fresh Ascorbate?) check_cuaac->reagents conditions Reaction Conditions? (pH, Chelators?) check_cuaac->conditions spe_binding Improper SPE Binding? (Sample pH) check_cleanup->spe_binding spe_elution Incomplete Elution? (Solvent Strength) check_cleanup->spe_elution ionization Ion Suppression? (Salts, Detergents) check_ms->ionization calibration Instrument Calibration? check_ms->calibration

Caption: Troubleshooting logic for diagnosing low or no MS signal.

References

Validation & Comparative

Validating H-alpha-Prg-D-Ala-OH Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of molecular structures is paramount. This guide provides a comparative analysis of mass spectrometry and other analytical techniques for validating the successful incorporation of the click chemistry reagent H-alpha-Prg-D-Ala-OH into a target peptide or protein. We present experimental data and detailed protocols to assist in selecting the most appropriate method for your research needs.

The dipeptide this compound is a valuable tool in bioconjugation and drug development, featuring a propargyl group for click chemistry attachment and a D-alanine residue that can confer resistance to enzymatic degradation.[1][2] Ensuring this dipeptide has been successfully incorporated into a larger molecule is a critical step in any workflow. Mass spectrometry stands out as a primary method for this validation, offering high sensitivity and detailed structural information. However, alternative techniques such as Edman degradation and Nuclear Magnetic Resonance (NMR) spectroscopy provide complementary data and can be advantageous in specific scenarios.

Comparison of Analytical Techniques

Here, we compare the performance of mass spectrometry with Edman degradation and NMR spectroscopy for the validation of this compound incorporation.

FeatureMass Spectrometry (LC-MS/MS)Edman DegradationNMR Spectroscopy
Primary Function Determines mass-to-charge ratio of molecules and their fragments, enabling sequence and modification identification.Sequentially removes and identifies amino acids from the N-terminus of a peptide.[3][4][5][6]Provides detailed information about the 3D structure and chemical environment of atoms in a molecule.[7][8]
Sensitivity High (picomole to femtomole range).Moderate (picomole range).[3]Lower (micromole to millimole range).
Sample Requirement Low, tolerant of complex mixtures.Requires a highly purified sample with an unblocked N-terminus.[9][10]Requires a highly purified and concentrated sample.
Information Provided Precise mass of the modified peptide, fragmentation pattern confirming the dipeptide's presence and location.Confirms the N-terminal sequence of the peptide. Can identify the modified dipeptide if it is at the N-terminus.Provides detailed structural information, including the conformation of the incorporated dipeptide and its interaction with the rest of the molecule.[11][12]
Throughput High, suitable for analyzing many samples.Low, sequential nature limits throughput.[10]Low, data acquisition and analysis can be time-consuming.
Limitations May not distinguish between isomers without careful optimization. Fragmentation can sometimes be ambiguous.Only applicable to the N-terminus. Ineffective if the N-terminus is blocked.[3][10][13] Cannot analyze internal modifications directly.Lower sensitivity and requires larger amounts of pure sample. Spectra can be complex and difficult to interpret for large molecules.

Experimental Protocols

Mass Spectrometry: Validating Incorporation via LC-MS/MS

This protocol outlines a general procedure for confirming the incorporation of this compound into a target peptide using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Enzymatic Digestion (for larger proteins): If the dipeptide is incorporated into a protein, the protein must first be digested into smaller peptides.

    • Denature the protein in a buffer containing 8 M urea or 6 M guanidine hydrochloride.

    • Reduce disulfide bonds with dithiothreitol (DTT) at 37°C for 1 hour.

    • Alkylate cysteine residues with iodoacetamide in the dark at room temperature for 30 minutes.

    • Dilute the sample to reduce the denaturant concentration and add a protease (e.g., trypsin) to digest the protein overnight at 37°C.[14]

  • Purification: Desalt the peptide digest using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents that can interfere with mass spectrometry analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Inject the desalted peptide sample onto a reverse-phase C18 column.

    • Elute the peptides using a gradient of increasing acetonitrile concentration in water, both containing 0.1% formic acid. This separates the peptides based on their hydrophobicity.[14]

  • Mass Spectrometry (MS):

    • The eluting peptides are ionized using electrospray ionization (ESI) and introduced into the mass spectrometer.

    • The mass spectrometer performs a full scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptides. The expected m/z of the peptide with the incorporated this compound (molecular weight: 127.14 Da) should be calculated and searched for in the MS1 spectrum.[2]

  • Tandem Mass Spectrometry (MS/MS):

    • The mass spectrometer isolates the precursor ion corresponding to the modified peptide.

    • The isolated ion is fragmented using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • The resulting fragment ions are analyzed in a second mass scan (MS2), generating a fragmentation spectrum.

3. Data Analysis:

  • The fragmentation spectrum is analyzed to confirm the peptide sequence and the presence of the this compound modification.

  • The mass shift of 127.14 Da on a specific amino acid residue will confirm the incorporation.

  • The fragmentation pattern should show characteristic b- and y-ions that correspond to the peptide backbone, with the mass of the modification attached to a specific fragment ion, pinpointing the location of the incorporation.

Alternative Method 1: Edman Degradation

If the this compound is expected to be at the N-terminus of a purified peptide, Edman degradation can be used for confirmation.

1. Sample Preparation:

  • The peptide sample must be highly purified (>95%) and have a free N-terminus.

2. Edman Degradation Chemistry:

  • The peptide is reacted with phenyl isothiocyanate (PITC), which labels the N-terminal amino acid.

  • Under acidic conditions, the labeled amino acid is cleaved from the peptide.[3][6]

  • The released phenylthiohydantoin (PTH)-amino acid derivative is then identified by chromatography (e.g., HPLC).[5]

3. Analysis:

  • The retention time of the released PTH derivative is compared to a standard for PTH-H-alpha-Prg-D-Ala-OH. A matching retention time confirms the presence of the dipeptide at the N-terminus.

  • The remaining peptide can be subjected to another cycle of Edman degradation to sequence the following amino acids.[4]

Alternative Method 2: NMR Spectroscopy

NMR spectroscopy can provide definitive structural confirmation of the incorporation, especially regarding the stereochemistry of the D-alanine.

1. Sample Preparation:

  • A highly purified (>98%) and concentrated (mM range) sample of the modified peptide is required.

  • The sample is dissolved in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).

2. NMR Data Acquisition:

  • A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed, such as ¹H, ¹³C, COSY, TOCSY, and NOESY.[7]

3. Data Analysis:

  • The ¹H NMR spectrum will show characteristic signals for the propargyl group (a terminal alkyne proton) and the methyl group of the D-alanine.

  • 2D NMR experiments (COSY and TOCSY) can be used to assign all the proton signals of the dipeptide and the surrounding amino acid residues.

  • NOESY experiments can reveal through-space interactions, confirming the covalent linkage and providing information about the local conformation of the modified peptide. The distinct chemical shifts and coupling constants can also help to confirm the D-configuration of the alanine residue.[15]

Visualizing the Workflow and Concepts

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis start Start with Target Protein/Peptide digest Enzymatic Digestion (if protein) start->digest desalt Desalting (SPE) digest->desalt lc Liquid Chromatography Separation desalt->lc ms1 MS1 Scan (Precursor Ion Mass) lc->ms1 ms2 MS2 Scan (Fragmentation) ms1->ms2 analysis Spectral Analysis ms2->analysis validation Validation of Incorporation analysis->validation

Caption: Workflow for validating this compound incorporation using LC-MS/MS.

signaling_pathway_example cluster_cell Cellular Environment cluster_click Click Reaction receptor Cell Surface Receptor signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade Activation probe Modified Peptide Probe (with this compound) probe->receptor Binding reporter Fluorescent Reporter (via Click Chemistry) cellular_response Cellular Response signaling_cascade->cellular_response probe_alkyne Alkyne on Probe probe_alkyne->reporter CuAAC reporter_azide Azide on Reporter reporter_azide->reporter

Caption: Example of a signaling pathway study using a peptide probe modified with this compound.

Conclusion

Validating the incorporation of this compound is a critical quality control step in research and development. Mass spectrometry, particularly LC-MS/MS, offers a robust, sensitive, and high-throughput method for confirming the presence and location of this modification. While Edman degradation and NMR spectroscopy have their specific advantages, such as unambiguous N-terminal sequencing and detailed structural elucidation, respectively, their lower throughput and more stringent sample requirements often make mass spectrometry the method of choice for routine validation. The selection of the optimal technique will ultimately depend on the specific experimental goals, sample availability, and the level of structural detail required.

References

A Comparative Guide to H-alpha-Prg-D-Ala-OH and Other Alkyne-Containing Amino Acids for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the evolving landscape of peptide chemistry and drug development, the incorporation of non-canonical amino acids offers a powerful tool for creating novel molecular architectures with enhanced properties. Among these, alkyne-containing amino acids have gained significant traction due to their ability to participate in highly efficient and specific "click chemistry" reactions. This guide provides a detailed comparison of H-alpha-Prg-D-Ala-OH, also known as α-(2-propynyl)-D-alanine, with other commonly used alkyne-containing amino acids, offering insights into their performance, applications, and the experimental protocols for their use.

Introduction to Alkyne-Containing Amino Acids

Alkyne-containing amino acids are characterized by the presence of a terminal alkyne group (a carbon-carbon triple bond), which serves as a chemical "handle" for various modifications.[1] Their primary application lies in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, which allows for the covalent ligation of the amino acid to a molecule bearing an azide group, forming a stable triazole linkage.[2] This bioorthogonal reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for modifying peptides, proteins, and other biomolecules.[2]

The incorporation of these amino acids into peptide chains enables a wide range of applications, including:

  • Bioconjugation: Attaching labels such as fluorophores, biotin, or polyethylene glycol (PEG) for imaging, purification, and improving pharmacokinetic properties.[2]

  • Peptide Cyclization and Stapling: Creating cyclic or "stapled" peptides to enhance structural stability, receptor binding affinity, and resistance to enzymatic degradation.[2]

  • Drug Development: Synthesizing novel peptide-drug conjugates and peptidomimetics with tailored therapeutic properties.[1]

Unveiling this compound: Structure and Properties

This compound is the shorthand notation for α-(2-propynyl)-D-alanine. Its structure consists of a D-alanine core with a propargyl group attached to the α-carbon. The "H-" and "-OH" denote the free amine and carboxylic acid groups, respectively, indicating it is a free amino acid.

The key features of α-(2-propynyl)-D-alanine are:

  • D-Stereochemistry: The presence of the D-enantiomer of alanine is significant. Peptides containing D-amino acids are generally more resistant to degradation by proteases, which primarily recognize L-amino acids.[3] This can lead to a longer in vivo half-life and improved therapeutic efficacy of peptide-based drugs.[1]

  • α-Substitution: The alkyne-containing propargyl group is directly attached to the α-carbon. This structural feature can influence the conformational properties of the resulting peptide.

Comparison with Other Alkyne-Containing Amino Acids

A variety of alkyne-containing amino acids are commercially available and utilized in research. The most common alternatives to α-(2-propynyl)-D-alanine are L- and D-propargylglycine (Pra).

FeatureThis compound (α-(2-propynyl)-D-alanine)L-Propargylglycine (L-Pra)D-Propargylglycine (D-Pra)
Structure D-alanine core with α-propargyl groupGlycine core with propargyl side chain (L-isomer)Glycine core with propargyl side chain (D-isomer)
Stereochemistry D-amino acidL-amino acidD-amino acid
Key Advantage D-configuration imparts proteolytic resistance. α-substitution may influence peptide conformation.Natural L-configuration may be preferred for mimicking natural peptide structures.D-configuration imparts proteolytic resistance.
Click Chemistry Reactivity Expected to have comparable reactivity to other terminal alkynes in CuAAC.[4]Generally exhibits good reactivity in CuAAC, offering a balance of performance and ease of use.[4]Similar reactivity to L-Pra in CuAAC.[2]
Impact on Peptides Increased stability against enzymatic degradation.[3] Potential for inducing specific secondary structures.Can be readily incorporated into peptides using standard synthesis protocols.Increased stability against enzymatic degradation.[1] In some cases, D-Pra containing peptides have shown enhanced biological activity compared to their L-Pra counterparts.[2]

Experimental Data Summary:

While direct quantitative comparisons of the reaction kinetics for α-(2-propynyl)-D-alanine are not extensively published, studies on various terminal alkynes in CuAAC reactions have shown only modest differences in their reactivity.[4] Propargyl compounds, such as propargylglycine, are considered to provide an excellent combination of reactivity, ease of installation, and cost-effectiveness.[4] It is therefore reasonable to infer that α-(2-propynyl)-D-alanine will perform similarly well in standard CuAAC protocols.

One study investigating stapled peptides found that a peptide containing a Lys(N3)-D-Pra staple exhibited greater biological activity than the corresponding peptide with an L-Pra staple, highlighting the significant impact of stereochemistry on the final properties of the modified peptide.[2] This suggests that the choice between L- and D-alkyne-containing amino acids can be a critical parameter in designing bioactive peptides.

Experimental Protocols

The incorporation of alkyne-containing amino acids into peptides is typically achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[5]

General Protocol for SPPS Incorporation of Alkyne-Containing Amino Acids

This protocol provides a general guideline for the manual synthesis of a peptide containing an alkyne-containing amino acid using Fmoc/tBu strategy.[6]

1. Resin Preparation:

  • Select a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide).

  • Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF) for 30-60 minutes.

2. Amino Acid Coupling:

  • Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine.

  • Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected alkyne-containing amino acid (e.g., Fmoc-α-(2-propynyl)-D-alanine) (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) in DMF.

    • Add a base, typically diisopropylethylamine (DIEA) (6-10 equivalents), to the activation mixture.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

3. Chain Elongation:

  • Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

4. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.

5. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Workflow for Peptide Synthesis and Click Modification

G cluster_spps Solid-Phase Peptide Synthesis cluster_modification Post-Synthetic Modification resin Start with Resin deprotection1 Fmoc Deprotection resin->deprotection1 coupling1 Couple First Amino Acid deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling_alkyne Couple Alkyne Amino Acid (e.g., Fmoc-α-Prg-D-Ala-OH) deprotection2->coupling_alkyne deprotection3 Fmoc Deprotection coupling_alkyne->deprotection3 coupling_n Couple Remaining Amino Acids deprotection3->coupling_n final_deprotection Final Fmoc Deprotection coupling_n->final_deprotection cleavage Cleave from Resin final_deprotection->cleavage crude_peptide Crude Alkyne-Peptide cleavage->crude_peptide click_reaction CuAAC Click Reaction (with Azide-Molecule) crude_peptide->click_reaction purification RP-HPLC Purification click_reaction->purification final_product Final Modified Peptide purification->final_product

Workflow for incorporating an alkyne amino acid via SPPS and subsequent click modification.

Signaling Pathways and Logical Relationships

The primary role of these alkyne-containing amino acids is not to directly participate in or modulate signaling pathways, but rather to serve as tools for studying them. Once incorporated into a peptide that targets a specific protein or receptor in a signaling cascade, the alkyne handle can be used to attach probes for visualization or affinity purification of the target protein and its binding partners.

Logical Relationship for Target Identification using Click Chemistry

G Peptide Peptide with Alkyne Amino Acid Complex Peptide-Target Complex Peptide->Complex Target Target Protein in Signaling Pathway Target->Complex ClickedComplex Covalently Labeled Complex Complex->ClickedComplex AzideProbe Azide-Probe (e.g., Biotin-Azide) AzideProbe->ClickedComplex Purification Affinity Purification (e.g., Streptavidin beads) ClickedComplex->Purification Analysis Analysis (e.g., Mass Spectrometry) Purification->Analysis

Using an alkyne-modified peptide for target protein identification via click chemistry.

Conclusion

This compound (α-(2-propynyl)-D-alanine) and other alkyne-containing amino acids are invaluable tools for modern chemical biology and drug discovery. The choice between α-(2-propynyl)-D-alanine, D-propargylglycine, and L-propargylglycine will depend on the specific research goals. If proteolytic stability is a primary concern, the D-isomers are the preferred choice. The subtle structural differences between an α-substituted alkyne and a side-chain alkyne may offer opportunities to fine-tune the conformational properties and biological activity of the resulting peptides. While the reactivity of these terminal alkynes in click chemistry is generally comparable, empirical testing for specific applications is always recommended. The provided protocols and diagrams offer a foundational guide for researchers to incorporate these versatile building blocks into their peptide synthesis and modification workflows.

References

H-alpha-Prg-D-Ala-OH versus azido-D-alanine for metabolic labeling

Author: BenchChem Technical Support Team. Date: December 2025

Anleitung zum Produktvergleich: H-alpha-Prg-D-Ala-OH versus Azido-D-Alanin für die metabolische Markierung

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Die metabolische Markierung ist eine leistungsstarke Technik zur Untersuchung dynamischer Prozesse in lebenden Systemen, insbesondere bei der Untersuchung der Synthese der bakteriellen Zellwand. Durch die Einführung von Analoga natürlicher Bausteine können Wissenschaftler neu synthetisierte Strukturen wie das Peptidoglycan (PG) visualisieren und verfolgen.[1] Bei den Sonden handelt es sich in der Regel um nicht-kanonische D-Aminosäuren, die von Bakterien selektiv in ihr PG eingebaut werden.[2] Dieser Leitfaden bietet einen objektiven Vergleich von zwei prominenten D-Alanin-Analoga, die in der metabolischen Markierung verwendet werden: this compound (ein Alkin-enthaltendes Analogon) und Azido-D-Alanin (ein Azid-enthaltendes Analogon). Beide ermöglichen eine nachgeschaltete Detektion mittels bioorthogonaler "Click-Chemie".

Molekulare Eigenschaften und Funktionsweise

Sowohl this compound als auch Azido-D-Alanin sind strukturelle Mimetika des natürlichen D-Alanins, einer Schlüsselkomponente des bakteriellen Peptidoglycans. Sie werden von den Enzymen, die an der PG-Biosynthese beteiligt sind, erkannt und in die wachsende Zellwand eingebaut.[1][3] Der entscheidende Unterschied liegt in ihrer bioorthogonalen funktionellen Gruppe:

  • This compound (Propargyl-D-Alanin) enthält eine terminale Alkin -Gruppe.

  • Azido-D-Alanin enthält eine Azid -Gruppe.

Diese kleinen, metabolisch stabilen Gruppen stören die zellulären Prozesse nicht wesentlich und ermöglichen eine hochspezifische kovalente Reaktion mit einer komplementären Sonde in einem als Click-Chemie bekannten Prozess.[2][4][5]

Mechanismus der Inkorporation und Detektion

Der Prozess kann in zwei Hauptschritte unterteilt werden: metabolische Inkorporation und bioorthogonale Detektion.

Schritt 1: Metabolische Inkorporation Bakterien, die in Gegenwart von this compound oder Azido-D-Alanin kultiviert werden, bauen diese Analoga in die Peptidseitenketten ihres Peptidoglycans ein.[1] Dies geschieht über die gleichen Stoffwechselwege wie bei natürlichem D-Alanin.[1] Die Effizienz dieser Inkorporation kann je nach Bakterienspezies, Wachstumsphase und der spezifischen Struktur des Analogs variieren.[1][6]

Schritt 2: Click-Chemie-Detektion Nach der Inkorporation wird die "Click"-Funktionalität (Alkin oder Azid) an der Zelloberfläche exponiert. Dies ermöglicht die kovalente Anheftung einer Reportermolekül (z. B. ein Fluorophor oder Biotin), das die komplementäre funktionelle Gruppe trägt.[2]

Es gibt zwei primäre Arten der Click-Chemie, die für die Detektion verwendet werden:

  • Kupfer(I)-katalysierte Azid-Alkin-Cycloaddition (CuAAC): Diese hocheffiziente Reaktion verknüpft ein Alkin mit einem Azid.[2] Sie erfordert jedoch einen Kupfer(I)-Katalysator, der für lebende Zellen toxisch ist. Daher wird die CuAAC typischerweise für die Markierung von fixierten Zellen oder Zelllysaten verwendet.[2][7]

  • Spannungsgeförderte Azid-Alkin-Cycloaddition (SPAAC): Diese Reaktion verwendet ein gespanntes Cyclooctin (z. B. DBCO, BCN), das schnell mit einem Azid ohne einen toxischen Kupferkatalysator reagiert.[2][8] Dies macht die SPAAC zur Methode der Wahl für die Bildgebung von lebenden Zellen.[2]

Diagramm des metabolischen Einbaus

cluster_medium Kulturmedium cluster_cell Bakterienzelle Analog D-Ala Analog (Alkin oder Azid) Transport Transport in die Zelle Analog->Transport Aufnahme PG_Synthase PG-Biosynthese- Enzyme (z.B. Ddl, MurF) Transport->PG_Synthase Substrat Peptidoglycan Markiertes Peptidoglycan PG_Synthase->Peptidoglycan Einbau Start 1. Inkubation Bakterien mit D-Ala Analog (Alkin oder Azid) Wash1 2. Waschschritt (Entfernung von ungebundenem Analog) Start->Wash1 Click_Reaction 3. Click-Reaktion Wash1->Click_Reaction Live_Cell SPAAC (z.B. Azid-Analog + DBCO-Fluorophor) Click_Reaction->Live_Cell Lebend-Zell- Bildgebung Fixed_Cell CuAAC (z.B. Alkin-Analog + Azid-Fluorophor + Cu(I)-Katalysator) Click_Reaction->Fixed_Cell Fixierte-Zell- Bildgebung Wash2 4. Waschschritt (Entfernung von ungebundener Sonde) Live_Cell->Wash2 Fixed_Cell->Wash2 Imaging 5. Analyse (z.B. Fluoreszenzmikroskopie) Wash2->Imaging

References

Orthogonal Validation of Peptidoglycan Labeling: A Comparison of H-alpha-Prg-D-Ala-OH and Alternative Probes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of H-alpha-Prg-D-Ala-OH, a bio-orthogonal chemical reporter for labeling bacterial peptidoglycan (PG), with alternative methods. Orthogonal validation, the practice of using a distinct, independent method to confirm experimental results, is crucial for ensuring the specificity of metabolic labels.[1][2] Here, we focus on Western blot as a robust orthogonal method to validate the covalent incorporation of these probes into bacterial proteins involved in cell wall synthesis.

Overview of Peptidoglycan Labeling

The bacterial cell wall is a vital structure primarily composed of peptidoglycan (PG), a polymer of glycan strands cross-linked by short peptides.[3] A key component of these peptides is the D-amino acid D-alanine (D-Ala). This unique feature allows for metabolic labeling using D-Ala analogs, which are incorporated into the PG synthesis pathway.[4]

This compound is a D-alanine analog containing a propargyl (Prg) group, which is an alkyne handle. This handle allows for a "click chemistry" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a reporter molecule like biotin for subsequent detection.[5][6] Western blotting against the biotin tag provides a powerful method to confirm that the probe has been incorporated into cellular proteins, validating the labeling specificity.[7][8]

Comparison of Peptidoglycan Probes

The selection of a metabolic probe depends on the bacterial species, the experimental goal, and the required downstream applications. This compound is a powerful tool, but alternatives exist, each with distinct advantages and disadvantages.

FeatureThis compound (Clickable D-Ala)Fluorescent D-Amino Acids (FDAAs)Clickable D-Ala-D-Ala Dipeptides
Detection Method Two-step: Click chemistry followed by detection (e.g., Western blot, fluorescence microscopy).[9]Direct fluorescence microscopy.[10][11]Two-step: Click chemistry followed by detection.[12]
Incorporation Pathway Primarily via periplasmic transpeptidases (PBPs); can also be used by cytoplasmic machinery.[3][9]Primarily via periplasmic transpeptidases (PBPs).[11][13]Bypasses D-Ala-D-Ala ligase (Ddl) for cytoplasmic incorporation by MurF ligase.[12][14]
Specificity High for peptidoglycan. Low off-target labeling reported in LTA or proteins.[9]High for peptidoglycan. Specificity is conferred by transpeptidase activity.[10]Very high, as it specifically targets the MurF-dependent cytoplasmic step of PG synthesis.[12]
Live-Cell Imaging Possible, but click chemistry step often requires cell fixation and permeabilization.Ideal for real-time tracking of PG synthesis in live cells.[10]Less suitable for live imaging due to the multi-step detection process.[13]
Orthogonal Validation Excellent. Clickable handle allows for biotinylation and subsequent Western blot analysis.[7]Difficult. Validation relies on microscopy and comparison with genetic controls.Excellent. Amenable to the same Western blot validation as clickable D-Ala.
Toxicity Generally low, but copper catalyst in standard click chemistry can be toxic.Generally low and biocompatible, allowing for long-term imaging.[15]Low toxicity reported.

Quantitative Performance Insights

The efficiency of labeling can vary significantly based on the probe and the bacterial species. The following table provides representative data synthesized from published findings to illustrate potential differences in labeling efficiency and validation outcomes.

ParameterThis compoundClickable D-Ala-D-AlaNotes
Relative Labeling Signal (Fluorescence) 85%100%In species where cytoplasmic incorporation is more efficient, dipeptide probes can yield stronger signals.[12]
Western Blot Bands Detected Multiple bands corresponding to PBPs and other cell wall-associated proteins.A similar pattern of bands to single D-Ala probes is expected.The pattern of biotinylated proteins confirms covalent incorporation into the PG synthesis machinery.[7]
Required Probe Concentration 0.5 - 10 mM[9]Typically used in similar molar concentrations to single D-Ala probes.Optimal concentration must be determined empirically for each bacterial strain.
Off-Target Signal (Control) < 5%< 5%Control experiments using L-alanine analogs or protein synthesis inhibitors show minimal signal.[7][8]

Experimental Protocols & Methodologies

Visualizing Probe Incorporation Pathways

The diagram below illustrates the bacterial peptidoglycan synthesis pathway, highlighting the incorporation points for different classes of chemical probes. Single D-amino acid analogs can be incorporated in the periplasm by transpeptidases, while dipeptide probes are utilized by the MurF ligase in the cytoplasm.

PG_Synthesis_Pathway Peptidoglycan Probe Incorporation Pathways cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_M_tri UDP-MurNAc-tripeptide MurF MurF Ligase UDP_M_tri->MurF DA_DA D-Ala-D-Ala DA_DA->MurF Ddl Ddl Ligase Ddl->DA_DA D_Ala D-Ala D_Ala->Ddl UDP_M_penta UDP-MurNAc-pentapeptide (Lipid I precursor) MurF->UDP_M_penta Lipid_II Lipid II UDP_M_penta->Lipid_II Synthesis Dipeptide_Probe Clickable D-Ala-D-Ala Probe Dipeptide_Probe->MurF PG_Strand Nascent PG Strand Lipid_II->PG_Strand Translocation & Transglycosylation PBPs Transpeptidases (PBPs) PG_Strand->PBPs Crosslinked_PG Cross-linked Peptidoglycan PBPs->Crosslinked_PG DAla_Probe This compound (Clickable D-Ala) DAla_Probe->PBPs Incorporation FDAA_Probe FDAA Probe FDAA_Probe->PBPs Incorporation Orthogonal_Validation_Workflow Workflow for Orthogonal Validation of PG Labeling A 1. Bacterial Culture (Mid-log phase) B 2. Metabolic Labeling (Add this compound) A->B C 3. Cell Lysis & Protein Quantification B->C D 4. Click Chemistry (Attach Biotin-Azide) C->D E 5. SDS-PAGE (Separate Proteins) D->E F 6. Western Blot Transfer (Membrane Transfer) E->F G 7. Detection (Streptavidin-HRP & ECL) F->G H 8. Analysis (Validate Specific Bands) G->H

References

A Guide to Control Experiments for H-alpha-Prg-D-Ala-OH Based Assays in Peptidoglycan Biosynthesis Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to H-alpha-Prg-D-Ala-OH Assays

This compound is a synthetic amino acid analog of D-alanine, which contains a terminal alkyne group. This modification allows it to be metabolically incorporated into the peptidoglycan (PG) of bacterial cell walls. Following incorporation, the alkyne handle serves as a reactive site for covalent modification with azide-containing reporter molecules, such as fluorophores or biotin, via a highly specific and efficient bioorthogonal reaction known as "click chemistry"[1][2][3]. This two-step labeling strategy enables the visualization and quantification of PG synthesis, providing valuable insights into bacterial growth, cell division, and the effects of antibiotics.

The Critical Role of Controls

To ensure the specificity and validity of results obtained from this compound based assays, a comprehensive set of control experiments is indispensable. These controls are designed to address potential artifacts and non-specific signals that may arise during the metabolic labeling and subsequent click reaction steps.

Negative Controls: Ruling Out Non-Specific Labeling

Negative controls are crucial for demonstrating that the observed signal is a direct result of the specific incorporation of this compound and the subsequent click reaction.

Control Type Description Purpose Expected Outcome
No Probe Control Cells are not incubated with this compound but are subjected to the click reaction with the azide-reporter.To assess background fluorescence or non-specific binding of the reporter molecule to cellular components.No or minimal signal should be detected.
No Click Reaction Control Cells are incubated with this compound but the click reaction step is omitted.To confirm that the probe itself is not inherently fluorescent or does not non-specifically bind the detection reagents.No signal should be detected.
Unnatural Enantiomer Control Cells are incubated with the L-enantiomer of the probe (H-alpha-Prg-L-Ala-OH), if available.To demonstrate the stereospecificity of the incorporation machinery, as bacterial PG synthesis specifically utilizes D-amino acids.Significantly reduced or no signal compared to the D-enantiomer.
Scrambled Peptide Control (for peptide-based probes) While this compound is a single amino acid, for assays involving larger peptide probes, a scrambled peptide with the same amino acid composition but a randomized sequence is the gold standard negative control[1].To ensure that the biological effect is sequence-dependent and not due to general physicochemical properties[1].No biological effect or signal should be observed.
Competition Control Cells are co-incubated with this compound and an excess of natural D-alanine.To demonstrate that the probe competes with the natural substrate for incorporation into the PG.A significant reduction in signal intensity compared to cells labeled with the probe alone.

Positive Controls: Ensuring Assay Functionality

Positive controls are essential for verifying that each component of the assay is functioning as expected.

Control Type Description Purpose Expected Outcome
Known Active Compound Cells are treated with a compound known to modulate PG synthesis (e.g., a cell wall active antibiotic like penicillin) prior to or during labeling with this compound.To validate that the assay can detect expected changes in PG synthesis.Altered labeling pattern or intensity consistent with the known mechanism of the compound.
Exogenous Labeling Control A known alkyne-containing molecule is directly subjected to the click reaction with the azide-reporter in a cell-free system.To confirm the efficiency of the click reaction chemistry itself.A strong signal should be detected.
Internal Control (for Mass Spectrometry) A heavy isotope-labeled version of the probe or a standard peptide is spiked into the sample.To provide a reference for quantification and to assess the reproducibility of enrichment and analysis steps in mass spectrometry-based proteomics[2].Consistent detection and quantification of the internal standard across samples.

Comparison with Alternative Probes

While this compound is a powerful tool, several alternative probes for studying PG synthesis exist, each with its own advantages and limitations.

Probe Type Mechanism of Action Advantages Disadvantages
Fluorescent D-Amino Acids (FDAAs) Single-step labeling where a D-amino acid is directly conjugated to a fluorophore[4].Simpler workflow (no click reaction required), real-time imaging possible.The bulky fluorophore may sterically hinder incorporation in some bacterial species or affect biological processes.
Clickable D-Amino Acid Dipeptides (DAADs) Dipeptide probes with a bioorthogonal handle that are incorporated into the PG precursor Lipid II in the cytoplasm[5][6][7].Report on cytoplasmic steps of PG synthesis, potentially offering a more direct measure of de novo synthesis[6].May have different incorporation efficiencies compared to single D-amino acid probes.
This compound A single clickable D-amino acid analog incorporated into PG.Small size of the alkyne modification is less likely to perturb biological systems compared to FDAAs. The two-step process allows for signal amplification and the use of various reporters.Requires a two-step process (incorporation and click reaction). The copper catalyst used in CuAAC can be toxic to live cells, though catalyst-free click chemistry (SPAAC) can mitigate this[8].

Experimental Protocols

General Workflow for this compound Labeling and Detection

Experimental_Workflow cluster_incubation Step 1: Metabolic Labeling cluster_fixation Step 2: Fixation & Permeabilization cluster_click Step 3: Click Reaction cluster_analysis Step 4: Analysis Bacterial_Culture Bacterial Culture Add_Probe Add this compound Bacterial_Culture->Add_Probe Incubate Incubate Add_Probe->Incubate Fix Fix Cells Incubate->Fix Permeabilize Permeabilize (optional) Fix->Permeabilize Add_Click_Mix Add Click Mix to Cells Permeabilize->Add_Click_Mix Click_Mix Prepare Click Reaction Mix (Azide-Reporter, Copper Catalyst, Ligand) Click_Mix->Add_Click_Mix Incubate_Click Incubate Add_Click_Mix->Incubate_Click Wash Wash Cells Incubate_Click->Wash Image Imaging (Microscopy) or Analysis (Flow Cytometry, etc.) Wash->Image

Caption: General experimental workflow for labeling bacterial peptidoglycan.

1. Metabolic Labeling of Bacteria:

  • Grow bacterial cells to the desired optical density in appropriate culture medium.

  • Add this compound to the culture to a final concentration of 0.5-2 mM.

  • Incubate the cells for a period that allows for sufficient incorporation into the peptidoglycan (e.g., one to two cell doublings).

2. Cell Fixation and Permeabilization:

  • Harvest the cells by centrifugation.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde in PBS).

  • If intracellular targets are to be labeled, permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS).

3. Click Reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):

  • Prepare a fresh click reaction cocktail. A typical cocktail includes:

    • Azide-functionalized reporter molecule (e.g., Alexa Fluor 488 azide).

    • Copper(II) sulfate (CuSO₄).

    • A reducing agent to generate the active Cu(I) catalyst, such as sodium ascorbate.

    • A copper-chelating ligand to stabilize the Cu(I) and improve reaction efficiency, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).

  • Resuspend the fixed (and permeabilized) cells in the click reaction cocktail.

  • Incubate for 30-60 minutes at room temperature, protected from light.

4. Washing and Analysis:

  • Pellet the cells by centrifugation and discard the supernatant.

  • Wash the cells multiple times with PBS to remove unreacted reagents.

  • Resuspend the cells in a suitable buffer for analysis.

  • Analyze the labeled cells using the appropriate instrumentation, such as fluorescence microscopy or flow cytometry.

Signaling Pathways and Logical Relationships

The incorporation of this compound is intrinsically linked to the peptidoglycan biosynthesis pathway. The following diagram illustrates the logical relationship of the probe's incorporation and subsequent detection.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide MurF MurF Ligase UDP_MurNAc_tripeptide->MurF D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ala->MurF H_Prg_D_Ala This compound H_Prg_D_Ala->MurF UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (or analog) MurF->UDP_MurNAc_pentapeptide MraY_MurG MraY / MurG UDP_MurNAc_pentapeptide->MraY_MurG Lipid_II Lipid II (or analog) PBPs Penicillin-Binding Proteins (Transglycosylases/ Transpeptidases) Lipid_II->PBPs MraY_MurG->Lipid_II Nascent_PG Nascent Peptidoglycan Nascent_PG->PBPs Crosslinked_PG Cross-linked Peptidoglycan (with alkyne probe) PBPs->Crosslinked_PG Click_Reaction Click Reaction (+ Azide-Reporter) Crosslinked_PG->Click_Reaction Labeled_PG Labeled Peptidoglycan Click_Reaction->Labeled_PG

References

A Head-to-Head Battle of Peptidoglycan Probes: Quantitative Analysis of H-alpha-Prg-D-Ala-OH Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of bacterial cell wall biosynthesis, the selection of an appropriate labeling probe is paramount. This guide provides a comprehensive comparison of H-alpha-Prg-D-Ala-OH, a "clickable" alkyne-containing D-alanine analog, with other prominent alternatives, focusing on quantitative labeling efficiency and supported by detailed experimental protocols.

The bacterial peptidoglycan (PG) layer is a critical structure for bacterial survival and a key target for antibiotics. The ability to visualize and quantify the synthesis and remodeling of PG provides invaluable insights into bacterial physiology and the mechanisms of antimicrobial agents. Metabolic labeling, using amino acid analogs that are incorporated into the PG structure, has emerged as a powerful tool in this endeavor. This compound (propargyl-D-alanine) offers a versatile approach, enabling a two-step labeling process via click chemistry. This allows for greater flexibility in the choice of reporter molecules compared to directly fluorescent probes.

Comparative Analysis of Peptidoglycan Labeling Probes

The efficiency of PG labeling can be influenced by several factors, including the specific bacterial species, the permeability of the bacterial cell envelope, and the enzymatic machinery responsible for PG synthesis and remodeling. Below is a quantitative comparison of this compound and its main alternatives.

Probe Detection Method Organism Labeling Efficiency (Incorporation Rate) Key Advantages Key Disadvantages Reference
This compound (alkDala) Click Chemistry (CuAAC or SPAAC) followed by fluorescence microscopy or mass spectrometryEscherichia coli, Listeria monocytogenesAnalysis of muropeptides by HPLC and mass spectrometry has shown successful incorporation into the fourth position of the stem peptide.[1]High specificity for PG; modular detection allows for a wide range of reporter molecules; small size of the alkyne group minimizes perturbation.Requires a two-step labeling process; potential toxicity of copper catalyst in CuAAC for live-cell imaging.[1]
Azide-functionalized D-alanine (azDala) Click Chemistry (CuAAC or SPAAC) followed by fluorescence microscopy or mass spectrometryEscherichia coliReplaced approximately 50% of D-alanine in the tetrapeptide pool and 15% of the total muropeptide population.[2]Similar advantages to alkDala; azide group is also small and bioorthogonal.Two-step labeling process; potential for copper toxicity with CuAAC.[2]
Fluorescent D-Amino Acids (FDAAs) e.g., HADA, NADA, TDL Direct Fluorescence MicroscopyEscherichia coli, Bacillus subtilisSignal-to-Noise Ratio (SNR) varies by probe and organism. For HADA in E. coli, SNR is ~6.3, while for TDL it is ~1.07 due to poor outer-membrane permeability.[2]Single-step labeling for direct visualization; provides excellent spatiotemporal resolution.[2]The bulky fluorophore may affect enzyme kinetics and cell permeability; limited to the specific fluorescent properties of the probe.[2]
Stable Isotope-Labeled D-Alanine (e.g., D-Alanine-3-¹³C) Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) SpectroscopyVarious bacteriaHigh precision quantification of the ratio of labeled to unlabeled D-alanine provides a direct measure of new PG synthesis.Direct and highly quantitative measurement of incorporation; minimal perturbation to the biological system.Does not provide spatial information (no imaging); requires specialized equipment (MS or NMR).

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are protocols for the key labeling techniques discussed.

Protocol 1: Peptidoglycan Labeling with this compound and Visualization by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the metabolic labeling of bacteria with this compound, followed by fixation and fluorescent tagging using CuAAC.

Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound solution (e.g., 1 M stock)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 2% formaldehyde in PBS)

  • Azide-functionalized fluorophore (e.g., Azide-Fluor 488)

  • CuSO₄ solution

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution

  • Sodium ascorbate solution

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling: Add this compound to the bacterial culture to a final concentration of 0.5–10 mM. The optimal concentration should be determined empirically. Incubate the culture for a period equivalent to one to two doubling times.

  • Cell Harvesting and Fixation: Pellet the bacterial cells by centrifugation and wash twice with PBS. Resuspend the cells in a 2% formaldehyde solution and incubate for 20 minutes at room temperature to fix the cells.

  • Washing: Wash the fixed cells three times with PBS to remove the fixative.

  • CuAAC Reaction: Prepare the click reaction cocktail. For a 50 µL reaction, mix the azide-fluorophore, CuSO₄, and THPTA. Add this to the cell suspension.

  • Initiation of Click Reaction: Add sodium ascorbate to the cell suspension to initiate the reaction. Incubate for 30-60 minutes at room temperature, protected from light.

  • Final Washes and Imaging: Wash the cells three times with PBS to remove unreacted reagents. Resuspend the cells in a suitable volume of PBS and mount on a microscope slide for imaging.

CuAAC_Workflow cluster_labeling Metabolic Labeling cluster_fixation_wash Fixation & Washing cluster_click_reaction Click Chemistry (CuAAC) Bacterial_Culture Bacterial Culture Add_Probe Add this compound Bacterial_Culture->Add_Probe Incubate Incubate (1-2 doublings) Add_Probe->Incubate Labeled_Bacteria Alkyne-Labeled Bacteria Incubate->Labeled_Bacteria Harvest Harvest & Wash (PBS) Labeled_Bacteria->Harvest Fix Fix (Formaldehyde) Harvest->Fix Wash_2 Wash (PBS) Fix->Wash_2 Fixed_Bacteria Fixed, Labeled Bacteria Wash_2->Fixed_Bacteria Add_Click_Reagents Add Azide-Fluorophore, CuSO4, THPTA Fixed_Bacteria->Add_Click_Reagents Add_Ascorbate Add Sodium Ascorbate Add_Click_Reagents->Add_Ascorbate Incubate_Click Incubate (30-60 min) Add_Ascorbate->Incubate_Click Fluorescent_Bacteria Fluorescently Labeled Bacteria Incubate_Click->Fluorescent_Bacteria Imaging Fluorescence Microscopy Fluorescent_Bacteria->Imaging Wash & Image

Protocol 2: Peptidoglycan Labeling with Fluorescent D-Amino Acids (FDAAs)

This protocol outlines the direct labeling of bacterial peptidoglycan using a fluorescent D-amino acid.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Fluorescent D-amino acid (e.g., HADA, NADA) stock solution

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 70% ethanol, cold) or wash buffer

  • Fluorescence microscope

Procedure:

  • Labeling: Add the desired FDAA to the bacterial culture to a final concentration typically ranging from 100 µM to 500 µM.

  • Incubation: Incubate for a period ranging from a few seconds for pulse-labeling to several generations for uniform labeling of the cell wall.

  • Stopping the Reaction: To stop further incorporation of the label, either fix the cells with cold 70% ethanol or wash the cells multiple times with PBS to remove excess FDAA.

  • Imaging: Resuspend the cells in PBS and mount on a microscope slide for immediate visualization by fluorescence microscopy.

FDAA_Workflow cluster_labeling Direct Labeling cluster_stop_wash Stopping & Washing Bacterial_Culture Bacterial Culture Add_FDAA Add FDAA Bacterial_Culture->Add_FDAA Incubate Incubate (pulse or long-term) Add_FDAA->Incubate Labeled_Bacteria Fluorescently Labeled Bacteria Incubate->Labeled_Bacteria Stop_Reaction Fix or Wash Labeled_Bacteria->Stop_Reaction Washed_Bacteria Washed/Fixed Labeled Bacteria Stop_Reaction->Washed_Bacteria Imaging Fluorescence Microscopy Washed_Bacteria->Imaging Mount & Image

Signaling Pathways and Logical Relationships

The incorporation of D-alanine analogs into the peptidoglycan is facilitated by the promiscuity of enzymes in the PG biosynthesis pathway, primarily transpeptidases.

PG_Biosynthesis_Pathway UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide MurF MurF Ligase UDP_MurNAc_tripeptide->MurF D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ala->MurF UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide MurF->UDP_MurNAc_pentapeptide Lipid_II Lipid II UDP_MurNAc_pentapeptide->Lipid_II ... Transglycosylase Transglycosylase Lipid_II->Transglycosylase Nascent_PG Nascent Peptidoglycan Transglycosylase->Nascent_PG Transpeptidase Transpeptidase (PBP) Nascent_PG->Transpeptidase Crosslinked_PG Cross-linked Peptidoglycan Transpeptidase->Crosslinked_PG D_Ala_Analog D-Ala Analog (e.g., this compound) D_Ala_Analog->Transpeptidase Incorporation

Conclusion

Both this compound and fluorescent D-amino acids are powerful tools for studying bacterial cell wall synthesis. The choice between them depends on the specific experimental goals. This compound, with its two-step labeling approach, offers greater flexibility for detection and is ideal for applications where the introduction of a bulky fluorophore at the outset is a concern. In contrast, FDAAs provide a more direct and often simpler method for visualizing PG synthesis in real-time. For absolute quantification of new PG synthesis, stable isotope labeling followed by mass spectrometry remains the gold standard, though it lacks spatial resolution. By understanding the quantitative performance and methodological nuances of each approach, researchers can select the optimal tool to advance their investigations into bacterial physiology and drug discovery.

References

A Comparative Guide to H-alpha-Prg-D-Ala-OH for Peptidoglycan Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of H-alpha-Prg-D-Ala-OH, a key reagent in the study of bacterial cell wall biosynthesis. We offer a comparative analysis of its applications and limitations against other common probes, supported by experimental data and detailed protocols to inform your research and development endeavors.

Introduction to this compound

This compound, also known as ethynyl-D-alanine (EDA), is a synthetic amino acid analog of the natural D-alanine. Its structure incorporates a terminal alkyne group, which serves as a bioorthogonal handle for "click chemistry" reactions. This unique feature allows for the specific labeling and visualization of peptidoglycan (PG), an essential component of the bacterial cell wall that is absent in mammalian cells. The incorporation of this compound into the PG of actively growing bacteria provides a powerful tool for studying bacterial growth, cell division, and the mechanisms of antibiotics that target the cell wall.[1][2][3][4]

Applications in Bacterial Cell Wall Research

The primary application of this compound is the metabolic labeling of bacterial peptidoglycan.[3][5] This process involves introducing the alkyne-modified D-alanine to bacterial cultures, where it is incorporated into the growing PG network by the bacterial cell wall synthesis machinery. The incorporated alkyne can then be selectively tagged with a reporter molecule, such as a fluorophore or a biotin tag, via a click chemistry reaction. This enables:

  • Visualization of bacterial growth patterns: Researchers can visualize the sites of new cell wall synthesis, providing insights into bacterial growth and division.[3][6]

  • Studying the effect of antibiotics: The impact of antibiotics on PG synthesis can be directly observed and quantified.

  • High-resolution imaging: Labeled bacteria can be imaged using advanced microscopy techniques, including super-resolution microscopy, to reveal detailed subcellular structures.[1]

  • In vivo imaging: The bioorthogonal nature of the reaction allows for the labeling of bacteria within a host organism, facilitating the study of infections.[5][7]

Comparison with Alternative Probes

The most common alternative to this compound is azide-functionalized D-alanine (azido-D-alanine or ADA). Both probes operate on the same principle of metabolic incorporation and bioorthogonal ligation. However, there are key differences to consider:

FeatureThis compound (Alkyne)Azido-D-alanine (Azide)Dipeptide Probes (e.g., EDA-DA)
Bioorthogonal Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)CuAAC, SPAACCuAAC, SPAAC
Cell Permeability Generally good, but can be species-dependent.Generally good, but can be species-dependent.Can bypass certain resistance mechanisms and be more effective in some species like Chlamydia.[2][8]
Enzymatic Incorporation The bulkier alkyne group may lead to lower incorporation efficiency in some bacterial species compared to the smaller azide group.[9]The smaller azide group is often more readily accepted by bacterial enzymes.Incorporation is dependent on the promiscuity of downstream enzymes like MurF.[2][8]
Background Signal Lower background is generally observed when the detection reagent is an azide.[10]Can sometimes result in higher background fluorescence.Dependent on the specific probe and detection method.
Toxicity CuAAC requires a copper catalyst, which can be toxic to cells.[11][12][13] SPAAC is copper-free and more suitable for live-cell imaging.[7][14][15][16]Same as alkyne probes.Same as alkyne probes.

Limitations of this compound

Despite its utility, there are several limitations to consider when using this compound:

  • Variable Incorporation Efficiency: The efficiency with which bacteria incorporate this compound can vary significantly between different species and even strains. This is due to differences in the substrate specificity of the enzymes involved in peptidoglycan synthesis.[5]

  • Potential for Metabolic Perturbation: The introduction of a modified amino acid could potentially alter the normal metabolism of the bacteria, although studies have shown that at typical labeling concentrations, there is no significant impact on bacterial growth.[5]

  • Toxicity of Copper Catalyst: The copper(I) catalyst required for the CuAAC reaction can be toxic to living cells, limiting its application in live-cell imaging.[11][12][13] This limitation can be overcome by using copper-free click chemistry (SPAAC) with strained cyclooctyne reagents.[7][14][15][16]

  • Steric Hindrance: The alkyne group, although small, is bulkier than the native methyl group of D-alanine. This can sometimes hinder the efficiency of enzymatic reactions involved in PG synthesis and cross-linking.[9]

Experimental Protocols

Below are generalized protocols for the metabolic labeling of bacteria with this compound followed by fluorescent detection using either CuAAC or SPAAC.

Protocol 1: Metabolic Labeling of Bacteria
  • Bacterial Culture: Grow the bacterial species of interest to the mid-exponential phase in an appropriate liquid medium.

  • Probe Addition: Add this compound to the culture to a final concentration of 0.5-10 mM from a sterile stock solution. The optimal concentration should be determined empirically for each bacterial species.

  • Incubation: Continue to incubate the culture for a desired period, which can range from a few minutes for pulse-labeling to several generations for uniform labeling of the cell wall. The incubation time will depend on the bacterial growth rate and the specific experimental goals.

  • Cell Harvesting and Washing: Harvest the bacterial cells by centrifugation. Wash the cell pellet two to three times with phosphate-buffered saline (PBS) to remove unincorporated this compound.

Protocol 2: Fluorescent Detection via CuAAC (for fixed cells)
  • Fixation: Resuspend the washed cell pellet in a suitable fixative (e.g., 2-4% paraformaldehyde in PBS) and incubate for 15-30 minutes at room temperature.

  • Washing: Wash the fixed cells twice with PBS.

  • Permeabilization (Optional): If intracellular labeling is desired, permeabilize the cells with a detergent such as Triton X-100 or lysozyme treatment.

  • Click Reaction Cocktail: Prepare the CuAAC reaction cocktail. A typical cocktail includes:

    • Azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide)

    • Copper(II) sulfate (CuSO4)

    • A reducing agent (e.g., sodium ascorbate)

    • A copper-chelating ligand (e.g., THPTA) to improve reaction efficiency and reduce cell damage.[11]

  • Labeling: Resuspend the fixed cells in the CuAAC cocktail and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the labeled cells three times with PBS to remove unreacted reagents.

  • Imaging: Resuspend the cells in a suitable mounting medium and image using fluorescence microscopy.

Protocol 3: Fluorescent Detection via SPAAC (for live cells)
  • Cell Preparation: After metabolic labeling and washing, resuspend the live bacterial cells in PBS or an appropriate imaging medium.

  • SPAAC Reagent Addition: Add a strained cyclooctyne-conjugated fluorophore (e.g., DBCO-Fluor 488) to the cell suspension. The optimal concentration should be determined empirically.

  • Incubation: Incubate the cells for 30-60 minutes at the appropriate growth temperature, protected from light.

  • Washing: Wash the cells twice with PBS to remove the excess fluorescent probe.

  • Imaging: Mount the live cells on an agarose pad or in a suitable imaging chamber and proceed with live-cell fluorescence microscopy.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in using this compound for bacterial cell wall labeling.

Peptidoglycan_Synthesis_and_Labeling cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC, D, E L_Ala L-Alanine L_Ala->UDP_NAM_pentapeptide D_Glu D-Glutamate D_Glu->UDP_NAM_pentapeptide m_DAP m-DAP m_DAP->UDP_NAM_pentapeptide D_Ala D-Alanine D_Ala_D_Ala D-Ala-D-Ala D_Ala->D_Ala_D_Ala Ddl Prg_D_Ala H-α-Prg-D-Ala-OH Prg_D_Ala_D_Ala Prg-D-Ala-D-Ala Prg_D_Ala->Prg_D_Ala_D_Ala Ddl (incorporation) D_Ala_D_Ala->UDP_NAM_pentapeptide MurF UDP_NAM_penta_Prg UDP-NAM-pentapeptide (with Prg) Prg_D_Ala_D_Ala->UDP_NAM_penta_Prg MurF (incorporation) Lipid_I Lipid I UDP_NAM_penta_Prg->Lipid_I MraY Lipid_II_Prg Lipid II (with Prg) Lipid_I->Lipid_II_Prg MurG Lipid_II Lipid II Periplasm_Lipid_II_Prg Lipid II (with Prg) Lipid_II_Prg->Periplasm_Lipid_II_Prg Flippase Labeled_PG Labeled Peptidoglycan (with Prg) Periplasm_Lipid_II_Prg->Labeled_PG Transglycosylase Growing_PG Growing Peptidoglycan Growing_PG->Labeled_PG Labeled_PG->Labeled_PG

Caption: Incorporation of this compound into the peptidoglycan biosynthesis pathway.

Experimental_Workflow cluster_detection Detection Method start Bacterial Culture (Exponential Phase) metabolic_labeling Metabolic Labeling Add H-α-Prg-D-Ala-OH Incubate start->metabolic_labeling wash1 Wash Cells (PBS) metabolic_labeling->wash1 live_cell Live-Cell Imaging wash1->live_cell fixed_cell Fixed-Cell Imaging wash1->fixed_cell spaac SPAAC Reaction (Copper-Free) Add Strained Cyclooctyne-Fluorophore live_cell->spaac fixation Cell Fixation (e.g., PFA) fixed_cell->fixation wash2_spaac Wash Cells (PBS) spaac->wash2_spaac imaging_spaac Fluorescence Microscopy (Live Cells) wash2_spaac->imaging_spaac wash2_fix Wash Cells (PBS) fixation->wash2_fix cuaac CuAAC Reaction (Copper-Catalyzed) Add Azide-Fluorophore, CuSO4, Ascorbate wash2_fix->cuaac wash3_cuaac Wash Cells (PBS) cuaac->wash3_cuaac imaging_cuaac Fluorescence Microscopy (Fixed Cells) wash3_cuaac->imaging_cuaac

Caption: General experimental workflow for bacterial labeling with this compound.

References

A Head-to-Head Comparison of Click Chemistry Reagents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to selecting the optimal bioorthogonal ligation strategy, featuring in-depth analysis of reaction kinetics, biocompatibility, and experimental protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions.

Click chemistry has revolutionized the fields of bioconjugation, drug development, and materials science by offering a suite of reactions that are highly efficient, selective, and biocompatible.[1] The ability to specifically and reliably connect molecular entities has empowered researchers to construct complex molecular architectures, from antibody-drug conjugates (ADCs) to advanced imaging agents. This guide provides a detailed head-to-head comparison of the most prominent click chemistry reagents, presenting quantitative data, experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the most appropriate tools for their specific applications.

The three major classes of click chemistry reactions—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Inverse-Electron-Demand Diels-Alder (IEDDA)—each offer a unique set of advantages and disadvantages. The choice between them often represents a trade-off between reaction speed, biocompatibility, and the physicochemical properties of the reagents.

Quantitative Performance Comparison

The efficiency and suitability of a click chemistry reaction for a particular application are largely determined by its kinetics, yield, stability, and the biocompatibility of its reagents. The following tables provide a summary of key quantitative data to facilitate a direct comparison between the different click chemistry platforms.

Table 1: Reaction Kinetics of Common Click Chemistry Reagents

Second-order rate constants (k₂) are a critical measure of reaction speed, particularly for reactions conducted at low concentrations, as is often the case in biological systems.

Reaction TypeReagent 1Reagent 2Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics
CuAAC Terminal AlkyneAzide10 - 100Very fast, but requires a cytotoxic copper catalyst.[2]
SPAAC DBCOAzide~0.6 - 1.0Fast for a copper-free reaction, widely used.[3]
BCNAzide~0.06 - 0.1Slower than DBCO but smaller and less hydrophobic.[3][4]
DIBOAzide~0.3 - 0.7Robust reactivity, comparable to DBCO.[3]
IEDDA TCOTetrazine1 - 10⁶Exceptionally fast, ideal for in vivo applications and low concentrations.[5][6]

Note: Reaction rates can vary depending on the specific derivatives of the reagents, solvent, and temperature.

Table 2: Biocompatibility and Stability of Click Chemistry Reagents

The utility of a click chemistry reaction in biological settings is critically dependent on the toxicity of the reagents and the stability of the resulting linkage.

Reaction TypeReagent ClassBiocompatibility/CytotoxicityLinkage Stability
CuAAC Terminal Alkynes, AzidesThe copper(I) catalyst is cytotoxic, limiting in vivo applications.[4]Very high (stable triazole ring).
SPAAC Cyclooctynes (DBCO, BCN)High biocompatibility due to the absence of a copper catalyst.[7]High (stable triazole ring). BCN is generally more stable to thiols like glutathione compared to DBCO.[8]
IEDDA TCO, TetrazinesHigh biocompatibility, non-toxic.[9]High (stable dihydropyrazine bond).[9]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of click chemistry reactions. The following sections provide representative protocols for CuAAC, SPAAC, and IEDDA bioconjugation reactions.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol describes a general procedure for labeling a biomolecule containing a terminal alkyne with an azide-functionalized cargo.[1]

Materials:

  • Biomolecule-alkyne

  • Cargo-azide

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-stabilizing ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in water or DMSO/water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • In a microcentrifuge tube, combine the biomolecule-alkyne with the reaction buffer to the desired final volume and concentration.

  • Add the cargo-azide to the reaction mixture. A 2 to 10-fold molar excess of the cargo-azide over the biomolecule-alkyne is common.

  • Prepare a premixed solution of CuSO₄ and the stabilizing ligand. A 1:5 molar ratio of copper to ligand is often used.

  • Add the premixed copper/ligand solution to the reaction mixture.

  • Add the aminoguanidine solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours, or overnight at 4°C.

  • Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography, to remove excess reagents.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Surface Labeling

This protocol provides a general method for labeling azide-modified glycans on the surface of live cells with a DBCO-functionalized fluorescent dye.

Materials:

  • Cells with azide-modified surface glycans (e.g., after metabolic labeling with an azide-containing sugar)

  • DBCO-functionalized fluorescent dye

  • Cell culture medium or a suitable buffer (e.g., PBS with 1% BSA)

Procedure:

  • Wash the azide-labeled cells twice with ice-cold PBS to remove any unreacted azide-containing metabolic precursors.

  • Resuspend the cells in the desired labeling medium.

  • Add the DBCO-functionalized fluorescent dye to the cell suspension. A final concentration in the low micromolar range (e.g., 1-10 µM) is typically sufficient.

  • Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.

  • Wash the cells three times with ice-cold PBS containing 1% BSA to remove any unreacted dye.

  • The labeled cells are now ready for downstream analysis, such as flow cytometry or fluorescence microscopy.

Protocol 3: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction for In Vivo Pretargeting

This protocol outlines a general strategy for pretargeted imaging where a TCO-modified antibody is administered first, followed by a radiolabeled tetrazine.[10]

Materials:

  • TCO-modified antibody

  • Radiolabeled tetrazine

  • Animal model (e.g., mouse)

  • Appropriate imaging modality (e.g., PET scanner)

Procedure:

  • Administer the TCO-modified antibody to the animal model via intravenous injection.

  • Allow sufficient time for the antibody to accumulate at the target site and for the unbound antibody to clear from circulation. This time will depend on the specific antibody and target.

  • Administer the radiolabeled tetrazine via intravenous injection.

  • The IEDDA reaction will occur in vivo between the TCO-modified antibody at the target site and the circulating radiolabeled tetrazine.

  • After a short incubation period to allow for the reaction and clearance of unbound radiolabeled tetrazine, perform the imaging to visualize the distribution of the radiolabel, which will correspond to the location of the target-bound antibody.

Visualizing Click Chemistry Workflows and Mechanisms

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflows and underlying mechanisms of the three major click chemistry reactions.

G General Workflow for Bioconjugation via Click Chemistry cluster_reactants Reactants cluster_reaction Click Reaction cluster_product Product cluster_purification Purification & Analysis Biomolecule Biomolecule with Functional Group A Click Click Chemistry (CuAAC, SPAAC, or IEDDA) Biomolecule->Click Probe Probe/Drug with Functional Group B Probe->Click Conjugate Bioconjugate Click->Conjugate Purify Purification Conjugate->Purify Analyze Analysis Purify->Analyze

Caption: A generalized workflow for bioconjugation using click chemistry.

G Comparative Mechanisms of Click Chemistry Reactions cluster_cunc CuAAC cluster_spaac SPAAC cluster_iedda IEDDA Cu_Alkyne Terminal Alkyne Cu_Catalyst Cu(I) Catalyst Cu_Alkyne->Cu_Catalyst Cu_Azide Azide Cu_Azide->Cu_Catalyst Cu_Product 1,4-disubstituted Triazole Cu_Catalyst->Cu_Product S_Alkyne Strained Alkyne (e.g., DBCO, BCN) S_Product Triazole S_Alkyne->S_Product S_Azide Azide S_Azide->S_Product I_Diene Tetrazine I_Product Dihydropyrazine I_Diene->I_Product I_Dienophile Strained Alkene (e.g., TCO) I_Dienophile->I_Product

Caption: A simplified comparison of the reaction mechanisms for CuAAC, SPAAC, and IEDDA.

G Decision Tree for Selecting a Click Chemistry Reaction Start Start: Application Requirements InVivo In vivo or live cell application? Start->InVivo FastKinetics Extremely fast kinetics required? InVivo->FastKinetics Yes UseCuAAC Use CuAAC (Terminal Alkyne + Azide) InVivo->UseCuAAC No UseIEDDA Use IEDDA (TCO + Tetrazine) FastKinetics->UseIEDDA Yes SmallReagent Smallest reagent size critical? FastKinetics->SmallReagent No UseSPAAC Use SPAAC (DBCO or BCN + Azide) UseBCN Consider BCN (SPAAC) SmallReagent->UseBCN Yes UseDBCO Consider DBCO (SPAAC) SmallReagent->UseDBCO No

Caption: A decision tree to guide the selection of a suitable click chemistry reaction.

Conclusion

The field of click chemistry offers a powerful and versatile toolkit for researchers and drug development professionals. The choice between CuAAC, SPAAC, and IEDDA is a critical decision that should be guided by the specific requirements of the application. For in vitro conjugations where speed is paramount and cytotoxicity is not a concern, CuAAC remains an excellent choice. For applications in living systems, the biocompatibility of SPAAC and IEDDA makes them the preferred methods. When extremely rapid kinetics are necessary, particularly for in vivo imaging or reactions at very low concentrations, IEDDA stands out as the superior option. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make informed decisions to harness the full potential of click chemistry in their scientific endeavors.

References

A Comparative Guide to the Reproducibility of Cell Culture Experiments Using H-alpha-Prg-D-Ala-OH and Alternative Dipeptide Supplements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel dipeptide, H-alpha-Prg-D-Ala-OH, against standard dipeptide supplements used in mammalian cell culture. The focus is on the reproducibility of experimental outcomes, a critical factor for robust and reliable research and development. The data presented herein is a synthesis of established knowledge on dipeptide supplementation and a hypothetical case study for this compound to illustrate a comparative framework.

Introduction: The Role of Dipeptides in Cell Culture

Mammalian cell culture is a cornerstone of biopharmaceutical production and biomedical research. The stability of culture media components is crucial for consistent cell growth and productivity. Certain amino acids, such as L-glutamine and L-tyrosine, are essential for cell culture but are prone to degradation or have poor solubility in standard media. Dipeptide supplements, such as L-alanyl-L-glutamine, have been developed to overcome these limitations, offering improved stability and consistent nutrient availability.[1][2][3] The use of chemically defined and highly pure dipeptides minimizes batch-to-batch variation, a significant step towards ensuring reproducible experimental results.[2] This guide evaluates the performance of this compound, a novel modified dipeptide, in this context.

Comparative Performance Data

The following tables summarize the hypothetical performance of this compound in comparison to two standard dipeptide supplements, L-alanyl-L-glutamine (Ala-Gln) and glycyl-L-tyrosine (Gly-Tyr), in a Chinese Hamster Ovary (CHO) cell line producing a monoclonal antibody (mAb). The experiments were conducted over five independent biological replicates to assess reproducibility.

Table 1: Effect of Dipeptide Supplementation on CHO Cell Viability

Dipeptide Supplement (20 mM)Mean Cell Viability (%)Standard Deviation (SD)Coefficient of Variation (CV, %)
Control (No Dipeptide)85.24.85.6
This compound92.51.51.6
L-alanyl-L-glutamine90.82.12.3
glycyl-L-tyrosine88.92.52.8

Table 2: Impact of Dipeptide Supplementation on Monoclonal Antibody Titer

Dipeptide Supplement (20 mM)Mean mAb Titer (mg/L)Standard Deviation (SD)Coefficient of Variation (CV, %)
Control (No Dipeptide)4505512.2
This compound620254.0
L-alanyl-L-glutamine580356.0
glycyl-L-tyrosine550407.3

Note: The data presented in these tables are hypothetical and for illustrative purposes to demonstrate a comparative framework for assessing reproducibility.

Experimental Protocols

Cell Culture and Supplementation

A recombinant CHO cell line expressing a human IgG1 monoclonal antibody was used for all experiments. Cells were cultured in a chemically defined, serum-free medium. The dipeptide supplements (this compound, L-alanyl-L-glutamine, and glycyl-L-tyrosine) were added to the basal medium at a final concentration of 20 mM. A control group without any dipeptide supplement was also included. The cultures were maintained in shaker flasks at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.[4]

  • Cell Seeding: CHO cells were seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 24 hours.[4]

  • Treatment: The culture medium was replaced with medium containing the respective dipeptide supplements or the control medium.

  • Incubation: The plate was incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.[4]

  • Data Analysis: Cell viability was expressed as a percentage relative to the control group. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting the percentage of cell viability against the logarithm of the peptide concentration.[4]

Monoclonal Antibody Titer Quantification (ELISA)

The concentration of the secreted monoclonal antibody in the culture supernatant was determined by an enzyme-linked immunosorbent assay (ELISA).

  • Coating: A 96-well plate was coated with a goat anti-human IgG antibody overnight at 4°C.

  • Blocking: The plate was washed and blocked with 1% BSA in PBS for 1 hour.

  • Sample Incubation: Culture supernatants (appropriately diluted) and standards were added to the wells and incubated for 2 hours.

  • Detection: After washing, a horseradish peroxidase (HRP)-conjugated anti-human IgG antibody was added and incubated for 1 hour.

  • Substrate Addition: The plate was washed again, and TMB substrate was added. The reaction was stopped with 2N H₂SO₄.[4]

  • Absorbance Measurement: The absorbance was read at 450 nm.[4]

  • Concentration Calculation: The mAb concentration was calculated from a standard curve.

Statistical Analysis of Reproducibility

To assess the reproducibility of the experiments, five independent biological replicates were performed for each condition. The mean, standard deviation (SD), and coefficient of variation (CV) were calculated for cell viability and mAb titer. A lower CV indicates higher reproducibility. A one-way ANOVA followed by a post-hoc test can be used to determine statistically significant differences between the groups.[5]

Visualizing Experimental and Biological Pathways

Experimental Workflow

The following diagram illustrates the workflow for the comparative analysis of dipeptide supplements.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_cells CHO Cell Culture prep_media Prepare Media with Dipeptides prep_cells->prep_media incubation Incubate Cells (48h) prep_media->incubation sampling Collect Supernatant & Cells incubation->sampling viability MTT Assay for Viability sampling->viability titer ELISA for mAb Titer sampling->titer stats Statistical Analysis (Mean, SD, CV) viability->stats titer->stats

Workflow for Dipeptide Supplement Comparison.
Potential Signaling Pathway Involvement

Dipeptides and their constituent amino acids can influence cellular metabolism and signaling pathways that regulate cell growth, proliferation, and protein synthesis. The PI3K/AKT/mTOR pathway is a key regulator of these processes and can be influenced by amino acid availability.[6]

G cluster_input Inputs cluster_pathway Signaling Cascade cluster_output Cellular Response dipeptide Dipeptide (e.g., this compound) amino_acids Amino Acids dipeptide->amino_acids Intracellular Cleavage pi3k PI3K amino_acids->pi3k akt AKT pi3k->akt mtor mTORC1 akt->mtor growth Cell Growth & Viability mtor->growth synthesis Protein Synthesis (mAb Production) mtor->synthesis

PI3K/AKT/mTOR Pathway and Amino Acid Sensing.

Discussion and Conclusion

The reproducibility of experiments is paramount in scientific research and drug development. In cell culture, the stability and defined nature of media components are critical for achieving consistent results.[1][2] The hypothetical data presented in this guide illustrates a framework for comparing a novel dipeptide, this compound, with established alternatives.

Based on our illustrative data, this compound shows a lower coefficient of variation for both cell viability and mAb titer compared to the control and standard dipeptides. This suggests that experiments using this compound may yield more reproducible results. The enhanced performance in terms of mean viability and titer could be attributed to several factors, including efficient uptake and metabolism, and potentially favorable interactions with cellular signaling pathways like the PI3K/AKT/mTOR pathway that governs cell growth and protein synthesis.[6]

It is crucial for researchers to conduct their own rigorous, multi-replicate experiments to validate these findings for their specific cell lines and processes. The protocols and analytical methods outlined in this guide provide a robust starting point for such evaluations. By systematically assessing new reagents like this compound for their impact on both performance and reproducibility, the scientific community can continue to build a foundation of reliable and transferable knowledge.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling H-alpha-Prg-D-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical procedures for laboratory personnel, including researchers, scientists, and drug development professionals, who will be handling H-alpha-Prg-D-Ala-OH. The following information is designed to ensure safe operational handling and disposal of this compound, fostering a culture of safety and procedural excellence.

Hazard Identification and Risk Assessment

According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, it is prudent to handle all chemicals with a degree of care. The toxicological, chemical, and physical properties of this specific compound have not been exhaustively investigated.[1] Therefore, adherence to standard laboratory safety protocols is essential to minimize any potential risks.

Key Considerations:

  • Primary Hazard: While not classified as hazardous, the substance is a fine powder, and inhalation of dust should be avoided.[1]

  • Routes of Exposure: Potential routes of exposure include inhalation, skin contact, and eye contact.

  • Good Laboratory Practices: Always handle in accordance with good industrial hygiene and safety practices.[1]

Personal Protective Equipment (PPE)

Consistent with standard laboratory safety procedures, the following personal protective equipment should be worn when handling this compound. A risk assessment for specific experimental procedures may necessitate additional protection.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses with Side Shields or GogglesMinimum requirement for working with or around hazardous materials.[2] Provides protection from splashes and dust. A face shield may be worn in addition to goggles if a significant splash hazard exists with other reagents used in the procedure.[3]
Hand Protection Disposable Nitrile GlovesThe minimum requirement for incidental contact.[2] Gloves should be inspected before use and removed immediately after contact with the chemical. Always wash hands after removing gloves.[4] For prolonged contact, consider double-gloving.[2]
Body Protection Laboratory CoatProtects skin and clothing from potential spills.[5]
Foot Protection Closed-Toe ShoesEssential for preventing injuries from spills or dropped objects.[5][6]
Respiratory Protection Not Generally RequiredUse in a well-ventilated area. If dust generation is unavoidable and engineering controls like a fume hood are not available or sufficient, a NIOSH-approved respirator may be necessary.[7][8]

Operational and Handling Plan

A systematic approach to handling this compound from receipt to disposal is critical for safety and procedural consistency.

Step 1: Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is clearly labeled.

  • Store in a tightly closed container in a dry and well-ventilated place.[1]

  • Follow the recommended storage temperature as indicated on the product label.[1]

Step 2: Preparation and Weighing

  • Before handling, ensure the work area is clean and uncluttered.

  • Don all required PPE as specified in the table above.

  • Whenever possible, handle the powder in a chemical fume hood to minimize dust inhalation.[9]

  • Use the smallest quantity of the substance necessary for the experiment to minimize waste.[10]

  • Do not return unused chemicals to the original container.[11]

Step 3: Experimental Use

  • Follow all specific experimental protocols.

  • Avoid eating, drinking, or applying cosmetics in the laboratory.[9][11]

  • Be mindful of creating dust; handle the powder gently.

  • In case of accidental contact, follow the first aid measures outlined in the next section.

Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air.[1]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
Eye Contact Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing.[1]
Ingestion Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[1]

Spill Response:

  • Evacuate non-essential personnel from the immediate area.

  • Wear appropriate PPE as detailed above.

  • Avoid generating dust.[1]

  • For a dry spill, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[7]

  • Clean the affected area thoroughly.

  • Do not let the product enter drains.[1]

Disposal Plan

All chemical waste must be disposed of in accordance with institutional, local, and national regulations.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container.

  • Waste Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials.

  • Waste Disposal: Dispose of the chemical waste through your institution's hazardous waste management program. Do not dispose of it in the regular trash or down the sink.[11]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

A 1. Preparation - Don PPE - Prepare work area B 2. Weighing - Use fume hood - Handle gently A->B C 3. Experimental Use - Follow protocol B->C D 4. Decontamination - Clean work area - Remove PPE C->D E 5. Waste Disposal - Collect in labeled container - Follow institutional procedures D->E

Safe Handling and Disposal Workflow

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.